Hydroxy-PEG3-DBCO
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C27H32N2O6 |
|---|---|
分子量 |
480.6 g/mol |
IUPAC 名称 |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C27H32N2O6/c30-14-16-34-18-20-35-19-17-33-15-13-28-26(31)11-12-27(32)29-21-24-7-2-1-5-22(24)9-10-23-6-3-4-8-25(23)29/h1-8,30H,11-21H2,(H,28,31) |
InChI 键 |
ALXJBBJGKMRACK-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
Hydroxy-PEG3-DBCO: A Technical Guide to a Versatile Bioconjugation Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-PEG3-DBCO is a heterobifunctional linker that has emerged as a powerful tool in the field of biochemistry, particularly for the development of advanced bioconjugates. This molecule incorporates three key chemical motifs: a dibenzocyclooctyne (DBCO) group, a short three-unit polyethylene (B3416737) glycol (PEG3) spacer, and a terminal hydroxyl (-OH) group. This unique combination of functionalities makes it an invaluable reagent for copper-free click chemistry, enabling the precise and stable covalent linkage of biomolecules for a wide range of applications, including targeted drug delivery, in vivo imaging, and diagnostics.[1][2]
The DBCO moiety is a strained alkyne that readily and specifically reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3][] This reaction is bioorthogonal, meaning it proceeds with high efficiency under physiological conditions without interfering with native biological processes.[5] The absence of a need for a cytotoxic copper catalyst, which is required in traditional click chemistry, makes DBCO-based linkers ideal for applications involving live cells and in vivo systems.[6][7]
The hydrophilic PEG3 spacer enhances the aqueous solubility of the linker and the resulting bioconjugates, which can be crucial when working with hydrophobic molecules.[8][9] Furthermore, the PEG linker can reduce steric hindrance and minimize non-specific interactions.[10][11] The terminal hydroxyl group provides a versatile handle for further chemical modification, allowing for the attachment of a wide array of functional molecules.[12]
This technical guide provides an in-depth overview of the properties, applications, and experimental protocols associated with this compound, designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this linker in their work.
Physicochemical and Kinetic Properties
The performance of this compound in bioconjugation is dictated by its physicochemical properties and the kinetics of the SPAAC reaction. While specific experimental data for the this compound variant is not extensively published, data from closely related short-chain DBCO-PEG linkers provide valuable insights.
Data Summary of this compound and Related Linkers
| Property | Value (for this compound) | Value (for related DBCO-PEG linkers) | Significance |
| Molecular Weight | 480.6 g/mol | Varies with PEG length | Affects stoichiometry calculations. |
| Purity | Typically >95% | Typically >95% | High purity is essential for reproducible results. |
| Solubility | Soluble in DMSO, DMF, and aqueous solutions | Generally soluble in organic solvents and aqueous buffers[8] | Good solubility is crucial for biological applications. |
| Second-Order Rate Constant (k₂) with Benzyl Azide (B81097) | Not specifically reported | ~0.1 - 1.0 M⁻¹s⁻¹ for DBCO[13] | A higher rate constant indicates a faster reaction, which is advantageous for reactions at low concentrations. |
| Stability in Aqueous Buffer (PBS, pH 7.4) | Not specifically reported | >90% stable for 24 hours at 25°C for DBCO-NHCO-PEG4-acid[14] | Good stability is required for reactions that need longer incubation times. |
| Storage Conditions | -20°C, desiccated | -20°C, desiccated[14] | Proper storage is critical to maintain the reactivity of the DBCO group. |
Core Applications in Biochemistry
The unique properties of this compound make it a versatile tool for a variety of biochemical applications.
Bioconjugation and Labeling
The primary application of this compound is in the covalent attachment of molecules to biomolecules such as proteins, peptides, nucleic acids, and antibodies.[15] This can be for the purpose of attaching fluorescent dyes for imaging, biotin (B1667282) for affinity purification, or other reporter molecules. The bioorthogonal nature of the SPAAC reaction allows for highly specific labeling, even in complex biological mixtures like cell lysates.[16]
Targeted Drug Delivery
In the field of drug development, this compound can be used to construct antibody-drug conjugates (ADCs) and other targeted delivery systems.[9] The linker can be used to attach a cytotoxic drug to an antibody that specifically targets cancer cells. The PEG spacer can improve the pharmacokinetic properties of the ADC, such as increasing its half-life in circulation and reducing immunogenicity.[9][10]
Cell Surface Engineering and Imaging
This compound is a valuable tool for modifying the surface of living cells.[17] For instance, cells can be metabolically labeled with an azide-containing sugar, and then a molecule of interest can be attached to the cell surface using this compound. This allows for the study of cell surface receptors and other components in their native environment.[18][19]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involving this compound.
Protocol 1: Functionalization of the Terminal Hydroxyl Group
The terminal hydroxyl group of this compound can be activated for conjugation to various functional groups. A common approach is to convert the hydroxyl group to a better leaving group, such as a tosylate or mesylate, which can then be displaced by a nucleophile. Alternatively, it can be oxidized to a carboxylic acid.
Activation of the Hydroxyl Group via Tosylation
This protocol describes the conversion of the terminal hydroxyl group to a tosylate, making it reactive towards nucleophiles like amines and thiols.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (B128534) (Et₃N) or Pyridine (B92270)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous conditions (nitrogen or argon atmosphere)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.5 equivalents) or pyridine (as solvent and base) to the solution and stir for 10 minutes.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a small amount of water.
-
Extract the product with DCM, wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting DBCO-PEG3-OTs by flash column chromatography.
Protocol 2: General Procedure for SPAAC (Copper-Free Click Chemistry)
This protocol outlines the general steps for conjugating a DBCO-functionalized molecule with an azide-functionalized molecule.
Materials:
-
DBCO-functionalized molecule (e.g., protein modified with activated this compound)
-
Azide-functionalized molecule (e.g., a fluorescent dye with an azide handle)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
DMSO or DMF (if needed to dissolve starting materials)
Procedure:
-
Preparation of Reactants:
-
Dissolve the DBCO-functionalized molecule in the reaction buffer to the desired concentration.
-
Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO or DMF) to create a stock solution.
-
-
Click Reaction:
-
Add the azide-functionalized molecule stock solution to the solution of the DBCO-functionalized molecule. A 1.5 to 3-fold molar excess of one reactant is often used to drive the reaction to completion.[6] The final concentration of organic solvent should be kept low (typically <10%) to avoid denaturation of proteins.
-
Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C for 12-24 hours.[8] The reaction time may need to be optimized depending on the specific reactants and their concentrations.
-
-
Monitoring the Reaction (Optional):
-
Purification:
-
Remove the excess unreacted reagents and byproducts by a suitable method such as size-exclusion chromatography (e.g., desalting column), dialysis, or HPLC.
-
Visualizations
Experimental Workflow for Cell Surface Labeling
The following diagram illustrates a typical experimental workflow for labeling cell surface glycans using this compound. This process involves metabolic labeling of cells with an azide-modified sugar, followed by the copper-free click reaction with a DBCO-functionalized probe.
Caption: Workflow for cell surface labeling using this compound.
Representative Signaling Pathway Application
This compound can be instrumental in studying signaling pathways. For example, a growth factor can be conjugated to a DBCO-containing linker, which can then be used to label its receptor on the cell surface. The following diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway that can be investigated using such a probe.
Caption: EGFR signaling pathway studied with a DBCO-conjugated ligand.
Conclusion
This compound is a highly versatile and valuable reagent for researchers, scientists, and drug development professionals. Its unique combination of a bioorthogonal DBCO group for copper-free click chemistry, a solubilizing PEG3 spacer, and a functionalizable hydroxyl group enables a wide range of applications in bioconjugation, drug delivery, and cell biology. The detailed protocols and conceptual workflows provided in this guide are intended to facilitate the successful implementation of this compound in various research and development endeavors, ultimately contributing to advancements in biochemistry and medicine.
References
- 1. DBCO PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 2. DBCO PEG Linker Click Chemistry - Cu-free Labeling Reagents | AxisPharm [axispharm.com]
- 3. broadpharm.com [broadpharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. interchim.fr [interchim.fr]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. interchim.fr [interchim.fr]
- 9. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 10. benchchem.com [benchchem.com]
- 11. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. creativepegworks.com [creativepegworks.com]
- 16. benchchem.com [benchchem.com]
- 17. Chemical Reactive Anchoring Lipids with Different Performance for Cell Surface Re-engineering Application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benthamscience.com [benthamscience.com]
- 19. Strategies for Site-Specific Labeling of Receptor Proteins on the Surfaces of Living Cells by Using Genetically Encoded Peptide Tags - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of Hydroxy-PEG3-DBCO in Copper-Free Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Hydroxy-PEG3-DBCO, a key reagent in copper-free click chemistry. It details the molecule's mechanism of action, provides quantitative data on its performance, outlines detailed experimental protocols for its use, and presents visual diagrams of the reaction pathways and experimental workflows.
Core Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This compound is a heterobifunctional molecule composed of three key moieties: a dibenzocyclooctyne (DBCO) group, a three-unit polyethylene (B3416737) glycol (PEG3) spacer, and a terminal hydroxyl (-OH) group. Its primary mechanism of action is centered on the DBCO group's participation in a highly efficient and bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1]
The DBCO moiety contains a highly strained cyclooctyne (B158145) ring. This ring strain is the driving force behind its reaction with azide-functionalized molecules.[1] The reaction proceeds as a [3+2] cycloaddition, where the azide (B81097) and the alkyne in the DBCO group react to form a stable triazole linkage.[2] A significant advantage of this reaction is that it does not require a cytotoxic copper(I) catalyst, making it ideal for applications in living systems.[2][3] This copper-free nature ensures that the reaction is bioorthogonal, meaning it proceeds with high specificity and efficiency within complex biological environments without interfering with native biochemical processes.[3]
The Role of the PEG3 Linker and Hydroxyl Group:
-
PEG3 Linker: The short, hydrophilic PEG3 spacer enhances the aqueous solubility of the otherwise hydrophobic DBCO moiety.[1][4] This is crucial for bioconjugation reactions that are typically performed in aqueous buffers.[5][6] The PEG linker also acts as a flexible spacer, minimizing steric hindrance and allowing the DBCO group to be more accessible to its azide-binding partner.[1][4] This can lead to faster and more complete reactions.[4]
-
Hydroxyl Group: The terminal hydroxyl group provides a versatile handle for further chemical modifications.[7] It can be used to attach other molecules of interest, such as targeting ligands, imaging agents, or drugs, expanding the utility of this compound in the construction of complex bioconjugates.[7]
Quantitative Data Presentation
The efficiency of the SPAAC reaction is often quantified by its second-order rate constant (k). The following table summarizes the reaction kinetics of DBCO and other related cyclooctynes with benzyl (B1604629) azide, a common model azide.
| Cyclooctyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| DBCO | ~0.1 | [8] |
| DIBO | 0.17 | [8] |
| BCN | 0.14 | [8] |
| DIFO | 0.076 | [8] |
Note: Reaction rates can be influenced by factors such as the specific azide used, solvent, and temperature.
Experimental Protocols
General Protocol for Labeling a Protein with a DBCO-NHS Ester
This protocol describes a general method for labeling a primary amine-containing protein, such as an antibody, with a DBCO-NHS ester. This creates a DBCO-functionalized protein that can then be reacted with an azide-containing molecule.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS pH 7.4)
-
DBCO-NHS ester (e.g., DBCO-PEG4-NHS ester)
-
Anhydrous DMSO
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.
-
Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution. The final DMSO concentration should be below 20% to maintain protein stability.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Quenching:
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 15 minutes at room temperature to hydrolyze any unreacted NHS ester.
-
-
Purification:
-
Remove the excess, unreacted DBCO-NHS ester and quenching agent using a desalting column according to the manufacturer's protocol.
-
The purified DBCO-labeled protein is now ready for the subsequent click reaction with an azide-modified molecule.
-
Copper-Free Click Reaction for Antibody-Oligonucleotide Conjugation
This protocol outlines the reaction between a DBCO-functionalized antibody and an azide-modified oligonucleotide.
Materials:
-
DBCO-labeled antibody (from the protocol above)
-
Azide-modified oligonucleotide
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Mix the DBCO-labeled antibody with a 2- to 4-fold molar excess of the azide-modified oligonucleotide in the reaction buffer.
-
-
Incubation:
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C to ensure the reaction goes to completion.
-
-
Analysis and Purification:
-
The formation of the antibody-oligonucleotide conjugate can be validated by SDS-PAGE, where a shift to a higher molecular weight will be observed.
-
The final conjugate can be purified from excess oligonucleotide using methods such as size-exclusion chromatography (SEC) or ion-exchange chromatography.
-
Mandatory Visualizations
Caption: General mechanism of SPAAC.
Caption: ADC synthesis workflow.
References
- 1. interchim.fr [interchim.fr]
- 2. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 3. Copper-free click chemistry for attachment of biomolecules in magnetic tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. DBCO PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 7. Hydroxy-PEG-DBCO | DBCO-PEG-Hydroxy | AxisPharm [axispharm.com]
- 8. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the structure and properties of Hydroxy-PEG3-DBCO
An In-depth Technical Guide to Hydroxy-PEG3-DBCO
Authored by: Gemini
December 2025
Introduction
This compound is a heterobifunctional chemical linker integral to the fields of bioconjugation, drug development, and chemical biology. This reagent is composed of three key functional units: a terminal primary hydroxyl group (-OH), a hydrophilic triethylene glycol (PEG3) spacer, and a dibenzocyclooctyne (DBCO) moiety.[1][2] The DBCO group enables highly specific and efficient covalent bond formation with azide-containing molecules through a bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), or copper-free click chemistry.[3][]
The hydrophilic PEG3 spacer enhances the solubility of the reagent and the resulting conjugates in aqueous environments, reduces aggregation, and minimizes steric hindrance.[2][5] The terminal hydroxyl group provides a versatile handle for further chemical modification.[1][6] This unique combination of properties makes this compound a powerful tool for linking molecules in complex biological systems, modifying the physicochemical properties of drugs, and developing targeted therapeutics and diagnostics.[6][7]
Structure and Physicochemical Properties
The structure of this compound is defined by its three components. The DBCO ring system is highly strained, which is the driving force for its rapid, catalyst-free reaction with azides.[][8] This ring is connected to a flexible, water-soluble PEG3 spacer, which terminates in a primary hydroxyl group, offering a site for further functionalization.
Caption: Chemical structure of this compound.
Physicochemical Data
The key properties of this compound are summarized in the table below, providing essential information for its handling, storage, and application in experimental settings.
| Property | Value | References |
| Molecular Formula | C₂₇H₃₂N₂O₆ | [1][9] |
| Molecular Weight | 480.6 g/mol | [1][9] |
| CAS Number | 2566404-76-8 | [1][9] |
| Purity | Typically ≥95% | [9][10] |
| Appearance | Yellow oil | [2] |
| Solubility | Soluble in DCM, THF, Acetonitrile, DMF, DMSO | [2] |
| Storage Conditions | Store at -20°C for long-term stability | [1][11] |
Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This compound functions through the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction, a cornerstone of bioorthogonal chemistry.[8] This reaction involves the covalent ligation of the strained alkyne (DBCO) with an azide (B81097) (-N₃) to form a stable triazole linkage.[8][12]
The key advantages of the SPAAC mechanism are:
-
Biocompatibility : The reaction proceeds rapidly under physiological conditions (temperature, pH, and aqueous solutions) without the need for a cytotoxic copper catalyst.[][12]
-
High Specificity : The DBCO and azide groups are bioorthogonal, meaning they do not react with native biological functional groups like amines or hydroxyls, ensuring highly specific labeling.[][13]
-
Efficiency : The reaction is highly efficient and fast, driven by the release of ring strain in the DBCO moiety, often resulting in quantitative yields.[][13]
Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool in a wide range of applications.
-
Drug Delivery and Formulation : The reagent can be used to modify the physicochemical properties of therapeutic agents.[6] By attaching the hydrophilic PEG linker, the solubility and stability of hydrophobic drugs can be enhanced, potentially improving their biodistribution and efficacy while reducing side effects.[6]
-
Bioconjugation and Labeling : It is widely used for the specific labeling of biomolecules.[14] Proteins, nucleic acids, lipids, and other molecules that have been metabolically or chemically modified to contain an azide group can be efficiently labeled with probes (e.g., fluorescent dyes, biotin) functionalized with DBCO for detection, imaging, and tracking in living cells.[13]
-
Development of Antibody-Drug Conjugates (ADCs) : In the context of targeted therapy, this compound serves as a linker to attach potent cytotoxic drugs to antibodies. The antibody directs the conjugate to a specific target (e.g., a cancer cell), where the drug can then exert its effect. The PEG component can improve the pharmacokinetics of the ADC.
-
Diagnostics and Imaging : PEGylated linkers are crucial for designing advanced diagnostic and imaging agents.[7] They facilitate the attachment of imaging moieties like radionuclides or fluorescent dyes to targeting molecules, enabling more accurate visualization of tumors or other sites of interest in techniques like MRI and PET scans.[7]
Experimental Protocols
This section provides a generalized protocol for the labeling of an azide-modified protein with a payload (e.g., a fluorescent dye) that has been pre-functionalized with this compound. This is a two-stage process: 1) Activation of the payload with this compound and 2) Conjugation of the DBCO-activated payload to the azide-modified protein.
Materials
-
Azide-modified protein (in amine-free buffer like PBS, pH 7.2-7.5)
-
This compound
-
Payload with a reactive group for the hydroxyl moiety (e.g., a carboxylic acid for esterification)
-
Activation reagents (e.g., EDC and Sulfo-NHS for activating a carboxylic acid)
-
Anhydrous DMSO
-
Quenching buffer (e.g., Tris or glycine)
-
Purification tools (e.g., spin desalting columns or SEC system)
Experimental Workflow
Caption: General workflow for protein labeling using this compound.
Detailed Methodologies
Step 1: Preparation of DBCO-Activated Payload
-
This step is highly dependent on the payload's chemistry. As an example, for a payload containing a carboxylic acid, it can be activated to an NHS ester using EDC and Sulfo-NHS.
-
Dissolve the payload, EDC, and Sulfo-NHS in an appropriate buffer.
-
Add this compound to the solution. The hydroxyl group will react with the activated NHS ester to form a stable ester linkage, resulting in a DBCO-functionalized payload.
-
Purify the DBCO-payload if necessary to remove excess reagents.
Step 2: Protein Preparation
-
The azide-modified protein must be in an amine-free buffer (e.g., PBS, HEPES) at a pH between 7.0 and 8.0.[15] Buffers containing primary amines like Tris will compete for reaction with some activated payloads.[15]
-
Adjust the protein concentration to 1-10 mg/mL. Higher concentrations often improve labeling efficiency.[15]
Step 3: Conjugation via SPAAC
-
Add the DBCO-activated payload to the solution of azide-modified protein. A 1.5 to 10-fold molar excess of the DBCO-payload over the protein is a common starting point.[16]
-
The final concentration of any organic solvent (like DMSO) from the payload stock should ideally be kept below 20% to prevent protein denaturation.[15]
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[17] The reaction progress can be monitored by HPLC if required.[18]
Step 4: Purification of the Conjugate
-
After incubation, remove the unreacted DBCO-payload and byproducts.
-
For proteins >20 kDa, a spin desalting column is a rapid and effective method.[16] Size-exclusion chromatography (SEC) or dialysis can also be used.[15]
-
The purified conjugate can be stored at 4°C for short-term use or at -20°C to -80°C for long-term storage. Note that the DBCO group may slowly lose reactivity over time.[15]
Step 5: Characterization
-
The Degree of Labeling (DOL), which is the average number of DBCO molecules per protein, can be determined using UV-Vis spectrophotometry.
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~309 nm (for the DBCO group).[15][17] The DOL can be calculated using the Beer-Lambert law and the known extinction coefficients of the protein and the DBCO moiety.[17]
Conclusion
This compound is a highly valuable and versatile reagent for modern life sciences and drug development. Its trifunctional structure provides a unique combination of bioorthogonal reactivity (DBCO), enhanced aqueous solubility (PEG3), and a site for further chemical modification (-OH). By enabling efficient and specific covalent ligations in complex biological media without the need for toxic catalysts, it has become an indispensable tool for creating sophisticated bioconjugates, advanced drug delivery systems, and next-generation diagnostic agents.
References
- 1. This compound, 2566404-76-8 | BroadPharm [broadpharm.com]
- 2. DBCO-PEG3-alcohol - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. DBCO-PEG3-SS-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. Hydroxy-PEG-DBCO | DBCO-PEG-Hydroxy | AxisPharm [axispharm.com]
- 7. purepeg.com [purepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. glycomindsynth.com [glycomindsynth.com]
- 10. DBCO PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 11. 化合物 this compound|T89763|TargetMol - ChemicalBook [m.chemicalbook.com]
- 12. broadpharm.com [broadpharm.com]
- 13. DBCO linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 14. DBCO | BroadPharm [broadpharm.com]
- 15. benchchem.com [benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of the PEG3 Spacer in Hydroxy-PEG3-DBCO Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of highly specific and potent bioconjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), has revolutionized therapeutic strategies. The linker connecting the targeting moiety to the payload is a critical determinant of the final construct's efficacy, stability, and pharmacokinetic profile. This guide provides a comprehensive analysis of the Hydroxy-PEG3-DBCO linker, focusing on the pivotal role of its polyethylene (B3416737) glycol (PEG) spacer and terminal functional groups.
Core Principles of the this compound Linker
The this compound linker is a heterobifunctional molecule comprised of three key components: a terminal hydroxyl (-OH) group, a short polyethylene glycol (PEG) spacer with three repeating ethylene (B1197577) glycol units (PEG3), and a dibenzocyclooctyne (DBCO) group. Each component imparts specific, advantageous properties to the linker and the resulting bioconjugate.
The Multifaceted Role of the PEG3 Spacer
The PEG3 spacer, though short, profoundly influences the physicochemical and biological properties of the bioconjugate. Its primary functions are to enhance solubility, modulate pharmacokinetics, and provide optimal spatial separation between the conjugated molecules.
Enhanced Solubility and Reduced Aggregation: A significant challenge in the development of bioconjugates is the often hydrophobic nature of cytotoxic payloads or small molecule inhibitors. This hydrophobicity can lead to aggregation, poor solubility in aqueous buffers, and rapid clearance from circulation.[1][2] The hydrophilic PEG3 spacer, composed of repeating ethylene glycol units, improves the water solubility of the entire construct.[3] This enhanced hydrophilicity is crucial for preventing aggregation, especially in ADCs with a high drug-to-antibody ratio (DAR).[1][2]
Modulation of Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutic molecules.[2] The PEG chain, by increasing the hydrodynamic radius of the conjugate, can reduce renal clearance and prolong plasma half-life.[2] While longer PEG chains generally have a more pronounced effect, even short PEG spacers like PEG3 can contribute to improved pharmacokinetics compared to non-PEGylated linkers.[4] Studies have shown a clear relationship between PEG spacer length and the clearance rate of ADCs, with clearance rates increasing rapidly for conjugates with PEGs shorter than eight units.[4]
Spatial Separation and Mitigation of Steric Hindrance: The PEG3 spacer provides a defined and flexible extension between the conjugated biomolecules. This separation is critical to minimize steric hindrance, which could otherwise impair the binding affinity of the targeting moiety (e.g., an antibody to its antigen) or the activity of the payload.[5][6] The optimal length of the linker is a delicate balance; it must be long enough to prevent interference but not so long as to introduce excessive flexibility, which could decrease the effective concentration at the target site.[7][8]
The Functional Significance of the Terminal Groups
DBCO Group for Copper-Free Click Chemistry: The dibenzocyclooctyne (DBCO) group is a key component for highly efficient and biocompatible conjugation. It reacts specifically with azide-functionalized molecules through a mechanism known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[9] This "click chemistry" reaction is bioorthogonal, meaning it does not interfere with native biological processes, and crucially, it does not require a cytotoxic copper catalyst, making it ideal for in vivo applications.[10][11][12]
Terminal Hydroxyl Group for Versatility: The terminal primary hydroxyl (-OH) group provides an additional layer of versatility to the linker.[9][13][14] This functional group can be used for further derivatization, allowing for the attachment of other molecules of interest, such as imaging agents, or for modification of the linker's properties.[9][13][14] It also contributes to the overall hydrophilicity of the linker.[9][13]
Quantitative Data on the Impact of PEG Spacer Length
The length of the PEG spacer is a critical parameter that must be optimized for each specific application. The following tables summarize quantitative data from studies comparing the effects of different PEG linker lengths on key bioconjugate properties.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0 |
| PEG2 | ~7.0 | ~0.82 |
| PEG4 | ~5.5 | ~0.65 |
| PEG8 | ~4.0 | ~0.47 |
| PEG12 | ~3.8 | ~0.45 |
| PEG24 | ~3.5 | ~0.41 |
This table presents synthesized data from a study on non-binding IgG conjugated to MMAE with a DAR of 8, illustrating the general trend of decreased clearance with increased PEG linker length.[15] Clearance rates increased rapidly for conjugates bearing PEGs smaller than PEG8.[4]
Table 2: Impact of Mini-PEG Spacer Length on Receptor Binding Affinity
| PEG Linker Length | IC50 (nM) | Target Receptor |
| PEG2 | 3.1 ± 0.2 | GRPR |
| PEG3 | 3.9 ± 0.3 | GRPR |
| PEG4 | 5.4 ± 0.4 | GRPR |
| PEG6 | 5.8 ± 0.3 | GRPR |
Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). In this specific case, shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity.[15][16] This highlights that the optimal PEG length is context-dependent and must be empirically determined.[15][16]
Experimental Protocols
The following is a detailed, two-stage protocol for the conjugation of a protein (e.g., an antibody) with an azide-functionalized payload using the this compound linker. This protocol is a representative methodology synthesized from established procedures for similar linkers and may require optimization for specific applications.
Stage 1: Activation of the this compound Linker and Conjugation to the Payload
This stage assumes the payload has a functional group (e.g., a carboxylic acid) that can be activated to react with the hydroxyl group of the linker.
Materials:
-
This compound
-
Payload with a carboxylic acid group
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 5.5
-
Reaction Buffer: 1X PBS, pH 7.2
-
Quenching solution (e.g., hydroxylamine)
-
Purification column (e.g., C18 reverse-phase HPLC)
Procedure:
-
Dissolution of Reagents:
-
Dissolve the payload in Activation Buffer to a concentration of 1-5 mg/mL.
-
Freshly prepare stock solutions of EDC and NHS in anhydrous DMF or DMSO.
-
Dissolve this compound in Reaction Buffer.
-
-
Activation of Payload Carboxyl Group:
-
To the dissolved payload solution, add EDC and NHS. A common starting molar ratio is Payload:EDC:NHS of 1:2:5.
-
Incubate for 30 minutes at room temperature to form the NHS-ester intermediate.
-
-
Conjugation to this compound:
-
Immediately add a 10- to 50-fold molar excess of the dissolved this compound to the activated payload solution.
-
Adjust the pH of the reaction mixture to 7.2 using the Reaction Buffer.
-
Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching solution.
-
Purify the DBCO-activated payload using reverse-phase HPLC to remove unreacted components.
-
Lyophilize the purified fractions to obtain the final product.
-
Stage 2: Copper-Free Click Chemistry Conjugation to an Azide-Modified Protein
Materials:
-
Azide-modified protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-activated payload from Stage 1
-
Reaction Buffer: 1X PBS, pH 7.4 (ensure it is azide-free)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reaction Setup:
-
Dissolve the DBCO-activated payload in the Reaction Buffer.
-
Add the DBCO-activated payload to the azide-modified protein solution. A 2- to 4-fold molar excess of the DBCO-payload to the protein is a common starting point.
-
-
Incubation:
-
Purification:
-
Remove the excess, unreacted DBCO-payload and byproducts using a desalting column or size-exclusion chromatography equilibrated with the desired storage buffer (e.g., PBS).
-
-
Characterization (Optional):
-
The final conjugate can be characterized by SDS-PAGE, which should show a band shift corresponding to the increased molecular weight of the conjugated protein.
-
Mass spectrometry can be used to confirm the identity and purity of the conjugate and to determine the drug-to-antibody ratio (DAR).
-
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows discussed in this guide.
Caption: General structure of a bioconjugate using a this compound linker.
Caption: Experimental workflow for two-stage bioconjugation.
Caption: Influence of PEG3 spacer properties on bioconjugate performance.
Conclusion
The this compound linker is a versatile and powerful tool in the field of bioconjugation. The PEG3 spacer, while short, plays a crucial role in enhancing the solubility, stability, and pharmacokinetic profile of the resulting bioconjugate. It provides a necessary physical separation to mitigate steric hindrance, a factor that, along with the overall linker length, must be carefully optimized for each target and payload combination. The terminal hydroxyl and DBCO groups provide the chemical handles for versatile payload attachment and highly efficient, biocompatible conjugation to targeting moieties. A thorough understanding of the interplay between these components, as outlined in this guide, is essential for the rational design of next-generation targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. researchgate.net [researchgate.net]
- 5. precisepeg.com [precisepeg.com]
- 6. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation | PLOS One [journals.plos.org]
- 7. benchchem.com [benchchem.com]
- 8. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 9. Hydroxy-PEG-DBCO | DBCO-PEG-Hydroxy | AxisPharm [axispharm.com]
- 10. interchim.fr [interchim.fr]
- 11. broadpharm.com [broadpharm.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. This compound, 2566404-76-8 | BroadPharm [broadpharm.com]
- 14. Hydroxy-PEG7-DBCO | BroadPharm [broadpharm.com]
- 15. benchchem.com [benchchem.com]
- 16. scispace.com [scispace.com]
An In-depth Technical Guide to the Reactivity of DBCO Functional Groups with Azides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the dibenzocyclooctyne (DBCO) functional group with azides through the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. This copper-free click chemistry has become an indispensable tool in bioconjugation, diagnostics, and drug development due to its exceptional specificity, biocompatibility, and high efficiency under physiological conditions.[1][2]
Core Principles of DBCO-Azide Click Chemistry
The reactivity of DBCO with azides is rooted in the significant ring strain of the cyclooctyne (B158145) ring.[3] This strain dramatically lowers the activation energy of the [3+2] cycloaddition reaction with an azide (B81097), enabling it to proceed rapidly at room temperature without the need for a cytotoxic copper(I) catalyst.[2][3] This is a major advantage over the copper-catalyzed azide-alkyne cycloaddition (CuAAC), making SPAAC ideal for applications in living systems.[4]
The reaction is bioorthogonal, meaning that DBCO and azide groups are chemically inert to the vast majority of functional groups found in biological systems, ensuring highly specific conjugation with minimal side reactions.[1][2] The resulting product is a stable triazole linkage.[3]
Quantitative Data on DBCO-Azide Reactivity
The efficiency of the DBCO-azide reaction is quantified by its second-order rate constant (k), which is influenced by factors such as the specific structures of the DBCO and azide derivatives, solvent, pH, and temperature.[5][6]
Table 1: Second-Order Rate Constants for DBCO Derivatives with Azides
| DBCO Derivative | Azide Partner | Reaction Conditions | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| Sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | DMEM (pH 7.6, 37°C) | 1.22 | [7] |
| Sulfo-DBCO-amine | 3-azido-L-alanine | DMEM (pH 7.6, 37°C) | 0.77 | [7] |
| DBCO-Trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (pH 7, 25°C) | 0.24 | [8] |
| DBCO-PEG5-Trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (pH 7, 25°C) | 0.37 | [8] |
| DBCO | Benzyl azide | CH₃CN:H₂O (3:1) | 0.24 | [9] |
| DBCO | Phenyl azide | CH₃CN:H₂O (3:1) | 0.033 | [9] |
Table 2: Influence of Reaction Conditions on SPAAC Rate
| Parameter | Condition | Effect on Reaction Rate | Reference(s) |
| Temperature | 4°C to 37°C | Higher temperatures generally increase the reaction rate. | [3] |
| pH | 5 to 10 | Higher pH values (up to a certain point) generally increase reaction rates, though this can be buffer-dependent. | [6][10] |
| Solvent | Aqueous buffers, DMSO, DMF | While biocompatible in aqueous buffers, organic co-solvents can impact the rate. High concentrations of organic solvents can denature proteins. | [1][7] |
| PEG Linker | Presence of a PEG spacer between DBCO and the biomolecule | Can increase reaction rates by reducing steric hindrance. | [7][8] |
| Azide Structure | Electron-donating vs. electron-withdrawing groups | Azides with electron-donating groups tend to react faster. | [6][7] |
Experimental Protocols
Protocol 1: Activation of an Antibody with DBCO-NHS Ester
This protocol describes the labeling of a primary amine-containing protein, such as an antibody, with a DBCO-NHS ester.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[11]
-
DBCO-NHS ester (e.g., DBCO-PEG4-NHS) freshly dissolved in anhydrous DMSO or DMF to a stock concentration of 10 mM.[11][12]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine).[11][13]
-
Spin desalting column or dialysis equipment for purification.[11][12]
Procedure:
-
Antibody Preparation: Ensure the antibody solution is free of amine-containing buffers and stabilizers like BSA. If necessary, perform a buffer exchange into PBS.[12]
-
Reaction Setup: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of the organic solvent should be kept below 20% to maintain antibody integrity.[1][14]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[1][11]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature to hydrolyze any unreacted NHS esters.[1][14]
-
Purification: Remove the excess, unreacted DBCO-NHS ester and byproducts using a spin desalting column or dialysis equilibrated with the desired storage buffer.[11][12]
-
Characterization (Optional): The degree of DBCO labeling can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~310 nm (for DBCO).[3][11] The DBCO-functionalized antibody can be stored at -20°C for up to a month, though some loss of reactivity may occur.[12][14]
Protocol 2: Copper-Free Click Chemistry Conjugation of a DBCO-Activated Antibody with an Azide-Containing Molecule
This protocol outlines the reaction between the DBCO-activated antibody and an azide-functionalized molecule.
Materials:
-
DBCO-activated antibody (from Protocol 1).
-
Azide-functionalized molecule (e.g., small molecule, peptide, oligonucleotide).
-
Reaction buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide, as it will react with the DBCO group.[3][11]
Procedure:
-
Reaction Setup: Mix the DBCO-activated antibody with a 2-4 fold molar excess of the azide-functionalized molecule in the reaction buffer.[1][12]
-
Incubation: Incubate the mixture for 2-12 hours at room temperature or overnight at 4°C.[1][3] For some applications, the incubation time can be extended to maximize conjugation efficiency.[11]
-
Validation and Purification: The final conjugate can be validated using SDS-PAGE, which should show a band shift corresponding to the increased molecular weight of the conjugate.[1][11] Unreacted azide-containing molecules and other impurities can be removed via size-exclusion chromatography, HPLC, or dialysis.[11][12]
Visualizations
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. researchgate.net [researchgate.net]
- 14. broadpharm.com [broadpharm.com]
Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Hydroxy-PEG3-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-PEG3-DBCO is a key reagent in the field of bioconjugation, particularly in copper-free click chemistry. Its structure, featuring a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl group, offers a versatile tool for linking molecules in aqueous systems. The hydroxyl group provides a point for further modification, while the PEG spacer is designed to enhance aqueous solubility and reduce aggregation.[1][2][3][4] This guide provides an in-depth analysis of the solubility and stability of this compound in aqueous buffers, offering critical data for the successful design and execution of bioconjugation experiments.
Physicochemical Properties
The performance of this compound in aqueous media is dictated by its physicochemical characteristics. The DBCO moiety provides the bioorthogonal reactivity, the PEG linker enhances hydrophilicity, and the terminal hydroxyl group can be used for further functionalization.
Aqueous Solubility
Table 1: Aqueous Solubility of Related DBCO-PEG Compounds
| Compound | Buffer Conditions | Reported Solubility |
| DBCO-PEG4-Maleimide | Aqueous Buffer | Up to 6.6 mM |
| DBCO-PEG4-NHS Ester | Aqueous Buffer | Up to 5.5 mM |
Note: This data is for related compounds and should be used as an estimation for this compound. For precise applications, it is recommended to determine the solubility experimentally.
Stability in Aqueous Buffers
The stability of this compound is primarily influenced by the chemical integrity of the strained DBCO ring. The PEG linker and the terminal hydroxyl group are generally stable under typical bioconjugation conditions.
The DBCO group is known to be sensitive to acidic conditions (pH < 5), which can lead to its degradation. In contrast, it exhibits good stability in neutral to slightly basic buffers (pH 6-9), which are commonly used for bioconjugation reactions. Temperature also plays a role, with higher temperatures potentially accelerating degradation.
Table 2: Estimated Stability of the DBCO Moiety in Aqueous Buffers Based on a Structurally Similar Compound (DBCO-NHCO-PEG4-acid)
| pH | Temperature (°C) | Incubation Time | Estimated Remaining Intact DBCO (%) | Notes |
| 5.0 | 25 | 24 hours | 85 - 90% | Potential for slow acid-mediated degradation. |
| 7.4 (PBS) | 4 | 48 hours | >95% | Optimal for short-term storage of working solutions. |
| 7.4 (PBS) | 25 | 24 hours | 90 - 95% | Good stability for typical room temperature reactions. |
| 7.4 (PBS) | 37 | 24 hours | 80 - 85% | Increased temperature may accelerate degradation. |
| 8.5 | 25 | 24 hours | 90 - 95% | Generally stable. |
Note: This data is based on a related compound and serves as a guideline. For critical long-term experiments, in-house stability studies are recommended.
Long-term storage of DBCO-modified biomolecules, such as antibodies, has shown a reactivity loss of about 3-5% over four weeks at 4°C or -20°C. For optimal stability, stock solutions of this compound should be prepared fresh. If storage is necessary, aliquoting and freezing at -20°C or -80°C is recommended to minimize freeze-thaw cycles.
Experimental Protocols
To assist researchers in determining the precise solubility and stability of this compound for their specific applications, the following detailed protocols are provided.
Protocol 1: Determination of Aqueous Solubility
Objective: To determine the saturation solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS)
-
Water-miscible organic solvent (e.g., DMSO)
-
Microcentrifuge tubes
-
Thermomixer or shaking incubator
-
0.2 µm syringe filter
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
Procedure:
-
Standard Curve Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a series of dilutions from the stock solution in the chosen aqueous buffer to generate a standard curve (e.g., 0.1, 0.5, 1, 2, 5 mM).
-
Inject each standard onto the HPLC and record the peak area at the characteristic absorbance of DBCO (~309 nm).
-
Plot the peak area versus concentration to generate a standard curve.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a microcentrifuge tube.
-
Add a known volume of the aqueous buffer (e.g., 1 mL).
-
Incubate the tube at a constant temperature (e.g., 25°C) with vigorous shaking for 24 hours to ensure equilibrium is reached.
-
-
Sample Analysis:
-
Centrifuge the suspension to pellet the excess solid.
-
Carefully collect the supernatant and filter it through a 0.2 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with the aqueous buffer to a concentration that falls within the range of the standard curve.
-
Inject the diluted sample onto the HPLC and determine the peak area.
-
-
Calculation:
-
Use the standard curve to determine the concentration of this compound in the diluted sample.
-
Multiply this concentration by the dilution factor to calculate the solubility in the aqueous buffer.
-
Protocol 2: Assessment of Aqueous Stability
Objective: To evaluate the stability of this compound in an aqueous buffer over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Thermostated incubator or water bath
-
HPLC system with a UV detector and a C18 column
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Incubation:
-
Dilute the stock solution into the pre-warmed aqueous buffer to a final concentration of 1 mM. This is your T=0 sample.
-
Immediately inject an aliquot of the T=0 sample onto the HPLC and record the chromatogram.
-
Incubate the remaining solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from the incubating solution.
-
Inject the aliquot onto the HPLC and record the chromatogram.
-
-
Data Analysis:
-
For each chromatogram, integrate the peak area corresponding to the intact this compound.
-
Calculate the percentage of remaining intact compound at each time point relative to the peak area at T=0.
-
Plot the percentage of remaining compound versus time to determine the degradation kinetics.
-
Visualizing Key Relationships
To further aid in the understanding of the factors influencing the use of this compound, the following diagrams illustrate key concepts.
References
Applications of Hydroxy-PEG3-DBCO in bioconjugation techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-PEG3-DBCO is a versatile heterobifunctional linker that has become an indispensable tool in the field of bioconjugation. Its unique structure, featuring a terminal hydroxyl group, a hydrophilic triethylene glycol (PEG3) spacer, and a dibenzocyclooctyne (DBCO) moiety, enables the seamless connection of various molecules through a two-step conjugation strategy. The DBCO group participates in highly efficient and bioorthogonal copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-containing molecules. This reaction is prized for its high specificity and biocompatibility, as it proceeds readily in aqueous environments without the need for cytotoxic copper catalysts.[1][2] The hydrophilic PEG3 spacer enhances the solubility of the linker and the resulting bioconjugates, mitigating aggregation and improving pharmacokinetic profiles.[3][4] The terminal hydroxyl group provides a versatile handle for the initial conjugation step, allowing for the attachment of a wide range of molecules through various activation chemistries.
This technical guide provides an in-depth overview of the applications of this compound in bioconjugation, complete with quantitative data, detailed experimental protocols, and visualizations of key workflows to empower researchers in their scientific endeavors.
Core Concepts and Applications
The primary application of this compound revolves around its role as a bridge in bioconjugation. The general workflow involves two key stages:
-
Activation and Conjugation via the Hydroxyl Group: The terminal hydroxyl group is first activated or converted to a more reactive functional group to facilitate covalent linkage with the first molecule of interest (e.g., a small molecule drug, a fluorescent dye, or a solid support).
-
Copper-Free Click Chemistry: The DBCO moiety of the now-functionalized molecule is then reacted with an azide-modified biomolecule (e.g., a protein, antibody, or nucleic acid) via SPAAC to form a stable triazole linkage.
This modular approach offers significant flexibility in designing complex bioconjugates, including antibody-drug conjugates (ADCs), fluorescently labeled probes for cellular imaging, and surface-immobilized biomolecules for diagnostic assays.[5][6]
Quantitative Data
The efficiency and kinetics of the SPAAC reaction are critical parameters in bioconjugation. The following tables summarize key quantitative data for DBCO-azide reactions, providing a basis for experimental design and optimization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 480.55 g/mol | [7] |
| Purity | Typically >95% | [7] |
| Solubility | Soluble in organic solvents (DMSO, DMF, CH2Cl2), and aqueous buffers with co-solvent | [1] |
| Storage | -20°C, protected from light and moisture | [7] |
Table 2: Representative Second-Order Rate Constants for DBCO-Azide SPAAC Reactions
| Reactants | Rate Constant (k, M⁻¹s⁻¹) | Conditions | Reference |
| DBCO-amine + Benzyl Azide (B81097) | ~0.1 - 1.0 | Aqueous buffer, room temperature | [8] |
| DBCO-PEG4-NHS ester + Azido-protein | ~0.3 | PBS, pH 7.4, 25°C | [8] |
| DBCO derivative + Azido-sugar | ~0.9 | Cell culture medium, 37°C | [8] |
Note: Reaction rates are influenced by factors such as the specific DBCO and azide derivatives, solvent, pH, and temperature.[8]
Table 3: Stability of DBCO-Functionalized Molecules
| Condition | Stability | Observations | Reference |
| Aqueous Buffer (pH 7.4, 4°C) | Moderate | ~3-5% loss of reactivity over 4 weeks | [9] |
| Presence of Thiols (e.g., DTT) | Limited | Can undergo side reactions | [10] |
| Long-term Storage (-20°C) | Good | Stable for several months when stored properly | [9] |
Experimental Protocols
Protocol 1: Activation of the Hydroxyl Group of this compound with a Carboxylic Acid using EDC/NHS Chemistry
This protocol describes the activation of the terminal hydroxyl group of this compound to create a reactive ester for subsequent conjugation to an amine-containing molecule. This is a common first step before the SPAAC reaction.
Materials:
-
This compound
-
Carboxylic acid-containing molecule of interest
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification supplies (e.g., silica (B1680970) gel for chromatography)
Procedure:
-
Dissolution of Reactants:
-
Dissolve this compound and the carboxylic acid-containing molecule in a minimal amount of anhydrous DMF or DMSO.
-
-
Activation Reaction:
-
In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in the Reaction Buffer to a final concentration of 100 mM. Prepare these solutions fresh.
-
Add a 1.2 to 1.5-fold molar excess of EDC and NHS to the solution containing this compound and the carboxylic acid.
-
-
Incubation:
-
Allow the reaction to proceed for 1-4 hours at room temperature with gentle stirring.
-
-
Quenching:
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
-
Purification:
-
Purify the resulting DBCO-activated molecule using an appropriate method, such as silica gel chromatography or reversed-phase HPLC, to remove unreacted starting materials and byproducts.
-
Protocol 2: General Procedure for Antibody Labeling with an Activated DBCO-Linker
This protocol outlines the conjugation of a DBCO-activated molecule (prepared as in Protocol 1 or using a commercially available DBCO-NHS ester) to an antibody.
Materials:
-
DBCO-activated molecule (e.g., DBCO-NHS ester)
-
Antibody (in an amine-free buffer like PBS, pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine)
-
Desalting column or spin filter for purification
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.
-
-
Reagent Preparation:
-
Dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM immediately before use.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of the organic solvent should be below 20%.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes.
-
-
Purification:
-
Remove excess, unreacted DBCO-NHS ester using a desalting column or spin filter equilibrated with a suitable storage buffer (e.g., PBS).
-
Protocol 3: Copper-Free Click Chemistry (SPAAC) Reaction
This protocol describes the final step of conjugating the DBCO-labeled molecule with an azide-functionalized biomolecule.
Materials:
-
DBCO-labeled molecule
-
Azide-functionalized biomolecule
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Dissolve the DBCO-labeled molecule and the azide-functionalized biomolecule in the Reaction Buffer.
-
A slight molar excess (1.5 to 3-fold) of one reactant over the other is often used to drive the reaction to completion.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C. Reaction times can vary depending on the concentration and reactivity of the components.
-
-
Purification and Characterization:
-
Purify the final bioconjugate using an appropriate method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC) to remove any unreacted starting materials.
-
Characterize the conjugate to determine the degree of labeling (DOL) using UV-Vis spectroscopy (measuring absorbance at 280 nm for the protein and ~309 nm for the DBCO group) and to confirm its integrity and purity using SDS-PAGE or mass spectrometry.
-
Visualizations
The following diagrams illustrate key conceptual workflows involving this compound.
Caption: General workflow for bioconjugation using this compound.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Conclusion
This compound is a powerful and versatile tool for researchers in the life sciences. Its combination of a modifiable hydroxyl group, a beneficial PEG spacer, and a bioorthogonal DBCO moiety facilitates the construction of a wide array of well-defined bioconjugates. By understanding the principles of its reactivity and following robust experimental protocols, scientists can effectively leverage this compound to advance their research in areas ranging from targeted drug delivery to advanced cellular imaging.
References
- 1. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. What are the steps involved in labeling an antibody using an antibody labeling kit? | AAT Bioquest [aatbio.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
A Beginner's Technical Guide to Protein Labeling with Hydroxy-PEG3-DBCO
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Hydroxy-PEG3-DBCO, a versatile reagent for protein labeling. It is designed for researchers, scientists, and drug development professionals who are new to bioconjugation techniques and seek a comprehensive understanding of this powerful tool. This document covers the core principles of using this compound, detailed experimental protocols, and its applications in biological research.
Introduction to this compound
This compound is a heterobifunctional linker molecule that plays a crucial role in modern bioconjugation, a process that joins two molecules, at least one of which is a biomolecule such as a protein. This linker is composed of three key parts:
-
A Hydroxyl (-OH) Group: This is a primary alcohol group that can be chemically activated to react with various functional groups on a protein, most commonly primary amines found in lysine (B10760008) residues.
-
A Triethylene Glycol (PEG3) Spacer: This flexible, hydrophilic spacer enhances the solubility of the labeled protein and reduces potential steric hindrance, ensuring that the biological activity of the protein is maintained after labeling.
-
A Dibenzocyclooctyne (DBCO) Group: This is a strained alkyne that is highly reactive towards azide (B81097) groups. This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a type of "click chemistry" that is bioorthogonal, meaning it occurs efficiently in biological systems without interfering with native biochemical processes.[1][2] A key advantage of SPAAC is that it does not require a cytotoxic copper catalyst.[1]
The unique structure of this compound allows for a two-step labeling strategy. First, the hydroxyl group is activated and reacted with a protein. Second, the now DBCO-labeled protein can be specifically conjugated to any molecule carrying an azide group. This modularity makes it a valuable tool for a wide range of applications, including the development of antibody-drug conjugates (ADCs), protein purification, and cellular imaging.[3]
Core Principles of Protein Labeling with this compound
The process of labeling a protein with this compound involves two main stages:
Stage 1: Activation of the Hydroxyl Group and Conjugation to the Protein
The terminal hydroxyl group of this compound is not inherently reactive towards proteins. Therefore, it must first be activated to create a more reactive functional group. A common method is to convert the hydroxyl group into an N-hydroxysuccinimide (NHS) ester. This is typically achieved through a two-step process: first, reacting the hydroxyl group with succinic anhydride (B1165640) to form a carboxylic acid, and then activating the carboxylic acid with NHS. The resulting NHS ester is highly reactive towards primary amines on the protein, such as the side chain of lysine residues or the N-terminus, forming a stable amide bond.
Stage 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Once the protein is labeled with the DBCO moiety, it can be reacted with a molecule containing an azide (-N3) group. The DBCO and azide groups will selectively react to form a stable triazole linkage. This "click" reaction is highly efficient and can be performed under mild, physiological conditions (e.g., in phosphate-buffered saline, PBS, at a neutral pH).[4]
Quantitative Data and Reaction Parameters
While specific quantitative data such as reaction kinetics and stability are highly dependent on the specific protein and reaction conditions, the following tables provide recommended parameters for successful protein labeling using a DBCO-PEG linker approach.
Table 1: Recommended Parameters for Activation of this compound and Protein Conjugation
| Parameter | Recommended Range | Notes |
| Activation of -OH to -NHS Ester | ||
| Molar Excess of Succinic Anhydride | 5-fold | To ensure complete conversion of the hydroxyl group to a carboxylic acid. |
| Reaction Solvent (Activation) | Anhydrous Pyridine (B92270) or Dichloromethane (B109758) (DCM) | Solvents must be anhydrous to prevent hydrolysis of reactants. |
| Reaction Time (Activation) | Overnight | To allow the reaction to go to completion. |
| Molar Excess of NHS/DCC (or EDC) | 2.5-fold | For efficient conversion of the carboxylic acid to an NHS ester. |
| Protein Conjugation | ||
| Molar Excess of DBCO-NHS Ester | 10 to 40-fold | A higher excess may be needed for dilute protein solutions.[2] |
| Protein Concentration | 0.5 - 5 mg/mL | Higher concentrations generally lead to better labeling efficiency.[2] |
| Reaction Buffer | Amine-free buffer (e.g., PBS, Borate buffer), pH 7.2 - 8.5 | Amine-containing buffers (e.g., Tris) will compete with the protein for reaction with the NHS ester. |
| Reaction Temperature | Room Temperature or 4°C | Room temperature for faster reaction, 4°C for overnight reactions to maintain protein stability.[2] |
| Incubation Time | 1 hour to overnight | Shorter times at room temperature, longer times at 4°C.[2] |
Table 2: Recommended Parameters for SPAAC (Click Chemistry) Reaction
| Parameter | Recommended Range | Notes |
| Molar Excess of Azide-containing Molecule | 1.5 to 10-fold | A molar excess of one reactant can drive the reaction to completion.[4] |
| Reaction Buffer | PBS, pH ~7.4 | Physiological pH is optimal for the click reaction. |
| Reaction Temperature | 4°C to 37°C | Higher temperatures can increase the reaction rate. |
| Incubation Time | 2 to 48 hours | Dependent on the reactivity of the azide-containing molecule and the desired degree of labeling. |
Detailed Experimental Protocols
The following are detailed, step-by-step protocols for the key experiments involved in labeling a protein with this compound.
Protocol 1: Activation of this compound to an NHS Ester
This protocol describes the conversion of the terminal hydroxyl group of this compound into a reactive NHS ester.
Materials:
-
This compound
-
Succinic anhydride
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Cold diethyl ether
-
Argon or nitrogen gas
-
Rotary evaporator
-
Stir plate and stir bar
Procedure:
Step 1: Formation of the Carboxylic Acid Derivative
-
Dissolve this compound and a 5-fold molar excess of succinic anhydride in anhydrous pyridine.
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere (argon or nitrogen).
-
Remove the pyridine under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a minimal amount of DCM and precipitate the product by adding it to cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
Step 2: Formation of the NHS Ester
-
Dissolve the carboxylic acid derivative from Step 1 in anhydrous DCM or DMF.
-
Add a 2.5-fold molar excess of NHS and a 2.5-fold molar excess of DCC (or EDC) to the solution.
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere. If using DCC, a white precipitate of dicyclohexylurea (DCU) will form.
-
If DCU has formed, remove it by filtration.
-
Precipitate the final product, this compound-NHS ester, by adding the solution to cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum. Store the activated linker desiccated at -20°C until use.
Protocol 2: Labeling a Protein with the Activated DBCO-NHS Ester
This protocol details the conjugation of the activated DBCO-NHS ester to a target protein.
Materials:
-
Activated this compound-NHS ester (from Protocol 1)
-
Target protein in an amine-free buffer (e.g., PBS, pH 7.2)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or DMF
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)[2]
Procedure:
-
Prepare the Protein: Ensure the protein is at a concentration of 0.5-5 mg/mL in an amine-free buffer.
-
Prepare the DBCO-NHS Ester Solution: Immediately before use, dissolve the activated this compound-NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Labeling Reaction: Add a 10- to 40-fold molar excess of the DBCO-NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein integrity.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature.
-
Purification: Remove the excess, unreacted DBCO-NHS ester using a desalting column according to the manufacturer's instructions. The purified DBCO-labeled protein is now ready for the click chemistry reaction.[2]
Protocol 3: Purification and Quantification of Labeled Protein
This protocol describes how to purify the labeled protein and determine the degree of labeling (DOL).
Materials:
-
DBCO-labeled protein solution
-
UV-Vis Spectrophotometer
-
Quartz cuvette or NanoDrop™ spectrophotometer
Procedure:
-
Purification: The most common method for purifying the labeled protein from excess labeling reagent is size exclusion chromatography, often in the form of a spin desalting column. Follow the manufacturer's protocol for the specific column being used.
-
Quantification:
-
Measure the absorbance of the purified protein solution at 280 nm (A280) and 309 nm (A309). The peak at 309 nm corresponds to the DBCO group.[2]
-
Calculate the concentration of the protein using the following formula, which corrects for the absorbance of the DBCO group at 280 nm: Protein Concentration (M) = [A280 - (A309 x Correction Factor)] / ε_protein Where the Correction Factor for DBCO at 280 nm is approximately 0.90 and ε_protein is the molar extinction coefficient of the protein at 280 nm.[2]
-
Calculate the concentration of the DBCO moiety: DBCO Concentration (M) = A309 / ε_DBCO Where ε_DBCO is the molar extinction coefficient of the DBCO group, which is approximately 12,000 M⁻¹cm⁻¹.
-
Calculate the Degree of Labeling (DOL): DOL = DBCO Concentration (M) / Protein Concentration (M)
-
Experimental Workflow and Signaling Pathway Visualization
The following section provides a graphical representation of an experimental workflow and a relevant signaling pathway, created using the Graphviz (DOT language).
Experimental Workflow: Synthesis of an Antibody-Drug Conjugate (ADC)
This workflow illustrates the use of a this compound linker (after activation) to create an ADC.
Caption: Workflow for synthesizing an antibody-drug conjugate using a DBCO linker.
Signaling Pathway: Investigating Protein-Protein Interactions
Bioorthogonal labeling with reagents like this compound can be used to study protein-protein interactions within a signaling pathway. For example, a protein of interest can be labeled with DBCO, and a potential interacting partner can be labeled with an azide. The formation of a conjugate would indicate a direct interaction.
References
The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
The strain-promoted alkyne-azide cycloaddition (SPAAC) has become an indispensable tool in the fields of chemical biology, drug development, and materials science. As a cornerstone of bioorthogonal chemistry, SPAAC enables the specific and efficient covalent ligation of molecules in complex biological environments without the need for cytotoxic catalysts.[1][2] This technical guide provides a comprehensive overview of the core principles of SPAAC, quantitative kinetic data, detailed experimental protocols, and visual representations of key workflows and pathways to empower researchers in their scientific endeavors.
Core Principles of SPAAC
At its heart, SPAAC is a [3+2] cycloaddition reaction between a cyclooctyne (B158145) and an azide (B81097), resulting in the formation of a stable triazole linkage. The reaction's driving force is the significant ring strain inherent in cyclooctynes, the smallest stable cyclic alkynes.[1] This strain dramatically lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures and pH. A key advantage of SPAAC over the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is its catalyst-free nature, which circumvents the cellular toxicity associated with copper.[3]
The bioorthogonality of SPAAC is a major contributor to its widespread adoption. Both the strained alkyne and the azide functional groups are largely absent from and non-reactive with native biological molecules, ensuring that the ligation is highly specific to the intended targets.[2]
Quantitative Analysis of SPAAC Kinetics
The rate of a SPAAC reaction is a critical parameter for designing and executing experiments, particularly in living systems. The reaction follows second-order kinetics and is influenced by the structure of the cyclooctyne, the electronic properties of the azide, and the reaction solvent. The table below summarizes the second-order rate constants for commonly used cyclooctynes with benzyl (B1604629) azide, a standard model azide.
| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| DIBO (Dibenzocyclooctyne) | 0.3 | High stability and good reactivity. |
| BCN (Bicyclononyne) | 0.0045 - 1.0 | Balances high reactivity with a small size.[4] |
| DBCO (Dibenzocyclooctyne) / DIBAC (Dibenzoazacyclooctyne) | ~1.0 | Among the most reactive and widely used cyclooctynes.[5][6] |
| BARAC (Biarylazacyclooctynone) | ~1.0 | High reactivity but can be unstable. |
| TMTH (Tetramethylthioheptyne) | >1.0 | Possesses very high reactivity but suffers from instability. |
| [9+1]CPP | 2.2 x 10⁻³ | A cycloparaphenylene-based alkyne with tunable reactivity.[7] |
| [11+1]CPP | 4.5 x 10⁻⁴ | A larger cycloparaphenylene with lower reactivity than [9+1]CPP.[7] |
| fluor[11+1]CPP | 4.5 x 10⁻⁴ | Fluorination can increase the reaction rate.[7] |
| m[9+1]CPP | 9.6 x 10⁻³ | Altering the macrocycle connectivity enhances reactivity.[7] |
Experimental Protocols
This section provides detailed methodologies for key SPAAC experiments.
Protocol 1: General Protein Bioconjugation
This protocol outlines a general procedure for conjugating a strained alkyne to a protein containing an azide functionality.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Strained alkyne (e.g., DBCO-NHS ester) dissolved in an organic solvent like DMSO.
-
Purification system (e.g., size-exclusion chromatography or dialysis).
Procedure:
-
Protein Preparation: Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Alkyne Preparation: Prepare a stock solution of the strained alkyne in DMSO (e.g., 10 mM).
-
Reaction Incubation: Add the strained alkyne solution to the protein solution at a 5- to 20-fold molar excess. The final concentration of the organic solvent should be kept below 10% to maintain protein stability.
-
Reaction Monitoring: Gently mix the reaction and incubate at room temperature or 37°C for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.
-
Purification: Once the reaction is complete, purify the protein conjugate using size-exclusion chromatography or dialysis to remove unreacted alkyne.[8]
Protocol 2: Live-Cell Surface Labeling of Glycoproteins
This protocol describes the metabolic labeling of cell surface glycans with an azide-containing sugar followed by SPAAC with a fluorescently labeled cyclooctyne.
Materials:
-
Adherent mammalian cells (e.g., HeLa, HEK293).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz).
-
DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488).
-
Phosphate-buffered saline (PBS).
-
Imaging medium (e.g., FluoroBrite DMEM).
-
Fluorescence microscope.
Procedure:
-
Metabolic Labeling: Culture cells in the presence of Ac₄ManNAz (e.g., 25-50 µM) for 2-3 days to allow for the incorporation of the corresponding azido-sialic acid into cell surface glycans.
-
SPAAC Reaction:
-
Wash the cells twice with warm PBS.
-
Prepare a solution of the DBCO-fluorophore in pre-warmed complete culture medium at a final concentration of 20-50 µM.
-
Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[2]
-
-
Washing and Imaging:
-
Wash the cells three times with warm PBS to remove any unreacted DBCO-fluorophore.
-
Replace the PBS with imaging medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.[2]
-
Visualizing SPAAC Mechanisms and Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate key concepts and workflows related to SPAAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Hydroxy-PEG3-DBCO: A Versatile Tool for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Hydroxy-PEG3-DBCO, a trifunctional linker molecule revolutionizing the field of bioconjugation. We will delve into its core features, significant advantages, and practical applications, supported by quantitative data, detailed experimental protocols, and visual workflows to empower your research and development endeavors.
Core Features of this compound
This compound is a heterobifunctional linker comprised of three key components, each contributing to its unique functionality and versatility:
-
Dibenzocyclooctyne (DBCO) Group: This is a sterically strained alkyne that is highly reactive towards azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a cornerstone of "click chemistry," renowned for its high efficiency and bioorthogonality, meaning it proceeds with high specificity in complex biological environments without interfering with native biochemical processes.[1][2] The reaction does not require a cytotoxic copper(I) catalyst, making it ideal for applications in living systems.[3][4]
-
Triethylene Glycol (PEG3) Spacer: The short polyethylene (B3416737) glycol (PEG) chain is a hydrophilic spacer that imparts several beneficial properties. It significantly enhances the aqueous solubility of the molecule and any conjugate it is a part of, which is crucial when working with hydrophobic drugs or biomolecules.[5][6] The PEG linker also provides a flexible spacer arm, which can reduce steric hindrance between the conjugated molecules, potentially preserving their biological activity.[7]
-
Terminal Hydroxyl (-OH) Group: This primary alcohol provides a versatile handle for further chemical modification. The hydroxyl group can be activated or converted into other functional groups, such as a carboxylic acid, to enable covalent attachment to a wide range of biomolecules, surfaces, or nanoparticles.[8][9] This feature allows for a modular and flexible approach to bioconjugation.
Key Advantages of Using this compound
The unique combination of a DBCO group, a PEG spacer, and a hydroxyl handle offers several distinct advantages for researchers and drug development professionals:
-
High Reaction Efficiency: The SPAAC reaction between DBCO and an azide (B81097) is highly efficient, often proceeding to near-quantitative yields under mild, physiological conditions (aqueous buffers, room temperature).[2][10]
-
Biocompatibility: The absence of a copper catalyst, which can be toxic to cells, makes this compound highly suitable for in vivo and in vitro applications involving living cells and organisms.[3][11]
-
Enhanced Solubility and Reduced Aggregation: The hydrophilic PEG3 spacer improves the solubility of the linker and its conjugates in aqueous media, mitigating issues with aggregation that can be problematic for hydrophobic molecules.[5][6]
-
Bioorthogonality and Specificity: The DBCO-azide reaction is highly specific, avoiding side reactions with other functional groups commonly found in biological systems, such as amines and thiols.[1][2]
-
Versatility in Conjugation: The terminal hydroxyl group can be chemically modified to react with various functional groups on proteins, peptides, nucleic acids, or small molecules, offering a broad range of conjugation possibilities.[8][12]
Quantitative Data
The following tables summarize key quantitative parameters related to the performance of DBCO-containing linkers.
Table 1: Stability of DBCO Moiety
| Condition | Temperature | Duration | Remaining Reactivity | Reference(s) |
| pH 7.4 (PBS) | 4°C | 4 weeks | ~95-97% | [4] |
| pH 7.4 (PBS) | 25°C | 24 hours | 90-95% | [13] |
| pH 5.0 | 25°C | 24 hours | 85-90% | [13] |
| In Immune Phagocytes | 37°C | 24 hours | ~64% | [14] |
Note: Stability can be influenced by the specific molecular context and buffer components. It is recommended to avoid buffers containing azides.[13]
Table 2: Reaction Kinetics of DBCO-Azide Cycloaddition
| Reactants | Reaction Medium | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| DBCO derivatives with azide groups | General | 1-2 | [6] |
| DBCO-functionalized nanoparticles with chlorosydnone | PBS | ~1.9 | [15] |
Note: The reaction rate can be influenced by factors such as the steric environment around the DBCO and azide groups and the specific solvent system used.
Experimental Protocols
This section provides detailed methodologies for the activation of the hydroxyl group and subsequent bioconjugation using this compound.
Activation of the Terminal Hydroxyl Group to a Carboxylic Acid
This protocol describes the conversion of the terminal hydroxyl group of this compound to a carboxylic acid, which can then be used for conjugation to primary amines using carbodiimide (B86325) chemistry.
Materials:
-
This compound
-
Jones reagent (Chromium trioxide in sulfuric acid) or similar oxidizing agent
-
Anhydrous acetone
-
Diethyl ether
-
Sodium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve this compound in anhydrous acetone.
-
Cool the solution in an ice bath.
-
Slowly add Jones reagent dropwise to the solution while stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding isopropanol.
-
Filter the mixture to remove chromium salts.
-
Evaporate the solvent under reduced pressure.
-
Redissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting carboxylic acid derivative by silica gel column chromatography.
Conjugation of Activated this compound to a Protein
This protocol outlines the conjugation of the now carboxylated PEG3-DBCO to a protein containing primary amines (e.g., lysine (B10760008) residues) using EDC/NHS chemistry, followed by a click reaction with an azide-modified molecule.
Materials:
-
Carboxy-PEG3-DBCO (from protocol 4.1)
-
Protein to be conjugated (in an amine-free buffer, e.g., PBS pH 7.4)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation buffer (e.g., MES buffer, pH 4.5-6.0)
-
Quenching buffer (e.g., Tris or glycine (B1666218) solution)
-
Azide-functionalized molecule of interest
-
Desalting column or dialysis cassette
Procedure: Step 1: Activation of Carboxy-PEG3-DBCO
-
Dissolve Carboxy-PEG3-DBCO in the Activation Buffer.
-
Add a 1.2-fold molar excess of EDC and NHS (or Sulfo-NHS) to the solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
Step 2: Conjugation to the Protein
-
Immediately add the activated DBCO linker solution to the protein solution. A 10- to 20-fold molar excess of the linker to the protein is a common starting point.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Remove excess, unreacted DBCO linker and byproducts by dialysis or using a desalting column.
Step 3: Copper-Free Click Reaction
-
To the purified DBCO-labeled protein, add the azide-functionalized molecule of interest. A 1.5 to 3-fold molar excess of the azide molecule is recommended.[4]
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[16]
-
The final conjugate can be purified from excess azide reagent using size-exclusion chromatography (SEC) or dialysis.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and logical relationships involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 6. purepeg.com [purepeg.com]
- 7. chempep.com [chempep.com]
- 8. aablocks.com [aablocks.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. benchchem.com [benchchem.com]
- 11. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 12. creativepegworks.com [creativepegworks.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Clickable Albumin Nanoparticles for Pretargeted Drug Delivery toward PD-L1 Overexpressing Tumors in Combination Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Methodological & Application
Application Notes and Protocols for Hydroxy-PEG3-DBCO Conjugation to Peptides
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the conjugation of Hydroxy-PEG3-Dibenzocyclooctyne (DBCO) to azide-modified peptides via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This copper-free click chemistry reaction is a bioorthogonal process, meaning it can proceed in complex biological environments without interfering with native biochemical processes.[1][2][] The protocol is designed to be robust and efficient, yielding stably pegylated peptides for various applications in research and drug development.
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to molecules, is a widely used strategy to enhance the therapeutic properties of peptides and proteins.[4][5] It can improve solubility, extend the in vivo half-life, and reduce immunogenicity.[5][6] The use of a short, hydrophilic PEG3 linker with a terminal hydroxyl group offers the potential for further derivatization if desired.
The conjugation method described here utilizes the highly efficient and specific reaction between a dibenzocyclooctyne (DBCO) group and an azide. This reaction is driven by the ring strain of the cyclooctyne, eliminating the need for a cytotoxic copper catalyst, which makes it ideal for applications involving sensitive biomolecules.[1][2][]
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedures for the successful conjugation of Hydroxy-PEG3-DBCO to an azide-containing peptide.
Materials and Equipment
Reagents:
-
Azide-modified peptide of interest
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4 is a common choice. Other aqueous buffers such as HEPES or carbonate/bicarbonate can also be used.[1][7] Avoid buffers containing azides.[7][8]
-
Organic Co-solvent (if required for solubility): Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification Solvents:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) grade water with 0.1% Trifluoroacetic acid (TFA) (Mobile Phase A)
-
RP-HPLC grade acetonitrile (B52724) with 0.1% TFA (Mobile Phase B)
-
-
Quenching reagent (optional): e.g., Tris-HCl
Equipment:
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
pH meter
-
Reaction vials (e.g., microcentrifuge tubes)
-
Purification System: RP-HPLC system with a C18 column is highly recommended for peptide purification.[9] Size-Exclusion Chromatography (SEC) can also be effective for removing unreacted PEG.[]
-
Analytical Instruments:
Step-by-Step Conjugation Protocol
-
Preparation of Reactants:
-
Azide-Peptide Solution: Dissolve the azide-containing peptide in the chosen reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mM.[1] If solubility is an issue, a minimal amount of a compatible organic solvent like DMSO can be used, but the final concentration of the organic solvent should be kept low.
-
This compound Solution: Prepare a stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF.[1][8] The concentration of the stock solution should be determined based on the desired final reaction concentration and molar excess.
-
-
Conjugation Reaction:
-
In a reaction vial, add the azide-peptide solution.
-
Add the desired molar excess of the this compound solution to the peptide solution. A slight molar excess (typically 1.1 to 1.5 equivalents) of the DBCO reagent is often used to ensure complete consumption of the peptide.[1] However, for some applications, a larger excess may be employed.[2]
-
Gently mix the reaction components.
-
-
Incubation:
-
Quenching (Optional):
Purification of the PEGylated Peptide
Purification is a critical step to remove unreacted peptide, excess this compound, and any side products.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a highly effective method for purifying peptides and separating the more hydrophobic PEGylated product from the unreacted peptide.[9][13]
-
Column: A C18 stationary phase column is commonly used.[9]
-
Mobile Phase: A gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B) is typically employed.[9]
-
The PEGylated peptide will generally elute later than the unmodified peptide due to its increased hydrophobicity.[9]
-
-
Size-Exclusion Chromatography (SEC): This method separates molecules based on their size and is effective for removing unreacted, low molecular weight DBCO-PEG from the larger PEGylated peptide.[][14]
-
Other Chromatographic Techniques: Depending on the properties of the peptide, other methods like Ion-Exchange Chromatography (IEX) or Hydrophobic Interaction Chromatography (HIC) can also be utilized for purification.[][15][16]
Characterization of the Conjugate
After purification, it is essential to characterize the final product to confirm successful conjugation and assess purity.
-
Mass Spectrometry (MS): LC-MS is the technique of choice for confirming the covalent attachment of the this compound moiety to the peptide.[4][5][11] The mass of the final product should correspond to the sum of the mass of the starting peptide and the this compound, minus the mass of N2 lost from the azide.
-
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to determine the purity of the final PEGylated peptide. A single, sharp peak corresponding to the conjugated product is indicative of high purity.
Data Presentation
The following table summarizes key quantitative parameters for the this compound conjugation to peptides.
| Parameter | Recommended Range/Value | Notes |
| Peptide Concentration | 1 - 10 mM | Dependent on peptide solubility. |
| Molar Ratio (DBCO:Peptide) | 1.1:1 to 5:1 | A slight excess of DBCO reagent is generally recommended. Optimization may be required.[1][2] |
| Reaction Temperature | Room Temperature to 37°C | Higher temperatures can increase the reaction rate.[1][2] |
| Reaction Time | 1 - 24 hours | Monitor by LC-MS for optimal results.[1] |
| Reaction pH | 7.0 - 8.0 | Physiological pH is generally optimal for SPAAC reactions. |
| Post-Purification Purity | >95% | As determined by analytical RP-HPLC. |
Visualizations
Experimental Workflow
Caption: Workflow for this compound conjugation to peptides.
Signaling Pathway: SPAAC Reaction
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 5. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 6. DBCO-PEG-peptide | AxisPharm [axispharm.com]
- 7. interchim.fr [interchim.fr]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ingenieria-analitica.com [ingenieria-analitica.com]
- 13. benchchem.com [benchchem.com]
- 14. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeted Drug Delivery System Development using Hydroxy-PEG3-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted drug delivery systems is a paramount goal in modern therapeutics, aiming to enhance efficacy while minimizing off-target side effects. Hydroxy-PEG3-DBCO is a valuable heterobifunctional linker that plays a crucial role in the construction of such systems. This molecule features a terminal hydroxyl (-OH) group and a dibenzocyclooctyne (DBCO) moiety, connected by a three-unit polyethylene (B3416737) glycol (PEG) spacer.
The DBCO group enables highly efficient and specific covalent bond formation with azide-functionalized molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2] This bioorthogonal reaction proceeds readily under physiological conditions, making it ideal for conjugating sensitive biomolecules.[1][3] The hydrophilic PEG spacer enhances the solubility and biocompatibility of the resulting conjugate, while the terminal hydroxyl group provides a versatile handle for attachment to drug delivery carriers or other molecules of interest.[4][5]
These application notes provide a comprehensive overview of the utility of this compound in targeted drug delivery, along with detailed protocols for its application and relevant quantitative data to guide experimental design.
Key Features and Applications
Key Features of this compound:
-
Bioorthogonal Reactivity: The DBCO group reacts specifically with azides, avoiding cross-reactivity with other functional groups present in biological systems.[3][6]
-
Copper-Free Click Chemistry: The strain-promoted nature of the DBCO-azide reaction eliminates the need for a cytotoxic copper catalyst, making it suitable for in vivo applications.[1][2]
-
Enhanced Solubility and Biocompatibility: The hydrophilic PEG3 spacer improves the aqueous solubility of the linker and the resulting conjugates, reducing aggregation and improving biocompatibility.[4][5]
-
Versatile Hydroxyl Group: The terminal hydroxyl group can be activated or modified to enable conjugation to a variety of surfaces and molecules.
-
Stable Triazole Linkage: The cycloaddition reaction forms a stable triazole bond, ensuring the integrity of the drug delivery construct.[3][6]
Applications in Targeted Drug Delivery:
-
Antibody-Drug Conjugates (ADCs): this compound can be used to link cytotoxic drugs to targeting antibodies. The antibody directs the conjugate to cancer cells, where the drug can then exert its therapeutic effect.
-
Nanoparticle Functionalization: Drug-loaded nanoparticles (e.g., liposomes, polymeric nanoparticles) can be surface-functionalized with this compound. Subsequent click chemistry with azide-modified targeting ligands (e.g., peptides, aptamers) facilitates active targeting to disease sites.
-
Development of Theranostic Agents: This linker can be used to construct agents that combine therapeutic and diagnostic capabilities. For example, a nanoparticle can be co-functionalized with a therapeutic agent and an imaging agent using this compound and other linkers.
Quantitative Data
The following tables summarize key quantitative data related to the performance of DBCO-containing drug delivery systems. While specific data for this compound is limited in the literature, the provided data for similar DBCO-PEG linkers offers valuable insights for experimental design.
Table 1: Stability of DBCO-Linkages in Aqueous Solutions
| pH | Temperature (°C) | Incubation Time (hours) | Remaining DBCO Moiety (%) | Reference |
|---|---|---|---|---|
| 5.0 | 25 | 24 | 85 - 90 | [7] |
| 7.4 (PBS) | 4 | 48 | >95 | [7] |
| 7.4 (PBS) | 25 | 24 | 90 - 95 | [7] |
| 7.4 (PBS) | 37 | 24 | 80 - 85 | [7] |
| 8.5 | 25 | 24 | 90 - 95 |[7] |
Table 2: Physicochemical Properties of Nanoparticles Before and After Functionalization with DBCO-PEG Linkers
| Nanoparticle Type | Modification | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
|---|---|---|---|---|---|
| Liposomes | Bare | 155.3 ± 4.2 | 0.12 ± 0.02 | -25.6 ± 1.8 | [8] |
| DBCO-Functionalized | 162.8 ± 5.1 | 0.15 ± 0.03 | -23.1 ± 2.1 | [8] | |
| Antibody-Conjugated | 175.4 ± 6.3 | 0.18 ± 0.04 | -20.5 ± 2.5 | [8] | |
| PLGA Nanoparticles | Bare | 210.7 ± 8.9 | 0.19 ± 0.05 | -35.2 ± 3.4 | [8] |
| PEGylated | 225.1 ± 9.5 | 0.17 ± 0.04 | -15.8 ± 2.9 | [8] |
| | DBCO-Functionalized | 238.6 ± 10.2 | 0.21 ± 0.06 | -12.3 ± 2.6 |[8] |
Table 3: Representative Drug Loading in PEGylated Nanoparticles
| Nanoparticle Type | Drug | Drug Loading Content (%) | Drug Loading Efficiency (%) | Reference |
|---|---|---|---|---|
| Polymer-Drug Conjugate Micelles | Doxorubicin | 7.3 - 37.6 | >95 | [8] |
| Mesoporous Silica Nanoparticles | Cisplatin | ~48 | Not Reported | [8] |
| Folate-PEG-Betulinic Acid NPs | Paclitaxel | 12.4 ± 1.1 | 85.7 ± 4.3 |[8] |
Experimental Protocols
The following protocols provide a general framework for using this compound. Optimization of reaction conditions may be necessary for specific applications.
Protocol 1: Activation of the Terminal Hydroxyl Group of this compound
The terminal hydroxyl group of this compound is not inherently reactive towards common functional groups on drug carriers. Therefore, it must first be activated. A common method is to convert the hydroxyl group into a more reactive species, such as a tresylate or a tosylate, which can then readily react with primary amines.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine (B92270)
-
Tresyl chloride or Tosyl chloride
-
Inert gas (Argon or Nitrogen)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Cold diethyl ether
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Dissolve this compound in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous pyridine to the solution with stirring.
-
Slowly add a 2.5 molar excess of tresyl chloride or tosyl chloride dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 1.5-2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture using a rotary evaporator.
-
Precipitate the activated PEG-DBCO by adding the concentrated solution to cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the final product under vacuum.
-
Confirm the structure and purity of the activated product by ¹H NMR spectroscopy.
Caption: Workflow for the activation of the hydroxyl group of this compound.
Protocol 2: Conjugation of Activated PEG-DBCO to an Amine-Containing Drug Carrier (e.g., Nanoparticle)
This protocol describes the conjugation of the activated PEG-DBCO to a drug carrier that has primary amine groups on its surface.
Materials:
-
Activated PEG-DBCO (from Protocol 1)
-
Amine-functionalized drug carrier (e.g., nanoparticles, liposomes)
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography, dialysis, centrifugation)
Procedure:
-
Disperse the amine-functionalized drug carrier in the conjugation buffer.
-
Dissolve the activated PEG-DBCO in a small amount of a compatible organic solvent (e.g., DMSO) if necessary, and then add it to the drug carrier suspension. A 10-50 fold molar excess of the activated PEG-DBCO relative to the surface amines on the carrier is a good starting point.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes.
-
Purify the DBCO-functionalized drug carrier from excess reagents using an appropriate purification method.
-
Characterize the resulting DBCO-functionalized drug carrier to confirm successful conjugation (e.g., via UV-Vis spectroscopy to detect the DBCO absorbance at ~309 nm, DLS for size and zeta potential changes).
Caption: Workflow for conjugating activated PEG-DBCO to an amine-functionalized carrier.
Protocol 3: Copper-Free Click Chemistry Reaction with an Azide-Modified Molecule
This protocol outlines the final step of conjugating the DBCO-functionalized drug carrier with an azide-modified targeting ligand or drug.
Materials:
-
DBCO-functionalized drug carrier (from Protocol 2)
-
Azide-modified molecule (e.g., targeting peptide, small molecule drug)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Purification system
Procedure:
-
Disperse the DBCO-functionalized drug carrier in the reaction buffer.
-
Add the azide-modified molecule to the suspension. A 1.5-3 molar equivalent of the azide-molecule to the DBCO on the carrier is recommended.[9]
-
Allow the reaction to proceed for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.[9] Reaction times can be longer for larger molecules.[9]
-
Purify the final targeted drug delivery system from unreacted azide-molecules using a suitable purification method.
-
Characterize the final conjugate to confirm successful ligation and to determine properties such as drug loading and targeting ligand density.
Caption: Workflow for the copper-free click chemistry reaction.
Signaling Pathway and Logical Relationships
The following diagram illustrates the overall logic of using this compound for developing a targeted drug delivery system.
References
- 1. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 2. chempep.com [chempep.com]
- 3. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 4. This compound, 2566404-76-8 | BroadPharm [broadpharm.com]
- 5. DBCO PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. glenresearch.com [glenresearch.com]
- 9. interchim.fr [interchim.fr]
Application Notes and Protocols for Cell Surface Labeling Using Hydroxy-PEG3-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell surface labeling is a critical technique for studying cellular processes, tracking cell populations, and developing targeted therapeutics. Bioorthogonal chemistry, particularly the copper-free click chemistry reaction between an azide (B81097) and a dibenzocyclooctyne (DBCO) group, offers a highly specific and biocompatible method for labeling live cells.[1][2] Hydroxy-PEG3-DBCO is a versatile reagent for this purpose, featuring a DBCO group for covalent reaction with azide-modified cells, a hydrophilic PEG3 spacer to enhance solubility, and a terminal hydroxyl group for potential further functionalization.[3]
This document provides a detailed protocol for labeling the surface of live cells using this compound. The method involves two key steps:
-
Metabolic Labeling: Cells are cultured with an azide-modified sugar, such as peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), which is metabolized and incorporated into cell surface glycans, displaying azide groups.
-
Copper-Free Click Chemistry: The azide-labeled cells are then treated with this compound. The DBCO group reacts specifically with the azide groups via a strain-promoted alkyne-azide cycloaddition (SPAAC) to form a stable triazole linkage, effectively labeling the cell surface.[1][4]
Data Presentation
The following table summarizes quantitative parameters for optimizing the two-step cell surface labeling protocol. Note that concentrations and incubation times may need to be optimized for specific cell types and experimental goals.
| Parameter | Value | Cell Type | Notes | Reference |
| Metabolic Labeling (Ac4ManNAz) | ||||
| Ac4ManNAz Concentration | 50 µM | A549 | Effective for introducing azide groups onto the cell surface. | [2] |
| Incubation Time | 1 - 3 days | Mammalian cells | Allows for sufficient metabolic incorporation of the azido-sugar. | N/A |
| Copper-Free Click Reaction (DBCO) | ||||
| DBCO Reagent Concentration | 15 µM | Azide-labeled cells | General starting concentration for DBCO detection reagent. | N/A |
| Incubation Time | 1 hour | Azide-labeled cells | At 37°C for efficient labeling. | N/A |
| Incubation Temperature | 37°C | Live cells | Maintains cell viability during labeling. | [2] |
| Antibody-Oligonucleotide Conjugation | For applications involving secondary detection | |||
| Molar Excess of DBCO-NHS ester to Antibody | 20-30 fold | Antibody | For activating an antibody with DBCO. | [4] |
| Incubation Time | 60 minutes | Antibody | At room temperature for conjugation. | [4] |
Experimental Protocols
Part 1: Metabolic Labeling of Cells with Azide Groups
This protocol describes the introduction of azide groups onto the cell surface glycans through metabolic incorporation of an azido-sugar.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., glass-bottom dishes for microscopy) and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to prepare a stock solution (e.g., 10 mM).
-
Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to achieve the desired final concentration (e.g., 50 µM).
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days to allow for the metabolic incorporation of the azido-sugar into cell surface glycans.
Part 2: Cell Surface Labeling with this compound
This protocol describes the labeling of azide-modified cells with this compound via a copper-free click reaction.
Materials:
-
Azide-labeled cells (from Part 1)
-
This compound
-
Anhydrous DMSO
-
Serum-free cell culture medium or PBS
-
Fluorescence microscope (if using a fluorescently tagged molecule attached to the hydroxyl group of this compound)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).
-
Prepare Labeling Solution: Immediately before use, dilute the this compound stock solution to the desired final working concentration (e.g., 15 µM) in pre-warmed (37°C) serum-free cell culture medium or PBS.
-
Cell Washing: Gently wash the azide-labeled cells twice with pre-warmed PBS to remove any residual culture medium.
-
Labeling Reaction: Add the labeling solution to the cells and incubate for 1 hour at 37°C, protected from light.
-
Washing: Gently wash the cells three times with PBS to remove any unbound this compound.
-
Analysis: The cells are now labeled and ready for downstream applications such as imaging or flow cytometry. If the hydroxyl group of the this compound has been conjugated to a reporter molecule (e.g., a fluorophore), the cells can be visualized directly.
Visualizations
Caption: Experimental workflow for cell surface labeling using this compound.
Caption: Strain-promoted azide-alkyne cycloaddition on the cell surface.
References
Application Notes and Protocols for Protein Biotinylation using a Hydroxy-PEG3-DBCO Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed guide for the biotinylation of proteins using a Hydroxy-PEG3-DBCO linker. This method leverages the principles of copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), to achieve efficient and specific labeling of azide-modified proteins. The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the labeled protein and minimizes steric hindrance, making it a versatile tool for various applications in research and drug development.
The this compound linker contains a dibenzocyclooctyne (DBCO) group, which reacts selectively with azide (B81097) moieties without the need for a cytotoxic copper catalyst.[1][2] This bioorthogonal reaction is highly efficient and can be performed under mild, physiological conditions, preserving the native structure and function of the protein.[2] The terminal hydroxyl group on the PEG linker can be used for further modifications if required, while the biotin (B1667282) moiety allows for strong and specific binding to streptavidin-based matrices for purification, detection, and immobilization.[3][4]
Key Features and Advantages
| Feature | Advantage | Reference |
| Copper-Free Click Chemistry | Bioorthogonal reaction that avoids the use of toxic copper catalysts, making it suitable for live-cell labeling and in vivo studies. | [1][2] |
| High Selectivity | The DBCO group reacts specifically with azides, minimizing off-target labeling of other functional groups found in biological samples. | [2] |
| Hydrophilic PEG3 Spacer | Improves the water solubility of the biotinylated protein, reduces aggregation, and minimizes steric hindrance, allowing for better access of the biotin to streptavidin. | [5] |
| Mild Reaction Conditions | The reaction proceeds efficiently at physiological pH and temperature, preserving the protein's structure and function. | [2] |
| High Reaction Efficiency | The SPAAC reaction is fast and results in high yields of the biotinylated protein. | [2] |
Experimental Protocols
Protocol 1: Introduction of Azide Groups onto the Target Protein
Prior to biotinylation with the this compound linker, the target protein must be modified to contain an azide group. This can be achieved through various methods, including:
-
Metabolic Labeling: Incorporating unnatural amino acids containing an azide group (e.g., L-azidohomoalanine, AHA) into the protein during cell culture.[1][6]
-
Chemical Modification: Using an NHS-ester functionalized azide reagent to label primary amines (e.g., lysine (B10760008) residues) on the protein surface.
Materials:
-
Target protein
-
Azide-labeling reagent (e.g., NHS-Azide)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)
-
Desalting column for purification
Procedure:
-
Dissolve the target protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
Prepare a stock solution of the NHS-Azide reagent in a compatible organic solvent (e.g., DMSO or DMF).
-
Add a 10-20 fold molar excess of the NHS-Azide solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to prevent protein denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Remove the excess, unreacted NHS-Azide reagent using a desalting column, dialysis, or size-exclusion chromatography, exchanging the buffer to a suitable reaction buffer for the subsequent click chemistry step (e.g., PBS, pH 7.4).
Protocol 2: Biotinylation of Azide-Modified Protein using this compound
Materials:
-
Azide-modified protein
-
This compound linker
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
Procedure:
-
Prepare a stock solution of the this compound linker in anhydrous DMSO or DMF (e.g., 10 mM).
-
Add a 1.5 to 3-fold molar excess of the this compound stock solution to the azide-modified protein solution.[7]
-
Incubate the reaction mixture for 2-4 hours at room temperature or for 2-12 hours at 4°C with gentle agitation.[7] Reaction times may need to be optimized depending on the protein and desired degree of labeling.
-
The biotinylated protein is now ready for purification.
Expected Quantitative Data
The following table provides estimated quantitative data for the biotinylation of a model protein (e.g., BSA, ~66 kDa) using the this compound linker. These values are based on typical results obtained with similar short-chain PEG-DBCO linkers and should be optimized for each specific protein and application.
| Parameter | Expected Value | Notes |
| Degree of Labeling (DOL) | 1 - 5 biotins/protein | Dependent on the number of available azide groups and the molar ratio of the linker to the protein. |
| Labeling Efficiency | > 85% | Can be assessed by techniques such as HABA assay, mass spectrometry, or gel-shift assays. |
| Protein Recovery | > 90% | After purification to remove excess linker. |
| Reaction Time | 2 - 12 hours | Optimization may be required. |
Disclaimer: The data presented in this table are estimates based on similar biotinylation reagents and should be used as a guideline. Optimal conditions and results will vary depending on the specific protein and experimental setup.
Protocol 3: Purification of the Biotinylated Protein
Excess, unreacted this compound linker must be removed to prevent interference in downstream applications.
Materials:
-
Biotinylated protein solution
-
Streptavidin-agarose beads or magnetic beads[3]
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 8 M Guanidine-HCl, pH 1.5, or a buffer containing a high concentration of free biotin)
Procedure using Streptavidin Beads:
-
Equilibrate the streptavidin beads by washing them three times with the wash buffer.
-
Add the biotinylated protein solution to the equilibrated streptavidin beads.
-
Incubate for 1 hour at room temperature with gentle mixing to allow the biotinylated protein to bind to the beads.
-
Wash the beads three to five times with the wash buffer to remove any unbound protein and excess linker.
-
Elute the biotinylated protein from the beads using the elution buffer.
-
Immediately neutralize the eluate with a suitable buffer if a low pH elution buffer was used.
-
Alternatively, for applications where the protein can remain bound to the beads, elution may not be necessary.
Purification Efficiency
| Parameter | Expected Value | Method of Assessment |
| Binding Capacity | Varies by bead type | Refer to the manufacturer's specifications for the streptavidin beads. |
| Purification Yield | > 80% | Determined by comparing the protein concentration before and after purification (e.g., using a BCA or Bradford assay). |
| Purity | > 95% | Assessed by SDS-PAGE and Coomassie staining or Western blot analysis. |
Visualizations
Caption: Experimental workflow for protein biotinylation.
Caption: Analysis of protein degradation pathway.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Inefficient azide modification.- Insufficient molar excess of DBCO linker.- Degraded DBCO linker. | - Optimize the azide modification step.- Increase the molar ratio of the this compound linker.- Use a fresh stock of the DBCO linker. |
| Protein Aggregation | - Hydrophobic interactions.- High protein concentration. | - Ensure the PEG spacer is sufficient to maintain solubility.- Perform the labeling reaction at a lower protein concentration.- Include mild detergents or additives in the reaction buffer. |
| High Background in Downstream Assays | - Incomplete removal of excess biotinylated linker. | - Optimize the purification protocol with additional wash steps.- Use a higher capacity streptavidin resin. |
| Loss of Protein Activity | - Modification of critical residues.- Harsh reaction or purification conditions. | - If using NHS chemistry for azide introduction, consider alternative labeling strategies (e.g., metabolic labeling) to target different residues.- Ensure reaction and purification are performed under mild conditions (pH, temperature). |
References
- 1. SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Efficient biotinylation and single-step purification of tagged transcription factors in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein-Protein Interaction Methods: A Complete Guide for Researchers - MetwareBio [metwarebio.com]
- 5. DBCO-PEG3-Biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Biomolecule Immobilization using Hydroxy-PEG3-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and stable immobilization of biomolecules onto surfaces is a cornerstone of modern life sciences research and drug development. Applications ranging from biosensors and immunoassays to cell adhesion studies and targeted drug delivery rely on the controlled presentation of proteins, peptides, and nucleic acids. Hydroxy-PEG3-DBCO is a heterobifunctional linker that offers a robust and versatile solution for covalent immobilization. It features a hydroxyl (-OH) group for surface attachment and a dibenzocyclooctyne (DBCO) group for the bioorthogonal, copper-free "click" reaction with azide-modified biomolecules.
The polyethylene (B3416737) glycol (PEG) spacer enhances water solubility, reduces non-specific binding, and minimizes steric hindrance, thereby improving the accessibility and functionality of the immobilized biomolecule.[1][2] This document provides detailed application notes and experimental protocols for the effective immobilization of biomolecules on various surfaces using this compound.
The core of this methodology lies in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient and specific bioorthogonal reaction that proceeds under mild, biocompatible conditions without the need for a cytotoxic copper catalyst.[1][3][4] This makes it particularly well-suited for applications involving sensitive biological molecules and live cells.[3][4][5][6]
Key Features and Advantages
-
Biocompatibility: The absence of a copper catalyst makes the process suitable for in vivo and live-cell applications.[3][4][5][6]
-
High Specificity and Bioorthogonality: The DBCO group reacts specifically with azide (B81097) groups, preventing unwanted side reactions with other functional groups present on biomolecules or surfaces.[1][4]
-
Stability: The resulting triazole linkage formed between the DBCO and azide is highly stable over a wide range of pH and temperature conditions.[3][7]
-
Control over Orientation: Site-specific introduction of an azide group onto a biomolecule allows for controlled and oriented immobilization, which can significantly enhance its biological activity and the sensitivity of analytical assays.[1][8]
-
Reduced Non-Specific Binding: The hydrophilic PEG spacer minimizes the non-specific adsorption of proteins and other molecules to the surface, leading to lower background signals in assays.[1][2]
Quantitative Data Summary
The efficiency of biomolecule immobilization can be assessed using various analytical techniques such as Surface Plasmon Resonance (SPR), Quartz Crystal Microbalance (QCM), Atomic Force Microscopy (AFM), and fluorescence-based methods.[9][10][11][12][13][14][15] The following tables summarize typical quantitative parameters associated with biomolecule immobilization. It is important to note that these values can vary significantly depending on the specific biomolecule, surface chemistry, linker density, and experimental conditions.
| Parameter | Typical Values | Technique(s) | Notes |
| Surface Density | 1 - 10 ng/mm² | SPR, QCM, Fluorescence Microscopy | Dependent on biomolecule size and packing efficiency. Oriented immobilization can lead to higher functional density. |
| Binding Capacity | Varies (e.g., 2-8 times higher for oriented vs. random antibody immobilization) | SPR, ELISA | Directly impacts the sensitivity of biosensors and immunoassays.[1][16][17] |
| Immobilization Efficiency | >80% | Fluorescence, HPLC | Represents the percentage of biomolecules successfully coupled to the surface. |
| Stability (Loss of Signal) | <20% loss over 50 measurements | SPR | SPAAC-mediated immobilization is generally more stable than non-covalent methods.[3] |
| Rupture Force | >100 pN | Magnetic Tweezers, AFM | The covalent bond formed via click chemistry is mechanically robust.[18] |
Experimental Protocols
Protocol 1: Immobilization of an Azide-Modified Protein on an Amine-Functionalized Surface
This protocol describes a two-step process: first, functionalizing an amine-coated surface with this compound, and second, immobilizing an azide-modified protein.
Materials:
-
Amine-functionalized surface (e.g., aminosilane-coated glass slide, amine-functionalized microplate)
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC) or other suitable activating agent
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
-
Azide-modified protein solution in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
Part A: Surface Functionalization with this compound
-
Activation of this compound:
-
Dissolve this compound and a 1.5-fold molar excess of DSC in anhydrous DMF or DMSO to a final concentration of 10-50 mM.
-
Incubate for 1-2 hours at room temperature to form the NHS-activated linker.
-
-
Surface Preparation:
-
Wash the amine-functionalized surface three times with Activation Buffer.
-
-
Linker Conjugation:
-
Dilute the activated this compound solution in Activation Buffer to a final concentration of 1-10 mM.
-
Immediately apply the solution to the amine-functionalized surface, ensuring complete coverage.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing and Quenching:
-
Remove the linker solution and wash the surface three times with PBST.
-
Incubate the surface with Quenching Buffer for 30 minutes at room temperature to deactivate any unreacted NHS esters.
-
Wash the surface three times with PBST and once with deionized water. The surface is now DBCO-functionalized.
-
Part B: Immobilization of Azide-Modified Protein
-
Protein Immobilization:
-
Prepare a solution of the azide-modified protein in PBS at a concentration of 10-100 µg/mL.
-
Apply the protein solution to the DBCO-functionalized surface.
-
Incubate for 2-12 hours at room temperature or overnight at 4°C. Reaction times can vary depending on the specific reactants.[16]
-
-
Washing:
-
Remove the protein solution and wash the surface extensively with PBST to remove non-covalently bound protein.
-
-
Blocking (Optional):
-
To prevent non-specific binding in subsequent applications, incubate the surface with Blocking Buffer for 1 hour at room temperature.
-
Wash three times with PBS. The surface is now ready for use.
-
Protocol 2: Immobilization of an Azide-Modified Oligonucleotide on a Hydroxy-Functionalized Surface
This protocol outlines the immobilization of azide-modified DNA or RNA onto a surface with hydroxyl groups, such as glass or cellulose.
Materials:
-
Hydroxy-functionalized surface (e.g., glass slide)
-
(3-Aminopropyl)triethoxysilane (APTES) for silanization
-
This compound
-
Activating agents (as in Protocol 1)
-
Solvents and buffers (as in Protocol 1)
-
Azide-modified oligonucleotide solution in a suitable hybridization buffer
Part A: Surface Amination and DBCO Functionalization
-
Surface Cleaning and Activation:
-
Thoroughly clean the glass surface with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide; Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. ) or by plasma cleaning to generate hydroxyl groups.
-
Rinse extensively with deionized water and dry under a stream of nitrogen.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene (B28343) or ethanol.
-
Immerse the cleaned slides in the APTES solution and incubate for 1 hour at room temperature.
-
Wash the slides with the solvent and cure at 110°C for 1 hour.
-
-
DBCO Functionalization:
-
Follow steps A1-A4 from Protocol 1 to functionalize the now amine-coated surface with this compound.
-
Part B: Immobilization of Azide-Modified Oligonucleotide
-
Oligonucleotide Immobilization:
-
Prepare a solution of the azide-modified oligonucleotide in a suitable buffer (e.g., PBS or a specific hybridization buffer) at a concentration of 1-10 µM.
-
Apply the oligonucleotide solution to the DBCO-functionalized surface.
-
Incubate for 4-16 hours at room temperature in a humidified chamber to prevent evaporation.
-
-
Washing:
-
Remove the oligonucleotide solution and wash the surface thoroughly with PBST and then with deionized water to remove any non-covalently bound oligonucleotides.
-
Dry the surface under a stream of nitrogen. The surface is now ready for hybridization or other downstream applications.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Immobilization Efficiency | - Incomplete surface activation- Inactive DBCO or azide groups- Steric hindrance | - Optimize activation and coupling reaction times and concentrations.- Use fresh reagents and store them properly.- Consider using a longer PEG spacer to increase accessibility. |
| High Non-Specific Binding | - Insufficient blocking- Hydrophobic interactions | - Optimize blocking step with a suitable blocking agent (e.g., BSA, casein).- Include detergents (e.g., Tween-20) in washing buffers. |
| Loss of Biomolecule Activity | - Harsh reaction conditions- Inappropriate buffer pH | - Perform reactions at lower temperatures.- Ensure the buffer is compatible with the biomolecule's stability. |
| Variability in Results | - Inconsistent surface preparation- Inaccurate reagent concentrations | - Standardize all steps of the protocol.- Prepare fresh solutions of activating agents immediately before use. |
Visualizations
Experimental Workflow
Caption: General experimental workflow for biomolecule immobilization.
Signaling Pathway Activation
Caption: Ligand-induced cell signaling pathway activation.
Logical Relationship of Components
Caption: Key components for surface immobilization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Comparative Assessment of Affinity-Based Techniques for Oriented Antibody Immobilization towards Immunosensor Performance Optimization | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 6. researchgate.net [researchgate.net]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Quartz crystal microbalance - Wikipedia [en.wikipedia.org]
- 10. Mapping of surface-immobilized DNA with force-based atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Wireless-electrodeless quartz-crystal-microbalance biosensors for studying interactions among biomolecules: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantifying adsorbed protein on surfaces using confocal fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nanoscience.com [nanoscience.com]
- 14. Quartz Crystal Microbalance with Dissipation Monitoring: Enabling Real-Time Characterization of Biological Materials and Their Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of random and oriented immobilisation of antibody fragments on mixed self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative study of random and oriented antibody immobilization techniques on the binding capacity of immunosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. AFM-Based Probing of the Flexibility and Surface Attachment of Immobilized DNA Origami - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hydroxy-PEG3-DBCO for Optimal Conjugation Efficiency
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for utilizing Hydroxy-PEG3-DBCO in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The information is intended to enable researchers to achieve optimal conjugation efficiency for a variety of applications, including drug delivery, bioconjugation, and imaging.
Introduction
This compound is a chemical modification reagent that incorporates a dibenzocyclooctyne (DBCO) group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl group.[1][2][3] The DBCO moiety allows for copper-free "click chemistry" reactions with azide-containing molecules, forming a stable triazole linkage.[4][][6] This bioorthogonal reaction is highly specific and can be performed under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules.[4][][7] The PEG spacer enhances the solubility and reduces aggregation of the labeled molecules.[4][6][8]
Key Features of this compound
-
Biocompatible: The reaction does not require a cytotoxic copper catalyst, making it suitable for in vivo applications.[4][][7]
-
Mild Reaction Conditions: Conjugation is efficient in aqueous buffers at room temperature or even at 4°C.[4][9]
-
High Efficiency and Specificity: The reaction between DBCO and an azide (B81097) is highly specific and results in a stable triazole linkage with high yields.[4][6][7]
-
Enhanced Solubility: The hydrophilic PEG3 spacer improves the water solubility of the molecule and the resulting conjugate.[2][6][8]
Factors Influencing Conjugation Efficiency
The efficiency of the SPAAC reaction is influenced by several factors, including pH, temperature, solvent, and the molar ratio of reactants.
pH
The SPAAC reaction is generally efficient over a pH range of 4 to 12.[10] For conjugations involving proteins, a pH range of 7-9 is commonly employed to balance the reaction rate and the stability of the biomolecule.[7][10] Higher pH values can generally increase the reaction rate, though this effect can be buffer-dependent.[8]
Temperature
DBCO-azide reactions are effective at a range of temperatures, typically from 4°C to 37°C.[7][9] Higher temperatures generally lead to faster reaction rates.[9] For sensitive biomolecules, performing the reaction overnight at 4°C is a common practice to ensure stability while still achieving good conjugation efficiency.[9][11]
Solvent
Aqueous buffers such as Phosphate-Buffered Saline (PBS) are preferred for biomolecule conjugations.[9][12] If the DBCO reagent has limited aqueous solubility, it can be dissolved in a water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction mixture.[9] It is crucial to keep the final concentration of the organic solvent low (typically below 20%) to prevent protein precipitation.[4][9]
Molar Ratio of Reactants
To achieve optimal conjugation, it is common to use a molar excess of one of the reactants. A starting point is often a 1.5 to 3-fold molar excess of the DBCO-containing molecule to the azide-containing molecule.[7][9] However, if the azide-containing molecule is more precious, this ratio can be inverted.[9] For antibody-small molecule conjugations, a molar excess of 1.5 to 10 equivalents can be used to drive the reaction to completion.[9]
Quantitative Data Summary
The following table summarizes key quantitative data for optimizing this compound conjugation reactions.
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 9.0 | For biomolecule stability and efficient reaction.[7][10] |
| Temperature | 4°C - 37°C | Higher temperatures increase reaction rate.[7][9] 4°C is recommended for sensitive biomolecules.[9][11] |
| Reaction Time | 4 - 24 hours | Dependent on temperature, concentration, and reactants.[9][12] Longer times may be needed for lower temperatures or concentrations.[9] |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 | The more abundant or less critical component should be in excess.[7][9] Can be inverted if the azide-molecule is limiting.[9] |
| Solvent | Aqueous buffers (e.g., PBS) | Organic co-solvents (DMSO, DMF) should be <20% of the final volume.[4][9] |
Experimental Protocols
Protocol 1: General Protocol for Conjugation of an Azide-Containing Molecule to a Protein using this compound
This protocol outlines the steps for conjugating an azide-containing small molecule, peptide, or oligonucleotide to a protein that has been functionalized with a DBCO group using a suitable crosslinker (e.g., DBCO-NHS ester).
Materials:
-
DBCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-containing molecule
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the azide-containing molecule in the reaction buffer.
-
Dissolve this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the DBCO-functionalized protein solution.
-
Add the desired molar excess of the azide-containing molecule stock solution to the protein solution.
-
If using this compound to functionalize a molecule first, react it with the corresponding azide- or other reactive group-containing molecule in a separate step before adding it to the protein.
-
-
Incubation:
-
Purification:
-
Remove the excess, unreacted reagents and byproducts using a suitable purification method such as size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.[11]
-
Protocol 2: Activation of a Carboxylic Acid-Containing Molecule with this compound followed by Conjugation
This protocol describes the activation of a molecule containing a carboxylic acid with this compound and its subsequent conjugation to an azide-functionalized biomolecule.
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or sulfo-NHS
-
Anhydrous DMF or DMSO
-
Azide-functionalized biomolecule in reaction buffer (e.g., PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule, NHS (or sulfo-NHS), and EDC in anhydrous DMF or DMSO. A common molar ratio is 1:1.2:1.2 (Carboxylic acid:NHS:EDC).
-
Incubate the reaction mixture at room temperature for 15-30 minutes to form the NHS ester.
-
-
Reaction with this compound:
-
Add this compound to the activated carboxylic acid solution. A slight molar excess of the this compound may be used.
-
Incubate at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Conjugation to Azide-Functionalized Biomolecule:
-
Add the DBCO-activated molecule solution to the azide-functionalized biomolecule solution. A 1.5- to 5-fold molar excess of the DBCO-activated molecule is typically used.[11]
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours.
-
-
Quenching the Reaction (Optional):
-
Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.[11]
-
-
Purification:
-
Purify the conjugate to remove excess reagents and byproducts using size-exclusion chromatography or dialysis.
-
Visualizations
Caption: General workflow for this compound conjugation.
Caption: Factors influencing optimal conjugation efficiency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DBCO PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 3. This compound, 2566404-76-8 | BroadPharm [broadpharm.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 6. broadpharm.com [broadpharm.com]
- 7. interchim.fr [interchim.fr]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Conjugation of Azide-Tagged Targets to DBCO-Functionalized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
Application Notes and Protocols for Stoichiometric Calculations in Hydroxy-PEG3-DBCO Labeling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the stoichiometric calculations and protocols for labeling reactions involving Hydroxy-PEG3-DBCO. The focus is on a two-step conjugation strategy, which is necessary due to the terminal hydroxyl group of the linker requiring activation or reaction with an activated species on the target molecule. This document outlines the principles, experimental procedures, and quantitative considerations for successful bioconjugation.
Introduction to this compound Labeling
This compound is a bifunctional linker containing a terminal hydroxyl group and a dibenzocyclooctyne (DBCO) moiety. The DBCO group is essential for copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, which allows for the efficient and bioorthogonal ligation to azide-modified molecules.[1] The short polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.[2]
Unlike NHS-ester functionalized DBCO reagents that directly react with primary amines[3], the terminal hydroxyl group of this compound is not inherently reactive towards common functional groups on biomolecules under physiological conditions.[4] Therefore, a common strategy involves the activation of a carboxyl group on the target biomolecule (e.g., protein, peptide) using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to facilitate the reaction with the hydroxyl group of the PEG linker, forming a stable ester bond.[5]
Principle of the Two-Step Labeling Reaction
The labeling process is typically a two-step procedure:
-
Activation of the Target Molecule: A biomolecule containing a carboxyl group (e.g., from aspartic acid, glutamic acid, or a C-terminus) is activated with EDC. This forms a highly reactive O-acylisourea intermediate.[5] To increase efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) can be added to convert the intermediate into a more stable amine-reactive NHS ester. However, for targeting hydroxyl groups, the O-acylisourea intermediate is the key reactive species.
-
Conjugation with this compound: The activated carboxyl group on the biomolecule then reacts with the terminal hydroxyl group of this compound to form a covalent ester linkage.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The resulting DBCO-labeled biomolecule can then be conjugated to an azide-containing molecule of interest in a highly specific and efficient copper-free click reaction.[1]
Experimental Protocols
Protocol 1: EDC-mediated Labeling of a Carboxyl-Containing Protein with this compound
This protocol describes the conjugation of this compound to a protein with accessible carboxyl groups.
Materials:
-
Protein with accessible carboxyl groups (e.g., an antibody or enzyme)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[6]
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution (optional): Hydroxylamine (B1172632) or Tris buffer
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Activation Buffer to a final concentration of 1-10 mg/mL.
-
If necessary, perform a buffer exchange using a desalting column or dialysis to ensure the protein is in the correct buffer and free of any interfering substances.
-
-
Activation of Protein Carboxyl Groups:
-
Prepare a fresh stock solution of EDC in the Activation Buffer (e.g., 10 mg/mL).
-
Add a 10- to 50-fold molar excess of EDC to the protein solution. The optimal molar ratio should be determined empirically for each specific protein.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation with this compound:
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or DMF) and then dilute it in the Activation Buffer.
-
Add a 10- to 100-fold molar excess of this compound to the activated protein solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction (Optional):
-
To quench any unreacted EDC and reverse the activation of the carboxyl groups, a quenching solution like hydroxylamine can be added.
-
-
Purification of the DBCO-Labeled Protein:
-
Remove excess, unreacted this compound and EDC byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS pH 7.4).[3]
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the "click" reaction between the DBCO-labeled protein and an azide-modified molecule.
Materials:
-
Purified DBCO-labeled protein (from Protocol 1)
-
Azide-functionalized molecule of interest
-
Reaction Buffer: PBS, pH 7.4 (must be free of sodium azide)[7]
Procedure:
-
Reaction Setup:
-
Prepare a solution of the purified DBCO-labeled protein in the Reaction Buffer.
-
Add the azide-functionalized molecule to the DBCO-labeled protein solution. A 1.5- to 10-fold molar excess of the azide-containing molecule is typically recommended.[8]
-
-
Incubation:
-
Purification and Characterization:
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography or affinity chromatography to remove any unreacted azide-molecule.
-
Characterize the final conjugate to determine the degree of labeling (DOL), purity, and aggregation.
-
Stoichiometric Calculations and Data Presentation
Accurate stoichiometric calculations are critical for controlling the degree of labeling and ensuring reaction efficiency. The following tables summarize the key quantitative data for the labeling reactions.
Table 1: Stoichiometric Ratios for EDC-mediated this compound Labeling
| Parameter | Recommended Molar Excess (Reagent:Protein) | Rationale |
| EDC : Protein | 10 - 50 fold | To ensure sufficient activation of protein carboxyl groups. |
| This compound : Protein | 10 - 100 fold | To drive the conjugation reaction to completion. The hydroxyl group is a weaker nucleophile than an amine, necessitating a higher excess. |
Table 2: Stoichiometric Ratios for SPAAC Reaction
| Parameter | Recommended Molar Excess (Reagent:DBCO-Protein) | Rationale |
| Azide-Molecule : DBCO-Protein | 1.5 - 10 fold[8] | To ensure efficient and complete reaction with the DBCO-labeled protein. |
Characterization of Conjugates
The success of the labeling reaction can be confirmed and quantified using various analytical techniques.
Table 3: Methods for Characterization of DBCO-Labeled Biomolecules
| Method | Principle | Information Provided |
| UV-Vis Spectroscopy | Measurement of light absorbance. DBCO has a characteristic absorbance peak around 309 nm.[9] | Determination of the Degree of Labeling (DOL) by comparing the absorbance at 280 nm (protein) and 309 nm (DBCO).[9] |
| Mass Spectrometry (MS) | Precisely measures the mass of the biomolecule. | Confirms the covalent addition of the DBCO-PEG linker by observing the corresponding mass shift.[9] |
| HPLC (High-Performance Liquid Chromatography) | Separation based on properties like hydrophobicity (Reversed-Phase HPLC). | The hydrophobic DBCO group increases the retention time of the labeled molecule compared to the unlabeled one, confirming conjugation and allowing for purification.[10] |
| SDS-PAGE | Separation of proteins based on molecular weight. | A shift in the molecular weight of the protein after conjugation provides a qualitative assessment of labeling. |
Visualizing the Workflow and Reaction Pathway
Diagram 1: Experimental Workflow for this compound Labeling
Caption: Workflow for two-step protein labeling with this compound.
Diagram 2: Chemical Pathway of EDC-mediated this compound Labeling
Caption: EDC-mediated reaction of a protein's carboxyl group with this compound.
References
- 1. Carbodiimide - Wikipedia [en.wikipedia.org]
- 2. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Purifying Hydroxy-PEG3-DBCO Labeled Proteins: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the purification of proteins labeled with Hydroxy-PEG3-DBCO, focusing on the critical step of removing the unreacted linker. Efficient purification is paramount for the accuracy and reproducibility of downstream applications in drug development and research. This application note details various purification methodologies, including size exclusion chromatography, dialysis, and spin desalting columns. Furthermore, it outlines analytical techniques for assessing the purity of the final conjugate and determining the degree of labeling.
Introduction
Copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), has become a cornerstone of bioconjugation due to its high specificity and biocompatibility. Dibenzocyclooctyne (DBCO) reagents, such as this compound, are widely used to introduce a bioorthogonal alkyne handle onto proteins for subsequent reaction with azide-containing molecules. A crucial step following the labeling reaction is the removal of excess, unreacted DBCO linker. Failure to remove the unreacted linker can lead to inaccurate quantification, reduced specific activity of the conjugate, and potential interference in downstream assays. This guide provides detailed protocols for the purification of this compound labeled proteins and methods for their characterization.
Protein Labeling with this compound
The initial step involves the covalent attachment of the this compound linker to the protein of interest. While the hydroxyl group of this specific linker can be functionalized in various ways, a common strategy involves its activation or the use of a pre-activated ester derivative (e.g., DBCO-PEG-NHS ester) that targets primary amines (lysine residues and the N-terminus) on the protein surface.
dot
Troubleshooting & Optimization
Troubleshooting low yield in Hydroxy-PEG3-DBCO conjugation reactions
Welcome to the technical support center for Hydroxy-PEG3-DBCO conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide clear protocols for successful conjugation.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low yield for my this compound conjugation reaction. What are the potential causes?
A1: Low yield in a DBCO-azide conjugation, a type of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), can stem from several factors. The most common issues include suboptimal reaction conditions, problems with reagent stability or purity, and inefficient purification methods.[1][2] It is crucial to systematically evaluate each step of your process to identify the bottleneck.
Q2: How critical is the pH of the reaction buffer for the conjugation efficiency?
A2: The pH of the reaction buffer is a critical parameter. For the reaction between a DBCO group and an azide (B81097), a pH range of 7-9 is generally recommended.[3] Some studies have shown that higher pH values can increase the reaction rate.[4][5] However, it is essential to consider the stability of your biomolecule at a given pH. For reactions involving NHS esters (if you are first activating a molecule with a DBCO-NHS ester), a pH of 7-9 is also common, but be aware that hydrolysis of the NHS ester is a competing reaction that increases at a more alkaline pH.[2]
Q3: What is the optimal molar ratio of this compound to my azide-containing molecule?
A3: To drive the reaction to completion, it is generally recommended to use a molar excess of one of the reactants. A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-containing molecule relative to the azide-containing molecule.[6] If your azide-containing molecule is more precious or available in limited quantities, you can invert this ratio.[6] For antibody conjugations, a 20- to 50-fold molar excess of the DBCO reagent may be necessary, especially if the antibody concentration is low.[3]
Q4: Can the choice of solvent impact the reaction yield?
A4: Yes, the solvent system can significantly influence the reaction. While these reactions are often performed in aqueous buffers like PBS, the addition of a water-miscible organic co-solvent such as DMSO or DMF may be necessary to ensure the solubility of the reactants.[7][8] However, for protein conjugations, the final concentration of the organic solvent should be kept low (typically below 20%) to avoid denaturation.[9][10]
Q5: My protein is aggregating after the conjugation reaction. What can I do to prevent this?
A5: Protein aggregation can be a significant issue during bioconjugation and can lead to low yields of the desired product.[2] This can be caused by over-modification of the protein or by changes in the isoelectric properties of the modified protein.[11] To mitigate aggregation, you can try optimizing the molar ratio of the DBCO reagent to your protein to reduce the degree of labeling. Additionally, the inclusion of a hydrophilic PEG linker, such as the one in this compound, can help to reduce aggregation.[12][13] Screening different reaction buffers and pH values may also help to identify conditions where your protein is more stable.
Q6: How can I confirm that the conjugation reaction has occurred?
A6: There are several methods to confirm a successful conjugation. One common technique is SDS-PAGE, where the conjugated product should exhibit a higher molecular weight band compared to the unconjugated starting material.[9] Another method is to monitor the reaction progress by UV-Vis spectroscopy. The DBCO group has a characteristic absorbance at approximately 309-310 nm, which will decrease as it is consumed during the reaction.[6][9]
Q7: What are the best methods for purifying my PEGylated conjugate?
A7: The choice of purification method depends on the properties of your conjugate and the nature of the unreacted starting materials. Size exclusion chromatography (SEC) is a widely used technique to separate the larger PEGylated conjugate from smaller, unreacted molecules.[] Ion-exchange chromatography (IEX) can also be effective, as the PEG chain can shield surface charges on a protein, altering its elution profile.[][15] Hydrophobic interaction chromatography (HIC) is another option that can be used to separate PEGylated proteins.[] For some applications, membrane-based techniques like ultrafiltration and diafiltration can be efficient for removing low molecular weight byproducts.[][16]
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for optimizing your this compound conjugation reactions.
Table 1: Recommended Reaction Conditions for DBCO-Azide Conjugation
| Parameter | Recommended Range | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 3:1[6] | The less critical or more abundant component should be in excess. Can be inverted if the azide-containing molecule is limiting.[6] |
| pH | 7.0 - 9.0[3] | Higher pH can increase reaction rates, but biomolecule stability must be considered.[4][5] |
| Temperature | 4°C to 37°C[3][6] | Higher temperatures accelerate the reaction but may compromise the stability of sensitive biomolecules.[6] |
| Reaction Time | 4 - 12 hours[3][6] | Longer incubation times may be necessary at lower temperatures or concentrations.[3] |
| Solvent | Aqueous buffer (e.g., PBS) with optional organic co-solvent (e.g., DMSO, DMF)[7][9] | Keep organic solvent concentration low (e.g., <20%) for protein stability.[9][10] |
Table 2: Troubleshooting Guide for Low Conjugation Yield
| Observation | Potential Cause | Recommended Solution |
| No or very low product formation | Inactive or degraded reagents | Use fresh, high-quality this compound and azide-containing molecule. Store reagents as recommended.[10][17] |
| Incompatible buffer components | Avoid buffers containing primary amines (e.g., Tris, glycine) or sodium azide, as they can react with NHS esters or the DBCO group, respectively.[1][3] | |
| Suboptimal reaction conditions | Optimize molar ratio, pH, temperature, and reaction time as detailed in Table 1.[1] | |
| Product is formed but lost during purification | Inappropriate purification method | Select a purification method suitable for the size and properties of your conjugate (e.g., SEC, IEX, HIC).[] |
| Aggregation and precipitation | Optimize the degree of labeling and screen for stabilizing buffer conditions.[2][11] | |
| Inconsistent results | Variability in starting materials | Ensure the purity and concentration of your starting materials are accurately determined before each reaction.[18] |
Experimental Protocols
Protocol 1: General this compound Conjugation to an Azide-Modified Protein
This protocol provides a general workflow for the conjugation of this compound to a protein that has been previously modified to contain an azide group.
-
Reagent Preparation:
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the azide-modified protein solution. A typical starting point is a 3-fold molar excess of the DBCO reagent.[6]
-
If necessary, adjust the final volume with the reaction buffer to ensure the final concentration of the organic solvent is below a level that would denature your protein (e.g., <20%).[9][10]
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight with gentle mixing.[3][6]
-
-
Purification:
-
Purify the conjugate from unreacted this compound and other small molecules using a suitable method such as size exclusion chromatography (SEC) or dialysis.[]
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight.[9]
-
Determine the concentration of the final conjugate using a suitable protein assay.
-
Protocol 2: Monitoring Reaction Progress by UV-Vis Spectroscopy
This protocol describes how to monitor the consumption of the DBCO group to track the progress of the conjugation reaction.
-
Initial Absorbance Measurement:
-
Before initiating the conjugation reaction, measure the absorbance spectrum of a solution containing only the this compound at the same concentration as in the reaction mixture. Note the absorbance maximum around 309-310 nm.[9]
-
-
Time-Course Monitoring:
-
At various time points during the conjugation reaction (e.g., 0, 1, 2, 4, 8, and 12 hours), take a small aliquot of the reaction mixture.
-
Measure the UV-Vis spectrum of each aliquot.
-
-
Data Analysis:
-
Plot the absorbance at ~309 nm against time. A decrease in absorbance indicates the consumption of the DBCO group and the progress of the reaction.[9]
-
Visualizations
Caption: A generalized experimental workflow for this compound conjugation.
Caption: A decision tree for troubleshooting low yield in conjugation reactions.
Caption: The chemical pathway of a DBCO-azide copper-free click reaction.
References
- 1. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. chempep.com [chempep.com]
- 13. lifetein.com [lifetein.com]
- 15. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 16. Membrane-Based Hybrid Method for Purifying PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2566404-76-8|this compound|BLD Pharm [bldpharm.com]
- 18. Antibody Conjugation Troubleshooting [bio-techne.com]
Optimizing molar ratio of Hydroxy-PEG3-DBCO to azide for efficient ligation
Welcome to the technical support center for optimizing the molar ratio of Hydroxy-PEG3-DBCO to azide (B81097) for efficient ligation. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshoot common issues encountered during Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal starting molar ratio of this compound to azide for an efficient ligation reaction?
For optimal results, it is generally recommended to use a molar excess of one of the reactants. A common starting point is a molar ratio of 1.5:1 to 3:1 of the DBCO-containing molecule to the azide-containing molecule.[1] However, this ratio can be inverted if the azide-activated molecule is more precious or available in limited quantities.[1][2] For conjugations involving antibodies and small molecules, a wider range of 1.5 to 10 equivalents of one component can be used to improve efficiency.[3]
Q2: Why is using a molar excess of one reactant recommended?
Using a molar excess of one reactant helps to drive the reaction to completion, ensuring that the limiting reactant is fully consumed, thereby maximizing the yield of the desired conjugate. The decision of which reactant to use in excess often depends on the relative cost, availability, and ease of removal of the excess reactant after the reaction.
Q3: What are the recommended reaction conditions for DBCO-azide ligation?
DBCO-azide reactions are robust and can proceed efficiently under a range of conditions. The table below summarizes the typical reaction parameters.
| Parameter | Recommended Range | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 (or inverted)[1][3] | The more abundant or less critical component should be in excess.[1] |
| Temperature | 4°C to 37°C[1][2] | Higher temperatures can increase the reaction rate but may affect the stability of sensitive biomolecules.[1] |
| Reaction Time | 2 to 24 hours[2][4] | Longer incubation times can improve yield, especially at lower temperatures or concentrations.[1] |
| Solvent | Aqueous buffers (e.g., PBS), DMSO, DMF[1][5] | For biomolecule conjugations, aqueous buffers are preferred. The final concentration of organic solvents should typically be below 20% to prevent protein precipitation.[4][5] |
| pH | 6.0 to 9.0[2] | Conjugation to primary amines is favored at a near-neutral pH.[2] |
Q4: How can I monitor the progress of the ligation reaction?
The progress of the DBCO-azide reaction can be monitored by UV-Vis spectroscopy. The DBCO group has a characteristic absorbance peak at approximately 310 nm.[4][5] As the reaction proceeds and the DBCO is consumed, the intensity of this peak will decrease.[4] This allows for real-time monitoring of the reaction's progress.
Q5: Are there any substances that should be avoided in the reaction buffer?
Yes, it is crucial to avoid buffers containing sodium azide (NaN₃), as it will react with the DBCO reagent and inhibit the desired ligation.[2][4] Buffers containing primary amines, such as Tris or glycine (B1666218), should also be avoided if you are using an NHS-ester activated DBCO, as they will compete with the intended reaction.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Suboptimal molar ratio. | Optimize the molar excess of one reactant. Try a range from 1.5:1 to 10:1.[3] |
| Inactive DBCO or azide reagent. | Ensure the reagents have been stored correctly and are not expired. DBCO reagents can lose reactivity over time, especially when dissolved in DMSO.[5][6] | |
| Presence of inhibiting substances in the buffer. | Avoid buffers containing sodium azide, Tris, or glycine.[2][3][4] Dialyze or desalt your sample into a recommended buffer like PBS. | |
| Insufficient reaction time or temperature. | Increase the incubation time or temperature. Reactions at 4°C may require an overnight incubation.[1][4][7] | |
| Protein Precipitation | High concentration of organic solvent. | Keep the final concentration of DMSO or DMF below 20%.[4][5] |
| Protein instability under reaction conditions. | Perform the reaction at a lower temperature (e.g., 4°C) and ensure the pH of the buffer is appropriate for the protein's stability. | |
| Inconsistent Results | Variability in reagent preparation. | Prepare fresh solutions of DBCO-NHS ester immediately before use.[6] |
| Inaccurate quantification of reactants. | Accurately determine the concentration of your biomolecules and reagents before starting the reaction. |
Experimental Protocols
General Protocol for Antibody-Oligonucleotide Conjugation via DBCO-Azide Ligation
This protocol provides a general guideline for conjugating a DBCO-functionalized antibody with an azide-modified oligonucleotide.
1. Antibody Activation with DBCO-NHS Ester:
-
Prepare a 10 mM solution of DBCO-NHS ester in anhydrous DMSO.[4][6]
-
Dissolve the antibody in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[4]
-
Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution.[4][5] The final DMSO concentration should be kept below 20%.[4]
-
Incubate the reaction at room temperature for 60 minutes.[4][5]
-
(Optional) Quench the reaction by adding a small volume of 100 mM Tris or glycine solution and incubate for 15 minutes.[5]
-
Remove excess, unreacted DBCO-NHS ester using a spin desalting column or dialysis.[5]
2. DBCO-Azide Ligation:
-
Mix the DBCO-functionalized antibody with a 2-4 fold molar excess of the azide-modified oligonucleotide.[4][6]
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[4]
3. Validation and Purification:
-
Validate the formation of the conjugate using SDS-PAGE. The conjugated antibody will show a higher molecular weight band compared to the unconjugated antibody.[4]
-
Purify the final conjugate to remove excess oligonucleotide using methods like HPLC or size-exclusion chromatography.[4][6]
Visualizations
Caption: SPAAC Reaction between this compound and an Azide.
Caption: General Workflow for DBCO-Azide Ligation Experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. broadpharm.com [broadpharm.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. Conjugation of Azide-Tagged Targets to DBCO-Functionalized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
Impact of steric hindrance on Hydroxy-PEG3-DBCO conjugation efficiency
Welcome to the technical support center for Hydroxy-PEG3-DBCO and related conjugation chemistries. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of steric hindrance on conjugation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of this compound conjugation?
A: Steric hindrance refers to the spatial obstruction that occurs when the bulky nature of molecules impedes a chemical reaction.[1][2] In the context of this compound conjugation, if the DBCO (Dibenzocyclooctyne) and azide (B81097) moieties are attached to large or complex molecules such as antibodies, proteins, or nanoparticles, their size can physically block them from approaching each other.[1] This interference can lead to low or no conjugation efficiency. The degree of steric hindrance is influenced by factors like the structure of the molecules being conjugated, the length and flexibility of the linker, and the specific site of conjugation.[1]
Q2: How does the this compound linker help mitigate steric hindrance?
A: The this compound linker incorporates a 3-unit polyethylene (B3416737) glycol (PEG) spacer.[3][4] PEG linkers are known to be hydrophilic and flexible.[1] This spacer arm physically separates the reactive DBCO group from the molecule it is attached to, which can help overcome the steric bulk of the interacting biomolecules and allow the azide and DBCO groups to react more efficiently.[1][5] The PEG spacer can also reduce aggregation and minimize steric hindrance for affinity-binding.[5]
Q3: I am observing very low or no conjugation. What are the possible causes besides steric hindrance?
A: Several factors can lead to low or no conjugation:
-
Incorrect Reagent Ratio: Using a suboptimal molar ratio of DBCO to the azide-containing molecule can limit the reaction.[1]
-
Reagent Degradation: DBCO reagents, especially DBCO-NHS esters, are sensitive to moisture and can hydrolyze, rendering them inactive.[1] Improper storage can also lead to a loss of reactivity over time.[1]
-
Suboptimal Reaction Conditions: Factors such as low reactant concentrations, incorrect buffer composition (e.g., presence of sodium azide), improper pH, or insufficient incubation time can negatively impact conjugation efficiency.[1][5]
-
Precipitation of Reactants: DBCO is inherently hydrophobic. Attaching too many DBCO molecules to a protein can cause it to precipitate out of the solution, which halts the reaction.[1]
-
Failed Labeling: It is crucial to confirm that both molecules have been successfully labeled with DBCO and azide, respectively, before proceeding with the conjugation step.[1]
Q4: What are the recommended reaction conditions for a DBCO-azide conjugation?
A: For optimal results, consider the following conditions:
-
Buffer: Use a non-amine-containing buffer such as PBS (phosphate-buffered saline) at a pH between 7 and 9.[1] It is critical to avoid buffers containing sodium azide, as it will compete with your azide-labeled molecule for reaction with DBCO.[1][6]
-
Temperature: Reactions are typically performed at room temperature (20-25°C) or 4°C.[1][7] Higher temperatures, up to 37°C, can increase the reaction efficiency.[1][5]
-
Time: Reaction times can range from 2 to 24 hours.[1] Longer incubation times can often improve conjugation efficiency, especially for larger molecules.[1] For some reactions, incubating for up to 48 hours may be necessary to maximize the yield.[7]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot common issues encountered during this compound conjugation experiments.
Problem: Low or No Conjugation Product
Below is a troubleshooting workflow to diagnose and resolve low conjugation yield.
Factors Contributing to Steric Hindrance
If steric hindrance is suspected, consider the following factors:
Quantitative Data Summary
The efficiency of DBCO conjugation is influenced by reaction parameters. The tables below summarize key quantitative data.
Table 1: Recommended Molar Ratios for DBCO Labeling & Conjugation
| Step | Reactants | Recommended Molar Excess | Source |
| Protein Labeling | DBCO-NHS Ester : Antibody | 5 to 10-fold | [1] |
| DBCO-NHS Ester : Antibody | 20 to 30-fold | [1][6] | |
| Conjugation | DBCO-molecule : Azide-protein | 1.5 to 3-fold | [1][5] |
| Azide-molecule : DBCO-protein | 2 to 4-fold | [1][6] | |
| Note: Optimal ratios may require empirical determination for specific applications.[1] |
Table 2: General Reaction Conditions for DBCO-Azide Conjugation
| Parameter | Recommended Range | Notes | Source |
| pH | 7.0 - 9.0 | Avoid amine-containing buffers for NHS ester reactions. Avoid azide-containing buffers for the click reaction. | [1][5] |
| Temperature | 4°C - 37°C | Higher temperatures generally increase the reaction rate. | [1][5][7] |
| Reaction Time | 2 - 24 hours | May require up to 48 hours for complex molecules or to maximize yield. | [1][7] |
| Solvents | Aqueous buffers (e.g., PBS), DMSO, DMF | Keep final organic solvent concentration low (<20%) to avoid protein precipitation. | [7] |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with DBCO-NHS Ester
This protocol outlines the steps for conjugating a DBCO-NHS ester to a primary amine on a protein.
-
Prepare Protein Solution:
-
Prepare DBCO-NHS Ester Solution:
-
Conjugation Reaction:
-
Add the calculated amount of DBCO-NHS ester solution to the protein solution. A 20-fold molar excess is a common starting point for antibodies.[1]
-
The final concentration of the organic solvent should ideally be below 15-20% to avoid protein precipitation.[1][7]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[1]
-
-
Quench and Purify:
Protocol 2: General Copper-Free Click Chemistry Conjugation
This protocol outlines the conjugation of a DBCO-labeled molecule to an azide-labeled molecule.
-
Prepare Reactants:
-
Prepare the DBCO-labeled molecule and the azide-labeled molecule in a compatible, azide-free buffer (e.g., PBS).[1]
-
-
Conjugation Reaction:
-
Mix the DBCO-labeled molecule with the azide-labeled molecule. A 1.5 to 3-fold molar excess of the DBCO-molecule to the azide-protein is often recommended.[1][5]
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[7] For larger molecules or when using longer PEG linkers, incubation times of 12-24 hours may be necessary.[1]
-
-
Purification:
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC to remove any unreacted components.[7]
-
-
Characterization:
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. DBCO PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 4. This compound, 2566404-76-8 | BroadPharm [broadpharm.com]
- 5. interchim.fr [interchim.fr]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Enhancing Hydrophobic Molecule Solubility with Hydroxy-PEG3-DBCO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Hydroxy-PEG3-DBCO to improve the solubility of hydrophobic molecules.
FAQs: Understanding this compound
Q1: What is this compound?
This compound is a heterobifunctional linker molecule. It consists of a terminal primary hydroxyl (-OH) group, a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG3) spacer, and a dibenzocyclooctyne (DBCO) group.[1][2] The hydrophilic PEG spacer is the key to enhancing the water solubility of conjugated molecules.[1][2]
Q2: How does this compound improve the solubility of hydrophobic molecules?
The PEGylation of molecules, which is the attachment of PEG chains, is a well-established method to increase the aqueous solubility of hydrophobic drugs and proteins.[3][4] The flexible and hydrophilic PEG chain of this compound can effectively "mask" the hydrophobicity of the attached molecule, leading to an overall increase in its solubility in aqueous solutions.[3]
Q3: What are the reactive ends of this compound and what do they react with?
-
Hydroxyl (-OH) group: This end can be activated to react with various functional groups on a hydrophobic molecule, most commonly carboxylic acids to form a stable ester linkage.[5]
-
DBCO (Dibenzocyclooctyne) group: This group is highly reactive towards azide (B81097) (-N3) groups in a copper-free click chemistry reaction, also known as a strain-promoted alkyne-azide cycloaddition (SPAAC). This allows for the specific and efficient conjugation of the PEGylated hydrophobic molecule to another molecule containing an azide group.[]
Q4: What are the main applications of this compound?
This compound is primarily used in bioconjugation and drug delivery. Its ability to improve solubility and provide a reactive handle for click chemistry makes it ideal for:
-
Developing antibody-drug conjugates (ADCs).
-
Creating targeted drug delivery systems.
-
Solubilizing hydrophobic small molecule drugs for in vitro and in vivo studies.[1]
-
Functionalizing nanoparticles and surfaces.[1]
Troubleshooting Guides
Guide 1: Conjugation of a Hydrophobic Molecule to the Hydroxyl Group of this compound
Issue: Low or no conjugation of the hydrophobic molecule to this compound.
| Potential Cause | Troubleshooting Steps |
| Inactive Hydroxyl Group | The hydroxyl group of the PEG linker typically requires activation for efficient reaction with functional groups like carboxylic acids. |
| Solution: Activate the hydroxyl group using established methods such as tosylation followed by nucleophilic substitution, or by using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) for esterification with a carboxylic acid-containing hydrophobic molecule. | |
| Steric Hindrance | The reactive group on the hydrophobic molecule may be sterically hindered, preventing efficient conjugation. |
| Solution: Consider introducing a small spacer molecule on your hydrophobic drug if possible. Optimization of reaction conditions such as temperature and reaction time may also help overcome minor steric hindrance. | |
| Suboptimal Reaction Conditions | Incorrect solvent, temperature, or reaction time can lead to poor yields. |
| Solution: Ensure all reactants are soluble in the chosen solvent. Anhydrous conditions are often necessary for reactions involving activated esters. Typical reactions are carried out at room temperature for several hours to overnight. Monitor the reaction progress using an appropriate analytical technique like TLC, LC-MS, or NMR. | |
| Degraded Reagents | The activating agents or the this compound itself may have degraded due to improper storage. |
| Solution: Use fresh reagents and ensure they are stored under the recommended conditions (typically at -20°C for this compound).[2] Allow reagents to warm to room temperature before opening to prevent condensation. |
Guide 2: Copper-Free Click Chemistry Reaction with the DBCO Group
Issue: Low yield of the final clicked product.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Molar Ratio | An inappropriate ratio of the DBCO-conjugated molecule to the azide-containing molecule can limit the reaction yield. |
| Solution: A common starting point is to use a 1.5 to 3-fold molar excess of one of the reactants. If one component is more precious, use an excess of the other. | |
| Incorrect Reaction Conditions | While the DBCO-azide reaction is robust, factors like solvent, temperature, and time still play a role. |
| Solution: The reaction is efficient at temperatures ranging from 4°C to 37°C, with higher temperatures leading to faster rates. Typical reaction times are between 4 to 12 hours at room temperature. For sensitive biomolecules, the reaction can be performed overnight at 4°C. The reaction is compatible with aqueous buffers (e.g., PBS) and organic solvents like DMSO and DMF. If your DBCO-conjugated molecule has poor aqueous solubility, it can be dissolved in a minimal amount of a water-miscible organic solvent like DMSO before adding it to the aqueous reaction mixture. | |
| Presence of Azide in Buffers | Buffers containing sodium azide will react with the DBCO group, quenching the desired reaction. |
| Solution: Ensure all buffers are free of sodium azide. | |
| Degraded DBCO Reagent | The DBCO group can degrade over time, especially if not stored properly. |
| Solution: Use freshly prepared or properly stored DBCO-conjugated molecules. Monitor the integrity of the DBCO group if possible through analytical methods. |
Data Presentation: Solubility Enhancement
The following table provides a representative example of the significant solubility enhancement that can be achieved by PEGylating a hydrophobic molecule. While this data is for a PEG-succinyl conjugate of Paclitaxel (B517696), it illustrates the potential of PEGylation to dramatically improve the aqueous solubility of poorly soluble drugs.
| Compound | Initial Aqueous Solubility | Solubility after PEGylation | Fold Increase |
| Paclitaxel | ~1 µg/mL | >20 mg/mL (as PEG5000-succinyl-paclitaxel)[7] | >20,000 |
Experimental Protocols
Protocol 1: General Procedure for Conjugating a Carboxylic Acid-Containing Hydrophobic Molecule to this compound via Steglich Esterification
This protocol describes a general method to form a stable ester linkage between a hydrophobic molecule with a carboxylic acid group and the hydroxyl group of this compound.
Materials:
-
Carboxylic acid-containing hydrophobic molecule
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Reaction vessel
-
Stirring equipment
-
Purification system (e.g., silica (B1680970) gel chromatography or preparative HPLC)
Procedure:
-
Dissolution: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-containing hydrophobic molecule (1 equivalent) and this compound (1.2 equivalents) in anhydrous DCM or DMF.
-
Addition of Coupling Agents: Add DMAP (0.1 equivalents) to the solution. In a separate vial, dissolve DCC (1.5 equivalents) in a small amount of the same anhydrous solvent and add it dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the pure hydrophobic molecule-PEG3-DBCO conjugate.
-
Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques such as NMR and mass spectrometry.
Protocol 2: General Procedure for Copper-Free Click Chemistry
This protocol outlines the conjugation of the newly synthesized hydrophobic molecule-PEG3-DBCO to an azide-containing molecule.
Materials:
-
Hydrophobic molecule-PEG3-DBCO conjugate
-
Azide-containing molecule (e.g., azide-modified protein, peptide, or small molecule)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4, azide-free)
-
Water-miscible organic solvent (e.g., DMSO or DMF, if needed)
-
Reaction vessels
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Dissolution:
-
Dissolve the azide-containing molecule in the reaction buffer.
-
If the hydrophobic molecule-PEG3-DBCO conjugate is not readily soluble in the aqueous buffer, dissolve it first in a minimal amount of a water-miscible organic solvent like DMSO or DMF.
-
-
Reaction: Add the dissolved hydrophobic molecule-PEG3-DBCO conjugate to the solution of the azide-containing molecule. A typical molar ratio is 1.5 to 3 equivalents of the DBCO-conjugate to 1 equivalent of the azide-containing molecule. The final concentration of the organic solvent should ideally be kept low (e.g., <10% v/v) to avoid precipitation of biomolecules.
-
Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight.
-
Purification: Remove the excess, unreacted reagents and byproducts.
-
For large biomolecules, purification can be achieved by dialysis against an appropriate buffer or by using a desalting column (a form of SEC).
-
For smaller molecules, purification may require techniques like preparative HPLC.
-
-
Analysis: Analyze the purified product using methods such as SDS-PAGE (for proteins), UV-Vis spectroscopy (DBCO has a characteristic absorbance), and mass spectrometry to confirm successful conjugation.
Visualizations
Caption: Experimental workflow for solubilizing and conjugating a hydrophobic molecule.
Caption: Troubleshooting logic for low product yield in conjugation reactions.
References
- 1. Hydroxy-PEG-DBCO | DBCO-PEG-Hydroxy | AxisPharm [axispharm.com]
- 2. Hydroxy-PEG7-DBCO | BroadPharm [broadpharm.com]
- 3. pharmtech.com [pharmtech.com]
- 4. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 5. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of water-soluble polyethylene glycol-paclitaxel conjugate as a paclitaxel prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Hydroxy-PEG3-DBCO in different buffer conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Hydroxy-PEG3-DBCO in various buffer conditions. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the successful application of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound?
A1: For long-term storage, this compound should be kept as a solid at -20°C, protected from light and moisture. For immediate use, it is recommended to prepare stock solutions in an anhydrous, water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][2] These stock solutions can be stored at -20°C for a few days up to a couple of months; however, for optimal performance, it is best to prepare aqueous working solutions fresh on the day of the experiment.[1][2]
Q2: How stable is the DBCO group in aqueous buffers?
A2: The dibenzocyclooctyne (DBCO) group is generally stable in aqueous buffers commonly used for bioconjugation, especially within a pH range of 6 to 9.[1] However, prolonged incubation in aqueous solutions can lead to a gradual loss of reactivity. This is potentially due to oxidation or the addition of water to the strained triple bond of the DBCO moiety.[1][2][3] One study on a DBCO-modified antibody indicated a 3-5% loss of reactivity towards azides over four weeks when stored at 4°C or -20°C.[4] Stability is generally highest at a neutral to slightly basic pH.[1]
Q3: What is the stability of the PEG3 linker and the hydroxyl group?
A3: The polyethylene (B3416737) glycol (PEG) linker is known to be highly stable and chemically inert under typical experimental conditions.[1] It primarily serves to enhance aqueous solubility and provide a flexible spacer, which can minimize steric hindrance during conjugation reactions.[1][5][6] The terminal primary hydroxyl group is also a stable functional group under standard bioconjugation conditions.
Q4: Can I freeze and thaw my stock solution of this compound in DMSO?
A4: While stock solutions in anhydrous DMSO can be stored frozen, it is advisable to avoid repeated freeze-thaw cycles.[1] DMSO is hygroscopic, meaning it can absorb moisture from the air, which can contribute to the hydrolysis of the reagent over time.[1] To ensure the highest reactivity, it is best to aliquot the stock solution into single-use volumes. This practice will minimize the exposure of the reagent to moisture and air.[1]
Q5: Are there any buffer components that should be avoided when working with this compound?
A5: Yes. It is crucial to avoid buffers containing azides, as they will react with the DBCO group.[4][7] Also, while the DBCO group itself is stable, if you are using a derivative of this compound with an amine-reactive group (like an NHS ester), you should avoid buffers containing primary amines, such as Tris and glycine, as they will compete for the reaction.[4] Strong acidic conditions should also be avoided as they can lead to the degradation of the DBCO ring.[1][8][9] Some studies have also shown that DBCO can be unstable in the presence of the reducing agent TCEP, while it is more stable with DTT.[10]
Troubleshooting Guide
Problem: Low or no conjugation of this compound to my azide-containing molecule.
-
Possible Cause: Degradation of the this compound reagent.
-
Possible Cause: Suboptimal reaction conditions.
-
Solution: Optimize the reaction buffer, ensuring it is free of azides and within the optimal pH range of 7-9 for DBCO-azide cycloaddition.[4] Reactions are generally more efficient at higher concentrations and can be performed at temperatures ranging from 4°C to 37°C.[4] Increasing the incubation time or temperature may improve reaction efficiency.[4]
-
-
Possible Cause: Incompatible buffer components.
Problem: I am observing unexpected side products in my reaction.
-
Possible Cause: Presence of reducing agents.
-
Possible Cause: Reaction with free thiols.
-
Solution: While the reaction of DBCO with azides is much faster, DBCO can react with free thiols.[11] If your biomolecule contains free sulfhydryl groups, this could be a source of side products. Consider protecting the thiol groups if they are not the intended reaction site.
-
Stability Data Summary
The following table provides an illustrative guideline for the stability of the DBCO group in this compound under various conditions. For critical applications, it is highly recommended to perform an in-house stability test.
| Buffer | pH | Temperature (°C) | Incubation Time (hours) | Estimated Remaining Reactivity (%) | Notes |
| Phosphate-Buffered Saline (PBS) | 7.4 | 4 | 48 | >95% | Optimal for short-term storage of working solutions. |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | 24 | 90 - 95% | Good stability for typical room temperature reaction times. |
| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | 24 | 80 - 85% | Increased temperature can accelerate the degradation of the DBCO group. |
| Acetate Buffer | 5.0 | 25 | 24 | 85 - 90% | Potential for slow, acid-mediated degradation of the DBCO moiety. |
| Carbonate-Bicarbonate Buffer | 8.5 | 25 | 24 | 90 - 95% | Generally stable. |
This data is adapted from studies on similar DBCO-containing molecules and is intended as a general guide.[1]
Experimental Protocols
Protocol for Assessing the Stability of this compound via RP-HPLC
This protocol outlines a method to quantify the stability of this compound in a specific buffer over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
RP-HPLC system with a C18 column and a UV detector
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Procedure:
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare Working Solution: Dilute the stock solution 1:100 into your pre-warmed aqueous buffer of choice (e.g., PBS at 37°C) to a final concentration of 100 µM. Mix thoroughly.
-
Timepoint Zero (T=0): Immediately inject 20 µL of the working solution onto the RP-HPLC system. This will serve as your baseline measurement.
-
Incubation: Place the vial containing the remaining working solution in a thermostated incubator at the desired temperature (e.g., 25°C or 37°C).
-
Collect Timepoints: At regular intervals (e.g., 2, 4, 8, 12, and 24 hours), inject another 20 µL aliquot onto the HPLC.
-
HPLC Analysis: Run a gradient elution (e.g., 5% to 95% Mobile Phase B over 20 minutes) to separate the intact this compound from any potential degradation products. Monitor the elution profile at the absorbance maximum of DBCO (~309 nm).
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound in the T=0 chromatogram.
-
Integrate the area of this peak for each subsequent timepoint.
-
Calculate the percentage of remaining intact this compound at each timepoint relative to the T=0 peak area.
-
Plot the percentage of intact compound versus time to determine the stability profile under the tested conditions.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Factors influencing this compound stability.
References
- 1. benchchem.com [benchchem.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. broadpharm.com [broadpharm.com]
- 4. interchim.fr [interchim.fr]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creativepegworks.com [creativepegworks.com]
Technical Support Center: Post-Labeling Purification of DBCO-Conjugates
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of excess Hydroxy-PEG3-DBCO following a biomolecule labeling reaction. Find troubleshooting advice and answers to frequently asked questions to ensure the purity of your DBCO-labeled conjugate for downstream applications.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after my labeling reaction?
A1: Removing unreacted this compound is critical for several reasons. Firstly, excess reagent can interfere with downstream applications by reacting with azide-functionalized partners, leading to inaccurate quantification and reduced efficiency of your intended conjugation.[1] Secondly, the presence of unreacted DBCO can complicate the characterization of your conjugate, potentially leading to incorrect interpretations of analytical data such as degree of labeling (DoL).[2] Finally, for therapeutic applications, residual reagents must be cleared to meet safety and purity standards.
Q2: What are the most common methods for removing small molecule DBCO reagents?
A2: The most prevalent methods for removing small, unconjugated DBCO reagents from larger biomolecules are based on differences in size and other physicochemical properties. These include Size-Exclusion Chromatography (SEC) or desalting, Dialysis/Ultrafiltration, and Tangential Flow Filtration (TFF).[3][4][5] For higher resolution purification, High-Performance Liquid Chromatography (HPLC) methods like Reverse-Phase (RP-HPLC), Ion-Exchange (IEX), and Hydrophobic Interaction Chromatography (HIC) can also be employed.[1][2]
Q3: How do I choose the best purification method for my experiment?
A3: The optimal method depends on several factors, including the size and stability of your biomolecule, the required level of purity, sample volume, and available equipment. For a quick and efficient removal of excess small molecules from proteins or antibodies, desalting spin columns are often a good first choice.[1][6] Dialysis is suitable for larger sample volumes where some dilution is acceptable.[4] TFF is highly scalable and efficient for both concentration and buffer exchange in process development and manufacturing.[7][8] HPLC methods offer the highest resolution for separating labeled from unlabeled species and isoforms.[1]
Q4: Can the hydrophobicity of the DBCO group cause problems during purification?
A4: Yes, the DBCO moiety is hydrophobic and can lead to aggregation and precipitation of the labeled biomolecule, especially with a high degree of labeling. This can result in low recovery during purification.[3] Using PEGylated DBCO reagents, such as this compound, helps to increase the hydrophilicity of the label and can mitigate aggregation issues.[3][9]
Purification Method Selection
The following diagram outlines a general workflow for selecting an appropriate purification method.
Caption: Decision workflow for selecting a purification method.
Quantitative Data Summary
The efficiency of removing excess this compound can vary depending on the chosen method and the specific biomolecule. The following table summarizes typical performance metrics for common purification techniques.
| Purification Method | Typical Recovery | Purity of Final Conjugate | Key Advantages |
| Desalting Spin Column | > 85%[1][6] | Good | Fast, convenient for small samples. |
| Dialysis | Variable, can be high | Good | Simple, suitable for large volumes. |
| Tangential Flow Filtration (TFF) | High (>95%) | Very Good | Scalable, combines concentration and purification.[7][8] |
| Size-Exclusion HPLC (SEC-HPLC) | High (>90%) | High | High resolution, can quantify free reagent.[10] |
| Reverse-Phase HPLC (RP-HPLC) | Variable | Very High | Excellent for separating molecules based on hydrophobicity.[1][2] |
Troubleshooting Guide
Encountering issues during the purification of your DBCO-labeled conjugate? This guide addresses common problems and provides actionable solutions.
Caption: Troubleshooting common purification issues.
Experimental Protocols
Here are detailed methodologies for key experiments to remove excess this compound.
Protocol 1: Desalting using a Spin Column
This method is ideal for rapid purification of small sample volumes (typically up to 120 µL).[6]
Materials:
-
Zeba™ Spin Desalting Column (or equivalent)
-
Reaction mixture containing DBCO-labeled biomolecule
-
Purification buffer (e.g., PBS, pH 7.2)
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Column Preparation: Twist off the column's bottom closure and loosen the cap. Place the column in a wash tube.
-
Equilibration: Centrifuge the column at 1,000 x g for 2 minutes to remove the storage solution. Place the column in a new collection tube.
-
Add 400 µL of purification buffer to the top of the resin. Centrifuge at 1,000 x g for 2 minutes and discard the flow-through. Repeat this step 2-3 times.[6]
-
Sample Loading: Place the equilibrated column into a new, clean collection tube. Slowly apply the reaction mixture (up to 120 µL) to the center of the resin bed.[6]
-
Purification: Centrifuge the column at 1,000 x g for 2 minutes to collect the purified sample.[6] The eluate contains the purified DBCO-labeled biomolecule, while the excess this compound is retained in the column resin.
Protocol 2: Purification by Dialysis
This protocol is suitable for removing small molecules from larger biomolecules when sample dilution is not a major concern.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically 1-3 kDa.[4]
-
Dialysis buffer (e.g., PBS, pH 7.4), at least 100 times the sample volume.
-
Reaction mixture
-
Stir plate and stir bar
-
Beaker or container for dialysis
Procedure:
-
Prepare Dialysis Membrane: If using dialysis tubing, prepare it according to the manufacturer's instructions (this may involve hydration and washing).
-
Load Sample: Load the reaction mixture into the dialysis tubing/cassette, ensuring one end is securely clipped. Remove excess air and clip the other end.
-
Dialysis: Immerse the sealed tubing/cassette in a beaker containing a large volume of cold (4°C) dialysis buffer. Place the beaker on a stir plate and stir gently.[4]
-
Buffer Exchange: Allow dialysis to proceed for several hours to overnight. For efficient removal of the excess DBCO reagent, change the dialysis buffer at least 2-3 times.[4]
-
Sample Recovery: After dialysis is complete, carefully remove the tubing/cassette from the buffer and recover the purified conjugate.
Protocol 3: Tangential Flow Filtration (TFF)
TFF is a rapid and efficient method for concentrating and purifying biomolecules, particularly for larger scale preparations.[7][8]
Materials:
-
TFF system with a pump and reservoir
-
TFF capsule or cassette with an appropriate MWCO (e.g., 3-10 kDa for proteins >30 kDa)
-
Diafiltration buffer (e.g., PBS, pH 7.4)
-
Reaction mixture
Procedure:
-
System Setup: Install the TFF capsule/cassette into the TFF system according to the manufacturer's instructions.
-
Conditioning: Flush the system and membrane with buffer to remove any storage agents and to condition the membrane.[7]
-
Concentration (Optional): Add the reaction mixture to the reservoir and begin recirculating the solution. The system will remove fluid from the sample, thereby concentrating the DBCO-labeled biomolecule.
-
Diafiltration (Buffer Exchange): Once the sample is concentrated, begin adding diafiltration buffer to the reservoir at the same rate that filtrate is being removed. This process washes out the excess this compound and exchanges the buffer. Continue for 5-10 diavolumes for complete removal.
-
Sample Recovery: After diafiltration, the purified and concentrated DBCO-labeled biomolecule remains in the retentate. Recover the sample from the system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process [sigmaaldrich.com]
- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 9. interchim.fr [interchim.fr]
- 10. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Common mistakes to avoid in copper-free click chemistry protocols
Welcome to the technical support center for copper-free click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) protocols.
Troubleshooting Guide
This guide addresses common issues encountered during copper-free click chemistry experiments, helping you to identify potential causes and implement effective solutions.
Q1: Why is the yield of my SPAAC reaction low or non-existent?
Low or no product formation is one of the most common issues. Several factors can contribute to this problem.[1] A systematic approach to troubleshooting is recommended to pinpoint the exact cause.
Possible Causes and Solutions:
-
Reagent Instability: Strained cyclooctynes like DBCO and BCN can be unstable under certain conditions, such as acidic environments (e.g., 90% TFA) or during prolonged storage, which can lead to degradation or oligomerization.[1]
-
Solution: Store strained cyclooctynes under the recommended conditions (typically cold and protected from light) and use them promptly after reconstitution.[1] Avoid harsh acidic conditions if your cyclooctyne (B158145) is known to be unstable.[1]
-
-
Steric Hindrance: Bulky molecules or functional groups near the azide (B81097) or cyclooctyne can physically block the reactive sites, slowing down or preventing the reaction.[1]
-
Solution: Introduce a polyethylene (B3416737) glycol (PEG) linker between the cyclooctyne or azide and the molecule of interest. This can increase the distance between the reacting molecules, minimizing steric hindrance and potentially improving solubility.[1]
-
-
Solubility Issues: Poor solubility of one or both reactants in the chosen solvent system can lead to a heterogeneous reaction mixture and reduced reaction rates.[1]
-
Incorrect Stoichiometry: An inappropriate ratio of azide to cyclooctyne can result in the incomplete consumption of the limiting reagent.[1]
-
Suboptimal Reaction Conditions: Factors like pH, buffer composition, and temperature can significantly impact reaction kinetics.[1]
-
Solution: Experiment with different buffers, pH levels, and temperatures. For instance, HEPES buffer has been shown to result in higher reaction rates compared to PBS in some cases.[1][3] A slightly alkaline pH (7.5-8.5) can also increase the rate of SPAAC reactions.[2][3] Increasing the temperature (e.g., from room temperature to 37°C) can also enhance the reaction rate.[3]
-
Q2: I am observing non-specific labeling or the formation of side products. What could be the cause?
While SPAAC is known for its high specificity, side reactions can occur under certain conditions.
Possible Causes and Solutions:
-
Reaction with Thiols: Some strained cyclooctynes, particularly DBCO, can react with free thiol groups present in cysteine residues of proteins. This can lead to off-target labeling.[1]
-
Solution: If working with proteins containing accessible cysteines, consider using a cyclooctyne that is less reactive towards thiols, such as BCN. Alternatively, reversible blocking of free thiols may be necessary.
-
-
Presence of Sodium Azide: Buffers containing sodium azide (NaN₃) as a preservative will compete with your azide-labeled molecule for the cyclooctyne, significantly reducing the efficiency of the desired reaction.[1]
-
Solution: Ensure all buffers and solutions are free from sodium azide. Use alternative preservatives or sterile filtration if necessary.
-
-
Cyclooctyne Self-Reaction: Highly reactive cyclooctynes can sometimes self-react or trimerize, especially during storage or under certain experimental conditions.[1]
-
Solution: Follow the recommended storage and handling procedures for your specific cyclooctyne reagent. Prepare fresh solutions and use them promptly.
-
Frequently Asked Questions (FAQs)
Q3: What is copper-free click chemistry?
Copper-free click chemistry refers to a set of bioorthogonal reactions that proceed without the need for a cytotoxic copper catalyst. The most prominent example is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), where a strained cyclooctyne reacts with an azide to form a stable triazole linkage.[1][4] The reaction is driven by the release of ring strain in the cyclooctyne.[4][5]
Q4: What are the main advantages of copper-free click chemistry over the copper-catalyzed version (CuAAC)?
The primary advantage is its biocompatibility. The absence of a toxic copper catalyst makes it suitable for experiments in living systems, such as live-cell imaging and in vivo studies.[1][4][] It also simplifies the purification process as there is no need to remove residual copper from the final product.[1]
Q5: How do I choose the right cyclooctyne for my experiment?
The choice of cyclooctyne involves a trade-off between reactivity and stability.[1]
-
High Reactivity: Reagents like DBCO and its derivatives generally exhibit the fastest reaction kinetics, making them ideal for applications where speed is critical or when dealing with low concentrations of reactants.[7][8]
-
Higher Stability: Cyclooctynes like BCN may have slightly slower reaction kinetics but can offer better stability, particularly in the presence of thiols.[8]
-
Fluorinated Cyclooctynes (e.g., DIFO): These reagents were designed for enhanced reactivity.[5]
The selection should be based on the specific requirements of your experiment, including the desired reaction time, the chemical environment, and the nature of the biomolecules involved.
Q6: What are the optimal concentrations for the azide and cyclooctyne reactants?
The final concentration of each reactant typically falls within the range of 50-500 µM.[1] However, the optimal concentrations can vary depending on the specific reactants and the experimental system. For antibody labeling, a protocol suggests using a final concentration of 10 µM for the azide-modified antibody fragment and 200 µM for the cyclooctyne probe.[9] It is often beneficial to use a slight excess (1.5 to 2-fold) of the smaller, more accessible molecule to drive the reaction to completion.[1][2]
Data Presentation
Table 1: Comparison of Second-Order Rate Constants for Common Cyclooctynes with Benzyl (B1604629) Azide.
This table summarizes the second-order rate constants (k₂) for the SPAAC reaction between various cyclooctynes and benzyl azide, providing a quantitative measure of their reactivity.
| Cyclooctyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| DIBO | ~0.3 - 0.7 | [7] |
| DBCO | ~0.6 - 1.0 | [7] |
| BCN | ~0.06 - 0.1 | [7] |
| DIFO | ~0.076 |
Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.[7]
Experimental Protocols
Protocol 1: General Protocol for SPAAC Conjugation
This protocol provides a general guideline for the conjugation of an azide-modified molecule to a cyclooctyne-modified molecule.[1]
-
Reagent Preparation:
-
Dissolve the azide-containing molecule in a suitable buffer (e.g., PBS or HEPES, pH 7.4) to a final concentration of 1-10 mM.
-
Dissolve the cyclooctyne-containing molecule in a compatible solvent (e.g., DMSO or DMF) to a stock concentration of 10-100 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide solution with the cyclooctyne stock solution. The final concentration of each reactant should typically be in the range of 50-500 µM.[1]
-
If necessary, add a co-solvent (like DMSO) to ensure the solubility of all reactants. The final percentage of the organic solvent should be kept as low as possible, especially for reactions involving proteins that may denature.[1]
-
Use a slight excess (e.g., 1.5-2 equivalents) of the less critical or more soluble component to drive the reaction.[1]
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from a few hours to overnight, depending on the reactivity of the chosen cyclooctynes and the concentration of the reactants.
-
Protect the reaction from light if either of the molecules is light-sensitive.[1]
-
-
Purification:
-
Once the reaction is complete, purify the conjugate using standard methods such as size-exclusion chromatography, dialysis, or affinity chromatography to remove unreacted starting materials.[1]
-
Protocol 2: Site-Specific Antibody Labeling using SPAAC
This protocol describes the labeling of an antibody fragment containing a genetically incorporated azide-containing amino acid with a cyclooctyne-fluorophore probe.[9]
-
Reactant Preparation:
-
Prepare a solution of the purified azide-modified antibody fragment (e.g., HerFab-L177AF) at a final concentration of 10 µM in a phosphate (B84403) buffer (10 mM Na₂HPO₄, 100 mM NaCl, pH 7.0).[9]
-
Prepare a solution of the cyclooctyne probe (e.g., Cy5.5-Azadibenzocyclooctyne) at a final concentration of 200 µM in water.[9]
-
-
Conjugation Reaction:
-
Analysis:
-
Analyze the conjugation reaction by SDS-PAGE.
-
Load the conjugated protein samples onto a 4-12% Bis-Tris SDS-PAGE gel.
-
Perform gel electrophoresis for 35 minutes at 200 volts.[10]
-
After electrophoresis, scan the gel for the fluorophore (e.g., Cy5.5) and then stain the gel with a commercial protein stain to visualize all protein bands.[10]
-
Visualizations
Caption: Troubleshooting workflow for low-yield SPAAC reactions.
Caption: General experimental workflow for SPAAC bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition [jove.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Confirming Hydroxy-PEG3-DBCO Conjugation
For researchers and professionals in drug development, the successful conjugation of molecules to linkers like Hydroxy-PEG3-DBCO is a critical step. This guide provides an objective comparison of common analytical methods used to verify this conjugation, complete with experimental protocols and data interpretation guidelines. This compound is a PEG linker that contains a Dibenzocyclooctyne (DBCO) moiety for copper-free click chemistry reactions and a terminal primary hydroxyl group that can react with various functional groups.[1]
Comparison of Analytical Methods
The selection of an analytical technique depends on the specific information required, such as qualitative confirmation, quantitative analysis of conjugation efficiency, or detailed structural characterization.[2][3] The following table summarizes the most common methods for confirming this compound conjugation.
| Analytical Method | Principle of Detection | Information Provided | Key Advantages | Limitations |
| UV-Vis Spectroscopy | Measures light absorbance. The DBCO group has a characteristic absorbance peak around 308-309 nm that disappears upon reaction with an azide.[2][4] | Qualitative confirmation of reaction; determination of the degree of labeling (DOL).[3] | Quick, simple, non-destructive, and uses common laboratory equipment.[3] | Indirect method; can be affected by other molecules absorbing in the same region; does not confirm the site of conjugation.[3] |
| ¹H NMR Spectroscopy | Detects changes in the chemical environment of protons upon conjugation. A downfield shift in the signal of protons adjacent to the hydroxyl group indicates successful conjugation.[5] | Detailed structural confirmation, conjugation yield, and sample purity.[5] | Provides definitive structural information and quantitative data.[5][6] | Spectra can be complex for large molecules; requires high sample concentration; incorrect interpretation is possible if ¹³C-¹H coupling is ignored.[2][5][7] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the molecule. A successful conjugation results in an increase in mass corresponding to the attached molecule. | Unambiguous confirmation of conjugation and identity of the final product. | High accuracy and sensitivity; provides exact molecular weight.[8] | PEG heterogeneity can complicate spectra; may be challenging for very large polymers.[5][8] |
| HPLC (RP-HPLC) | Separates molecules based on hydrophobicity. The conjugation of a molecule alters the retention time of the this compound construct.[3] | Confirmation of successful conjugation, assessment of purity, and purification of the final product.[3] | High resolution and sensitivity; provides both qualitative and quantitative data; can be used for purification.[3] | Can be time-consuming; requires specialized equipment; PEG itself lacks a strong UV chromophore, often requiring other detection methods like ELSD or MS.[3][][10] |
| FTIR Spectroscopy | Measures the absorption of infrared radiation, which corresponds to the vibration of specific chemical bonds. | Confirmation of the presence of characteristic functional groups from both the PEG linker and the conjugated molecule. | "Reagent-free" and provides a rapid assessment of the functional groups present in the conjugate.[11] | Primarily qualitative; may lack the sensitivity and resolution to confirm conjugation unambiguously compared to NMR or MS. |
Experimental Protocols & Data Interpretation
Detailed methodologies for the key experiments are provided below to guide researchers in their characterization efforts.
UV-Vis Spectroscopy for DBCO Reaction Confirmation
This method is ideal for rapid confirmation when the this compound is reacted with an azide-containing molecule via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.
-
Principle: The method relies on the disappearance of the characteristic absorbance peak of the DBCO group at approximately 308-309 nm upon its reaction with an azide.[2][4]
-
Experimental Protocol:
-
Prepare a solution of the this compound starting material in a suitable solvent (e.g., DMSO, chloroform, or an aqueous buffer).
-
Record the UV-Vis spectrum from 230 nm to 400 nm to establish a baseline, noting the absorbance maximum around 309 nm.[3]
-
Initiate the conjugation reaction by adding the azide-containing molecule to the solution.
-
Allow the reaction to proceed to completion. Incubation times can range from a few hours to overnight.[12]
-
Record the final UV-Vis spectrum of the reaction mixture.
-
-
Data Interpretation: A significant decrease or complete disappearance of the absorbance peak at ~309 nm indicates the consumption of the DBCO group and, therefore, a successful conjugation reaction.[4] To quantify the degree of labeling, the absorbance at 280 nm (for proteins) and 309 nm (for DBCO) can be used with their respective extinction coefficients.[13][14]
¹H NMR Spectroscopy for Structural Confirmation
¹H NMR provides definitive structural evidence of conjugation at the hydroxyl group of the PEG linker.
-
Principle: The covalent attachment of a molecule to the terminal hydroxyl group of this compound alters the chemical environment of the adjacent methylene (B1212753) (-CH₂-) protons, causing a characteristic downfield shift in their resonance signal.[5]
-
Experimental Protocol:
-
Dissolve a sufficient amount of the purified conjugate in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Acquire the ¹H NMR spectrum.
-
For comparison, acquire a spectrum of the unconjugated this compound starting material under the same conditions.
-
-
Data Interpretation: In the spectrum of the starting material, the protons of the methylene group adjacent to the hydroxyl (-CH₂-OH) will have a specific chemical shift. After conjugation (e.g., forming an ester or ether linkage), this signal will shift downfield (to a higher ppm value).[5] By comparing the integration of this shifted peak to other well-resolved peaks in the PEG backbone, the conjugation efficiency can be calculated.[5] The characteristic peaks of the DBCO moiety and the newly conjugated molecule should also be identifiable.
HPLC for Purity and Conjugation Analysis
Reverse-Phase HPLC (RP-HPLC) is a powerful tool for verifying the successful formation of the conjugate and separating it from unreacted starting materials.
-
Principle: Separation is based on hydrophobicity. The conjugation of a molecule to this compound will change the overall hydrophobicity of the compound, leading to a different retention time on the HPLC column compared to the starting materials.[3]
-
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 column is typically used.
-
Mobile Phase: A gradient of water (Solvent A) and acetonitrile (B52724) (Solvent B), often with 0.1% trifluoroacetic acid (TFA) in each, is common.
-
Gradient: A linear gradient, for instance, from 5% to 95% Solvent B over 30 minutes, can be used as a starting point for method development.[3]
-
Analysis:
-
Inject the unconjugated this compound to determine its retention time.
-
Inject the molecule that is to be conjugated to determine its retention time.
-
Inject the reaction mixture or the purified product.
-
-
-
Data Interpretation: A new peak with a distinct retention time from the starting materials indicates the formation of the conjugate. The area of this new peak relative to the areas of the starting material peaks can be used to estimate the reaction conversion and the purity of the final product.
Workflow and Logic Diagram
A general workflow for confirming this compound conjugation is presented below. This diagram outlines the logical progression from the initial reaction to detailed structural confirmation.
Caption: Workflow for this compound conjugation analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ingenieria-analitica.com [ingenieria-analitica.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. interchim.fr [interchim.fr]
- 13. Antibody Quantum Dot Conjugates Developed via Copper-free Click Chemistry for Rapid Analysis of Biological Samples Using a Microfluidic Microsphere Array System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Analyzing Hydroxy-PEG3-DBCO Conjugation Efficiency by HPLC
For researchers engaged in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs), the precise analysis of conjugation efficiency is paramount. The strain-promoted alkyne-azide cycloaddition (SPAAC) "click chemistry," often employing dibenzocyclooctyne (DBCO) reagents like Hydroxy-PEG3-DBCO, offers a robust method for linking molecules. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for determining the efficiency of these conjugations, alongside alternative analytical techniques. Detailed experimental protocols and performance data are presented to assist in selecting the optimal method for your research needs.
High-Performance Liquid Chromatography (HPLC) for Conjugation Analysis
HPLC is a powerful and widely used technique for the separation, quantification, and purification of bioconjugates.[] Both Reverse-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC) are valuable for assessing the success of a this compound conjugation reaction.
Reverse-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. The introduction of the hydrophobic DBCO group to a target molecule will result in a noticeable increase in its retention time on a C18 or similar non-polar stationary phase.[2] This shift in retention time provides a clear qualitative indication of successful conjugation. By creating a calibration curve with known concentrations of the starting material and the purified conjugate, RP-HPLC can also be used for quantitative analysis of conjugation efficiency.
Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius.[3][4] When this compound is conjugated to a larger molecule, such as a protein or antibody, the resulting conjugate will have a larger size and thus elute earlier from the SEC column compared to the unconjugated starting material. SEC is particularly useful for identifying the formation of aggregates, which are potential side products in conjugation reactions.[3][5]
Comparative Analysis of Analytical Methods
While HPLC is a robust method, other techniques can also provide valuable information regarding conjugation efficiency. The choice of method often depends on the specific requirements of the analysis, such as the need for high-throughput screening, detailed structural information, or routine quality control.
| Feature | HPLC (RP-HPLC & SEC) | Mass Spectrometry (LC-MS) | UV-Vis Spectroscopy |
| Principle | Separation by hydrophobicity (RP) or size (SEC) | Separation by mass-to-charge ratio | Measurement of light absorbance |
| Information Provided | - Confirmation of conjugation (retention time/elution volume shift) - Quantification of starting material, product, and byproducts - Purity assessment (e.g., presence of aggregates) | - Precise mass confirmation of the conjugate - Determination of the degree of labeling (DOL) - Identification of conjugation sites | - Estimation of the degree of labeling (DOL) by comparing absorbance at 280 nm (protein) and ~309 nm (DBCO)[2] |
| Advantages | - High resolution and sensitivity[2] - Provides both qualitative and quantitative data[2] - Can be used for purification[2] | - Highly accurate and sensitive - Provides direct evidence of conjugation | - Quick and simple[2] - Non-destructive |
| Limitations | - Can be time-consuming - Requires specialized equipment | - Requires specialized and expensive equipment - Can be complex to interpret for large molecules | - Indirect method - Can be affected by other molecules that absorb in the same region[2] |
Quantitative Performance Data
The following table summarizes typical performance characteristics for HPLC methods used in the analysis of PEGylated biomolecules. While specific values for this compound may vary depending on the exact analytical conditions and the nature of the conjugated molecule, these provide a general benchmark.
| Parameter | Typical Performance of HPLC for PEGylated Molecules |
| Linearity (R²) | ≥ 0.99[6][7] |
| Precision (RSD%) | < 2% for intra-day and inter-day precision[6] |
| Accuracy (Recovery %) | 90-110% |
| Limit of Detection (LOD) | 3 - 10 µg/mL[3] |
| Limit of Quantification (LOQ) | 10 - 25 µg/mL[3] |
Experimental Protocols
General Protocol for this compound Conjugation
This protocol describes a general procedure for conjugating an amine-containing molecule with this compound, which would typically be activated with an NHS ester.
-
Reagent Preparation: Dissolve the amine-containing molecule in a suitable buffer (e.g., phosphate-buffered saline, PBS, at pH 7.2-8.0). Prepare a stock solution of this compound-NHS ester in a dry, aprotic solvent like dimethylsulfoxide (DMSO).
-
Conjugation Reaction: Add a 5-20 fold molar excess of the DBCO-NHS ester solution to the protein solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or shaking.
-
Quenching: Quench the reaction by adding a small amount of a primary amine-containing buffer, such as Tris-HCl, to a final concentration of approximately 50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove unreacted DBCO reagent and other small molecules by size-exclusion chromatography (desalting column) or dialysis.
HPLC Analysis Protocol (RP-HPLC)
-
Sample Preparation: Dilute the purified conjugate and the unreacted starting material to a suitable concentration (e.g., 1 mg/mL) in the initial mobile phase.[8]
-
Instrumentation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set to an appropriate wavelength to detect both the starting material and the DBCO-containing conjugate (e.g., 220 nm, 280 nm for proteins, and 309 nm for DBCO).
-
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 5-10%) and hold for a few minutes.
-
Apply a linear gradient to increase the percentage of Mobile Phase B to elute the compounds of interest. A typical gradient might be from 10% to 90% B over 30-40 minutes.
-
Hold at a high percentage of Mobile Phase B to wash the column.
-
Return to the initial conditions and equilibrate the column before the next injection.
-
-
Data Analysis: Compare the chromatograms of the starting material and the reaction mixture. The appearance of a new, later-eluting peak indicates the formation of the more hydrophobic conjugate. The peak areas can be used to calculate the conjugation efficiency by comparing the amount of remaining starting material to the amount of product formed.
Visualizing the Workflow and Comparisons
To better illustrate the experimental process and the relationships between different analytical methods, the following diagrams are provided.
References
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
A Head-to-Head Comparison: Hydroxy-PEG3-DBCO Versus Other PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates, influencing stability, efficacy, and pharmacokinetic profiles. This guide provides an objective comparison of Hydroxy-PEG3-DBCO with other commonly used PEG linkers, supported by experimental data and detailed methodologies.
This compound is a heterobifunctional linker that leverages the power of copper-free click chemistry. Its structure comprises a terminal hydroxyl group for further functionalization, a short, hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer, and a dibenzocyclooctyne (DBCO) group. The DBCO moiety reacts specifically and efficiently with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that is ideal for use in complex biological systems, including live cells.[1][2][3]
This guide will compare the performance of this compound against two other major classes of PEG linkers: those with N-hydroxysuccinimide (NHS) esters for targeting primary amines, and those with maleimide (B117702) groups for targeting free thiols.
Key Performance Parameters: A Comparative Overview
The choice of a PEG linker significantly impacts the properties of the resulting bioconjugate. Key parameters for comparison include reaction chemistry, specificity, reaction conditions, and the stability of the final conjugate.
| Feature | This compound | Amine-Reactive PEG Linkers (e.g., NHS-PEG) | Thiol-Reactive PEG Linkers (e.g., Maleimide-PEG) |
| Target Functional Group | Azide (B81097) | Primary Amines (e.g., Lysine, N-terminus) | Thiols (e.g., Cysteine) |
| Reaction Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Acylation | Michael Addition |
| Bioorthogonality | High: Azides and alkynes are largely absent in biological systems. | Low: Primary amines are abundant on protein surfaces. | Moderate: Free thiols are less abundant than amines, offering some site-selectivity. |
| Reaction Conditions | Physiological pH (typically 6.5-8.5), aqueous buffers, room temperature. | pH 7.2-8.5 for efficient reaction with primary amines.[4] | pH 6.5-7.5 for specific reaction with thiols.[4][5] |
| Catalyst Required | No (Copper-free) | No | No |
| Stability of Linkage | High: Forms a stable triazole ring. | High: Forms a stable amide bond. | Moderate: Thioether bond can undergo retro-Michael reaction, leading to deconjugation.[6] |
Quantitative Data Summary
Table 1: Stability of Bioconjugate Linkages
| Linker Type | Linkage | Stability Condition | Remaining Conjugate | Reference |
| Maleimide-PEG | Thioether | 1 mM Glutathione, 37°C, 7 days | ~70% | [6] |
| Mono-sulfone-PEG | Thioether (reduced) | 1 mM Glutathione, 37°C, 7 days | >95% | [6] |
| DBCO | Triazole | Generally considered highly stable under physiological conditions. | Not specified, but known for high stability. | [7] |
Note: This data is from a study comparing maleimide-PEG with a more stable mono-sulfone-PEG, highlighting the potential instability of the maleimide linkage. DBCO-azide linkages are widely regarded as being highly stable.
Table 2: Impact of PEG Linker Length on Pharmacokinetics and In Vitro Cytotoxicity of an Affibody-Drug Conjugate
| Linker | PEG Length | Half-life Extension (vs. no PEG) | In Vitro Cytotoxicity Reduction (vs. no PEG) | Reference |
| SMCC | No PEG | 1x | 1x | [8] |
| PEG4K | 4 kDa | 2.5x | 4.5x | [8] |
| PEG10K | 10 kDa | 11.2x | 22x | [8] |
Note: This data, while not using a DBCO linker, demonstrates the significant impact of PEG chain length on the properties of a bioconjugate. Longer PEG chains can increase circulation half-life but may also lead to reduced in vitro potency due to steric hindrance.[8][9]
Experimental Protocols
Detailed methodologies are crucial for the successful design and evaluation of bioconjugates. Below are representative protocols for key experiments.
Protocol 1: General Workflow for Antibody Conjugation
This workflow outlines the key steps in creating an antibody-drug conjugate (ADC), a common application for these linkers.
Caption: General workflow for bioconjugation.
Protocol 2: Two-Step Conjugation using this compound
This protocol involves the activation of the hydroxyl group of this compound, followed by conjugation to a payload, and then a copper-free click reaction with an azide-modified antibody.
Step 1: Activation of this compound and Conjugation to a Payload
-
Activation of this compound: The terminal hydroxyl group of this compound can be activated, for example, by converting it to a more reactive group like a tosylate or by reacting it with an activated carboxylic acid on a payload. For this example, we will consider the conjugation to a payload with a carboxylic acid group using carbodiimide (B86325) chemistry.
-
Payload Activation: Dissolve the carboxylated payload in anhydrous DMF or DMSO. Add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS). Incubate for 15-30 minutes at room temperature to form the active NHS ester.[]
-
Conjugation to this compound: Dissolve this compound in the activation buffer. Add the activated payload solution to the linker solution. Adjust the pH to 7.2-7.5 to facilitate the reaction.[]
-
Purification: Purify the Payload-PEG3-DBCO conjugate using reverse-phase HPLC.
Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Click Reaction
-
Prepare Azide-Modified Antibody: The antibody should be functionalized with an azide group. This can be achieved by reacting the antibody with an azide-PEG-NHS ester.
-
Click Reaction: Combine the DBCO-functionalized payload with the azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4). A 1.5- to 10-fold molar excess of the DBCO-payload is recommended.[]
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.[5][]
-
Purification of the Final Conjugate: Purify the final antibody-payload conjugate using size-exclusion chromatography or affinity chromatography to remove excess payload-linker conjugate.[11]
-
Characterization: Characterize the final conjugate for drug-to-antibody ratio (DAR), purity, and functionality.
Caption: Two-step conjugation using this compound.
Protocol 3: One-Step Conjugation using an Amine-Reactive PEG Linker (NHS-PEG-Payload)
-
Antibody Preparation: Purify the antibody to remove any amine-containing buffers or stabilizers. The antibody should be in a buffer at pH 7.2-8.5.
-
Conjugation: Add a 5- to 20-fold molar excess of the NHS-PEG-Payload linker (dissolved in DMSO or DMF) to the antibody solution. The final concentration of the organic solvent should be less than 10%.[]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.[4]
-
Quenching: Quench the reaction by adding a final concentration of 50-100 mM Tris or glycine (B1666218) to react with any unreacted NHS ester.
-
Purification and Characterization: Purify and characterize the final conjugate as described above.
Comparison of Reaction Mechanisms
The choice of linker dictates the conjugation strategy. The following diagrams illustrate the conceptual differences in the reaction mechanisms.
Caption: Comparison of bioconjugation reaction mechanisms.
Conclusion
This compound offers significant advantages for bioconjugation, particularly when high specificity and biocompatibility are required. The bioorthogonality of the SPAAC reaction allows for conjugation in complex biological media and even in living systems, minimizing off-target reactions.[1][3] The PEG3 spacer enhances hydrophilicity, which can be beneficial for the solubility of the final conjugate.
Amine-reactive PEG linkers are a robust and widely used option, but the abundance of primary amines on the surface of most proteins can lead to a heterogeneous product. Thiol-reactive linkers offer greater site-selectivity due to the lower abundance of free thiols, but the resulting thioether bond can be less stable than the triazole or amide bonds formed by DBCO and NHS chemistries, respectively.[6]
The optimal choice of a PEG linker is application-dependent. For applications requiring precise control over the conjugation site and high stability in a biological environment, this compound is an excellent choice. For more routine applications where a degree of heterogeneity is acceptable, amine-reactive linkers may be sufficient. Thiol-reactive linkers provide a middle ground with improved site-selectivity over amine-reactive linkers. Researchers should carefully consider the specific requirements of their project, including the nature of the biomolecules, the desired properties of the final conjugate, and the intended application, when selecting a PEG linker.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. DBCO PEG Maleimide, DBCO-PEG-Mal [nanocs.net]
- 5. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. nanocomposix.com [nanocomposix.com]
A Comparative Analysis of Hydroxy-PEG3-DBCO and BCN Linkers in Bioconjugation
In the evolving landscape of bioconjugation, particularly within drug development and cellular research, the choice of a chemical linker is a critical decision that dictates the success and reproducibility of an experiment. Among the premier tools for copper-free click chemistry, Hydroxy-PEG3-DBCO and Bicyclo[6.1.0]nonyne (BCN) have emerged as leading options for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides an objective, data-driven comparison of these linkers to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their specific applications.
The power of SPAAC lies in its bioorthogonality, enabling efficient and specific covalent bond formation under physiological conditions without the need for cytotoxic copper catalysts.[1] This has led to its widespread adoption in fields like live-cell imaging, proteomics, and the creation of antibody-drug conjugates (ADCs).[1][] While both this compound and BCN react with azides to form a stable triazole linkage, they possess distinct structural and performance characteristics.
Structural and Physicochemical Properties
This compound incorporates Dibenzocyclooctyne (DBCO), a bulky, aromatic structure known for its high ring strain, which contributes to its rapid reaction kinetics.[1][3] The key feature of this variant is the inclusion of a hydrophilic, discrete three-unit polyethylene (B3416737) glycol (PEG) spacer with a terminal hydroxyl group. This PEG3 chain enhances aqueous solubility, improves biocompatibility, and can reduce non-specific binding and aggregation of the conjugate.[4][5][6]
BCN (Bicyclo[6.1.0]nonyne) features a more compact, non-aromatic bicyclic structure.[3] Its smaller size and lower lipophilicity compared to DBCO can be advantageous in certain applications where steric hindrance is a concern or when minimizing the hydrophobicity of the final conjugate is desired.[3][7]
Performance Deep Dive: A Quantitative Comparison
The selection of a linker is heavily influenced by its reaction speed, stability in various biochemical environments, and overall impact on the resulting bioconjugate.
Reaction Kinetics
The rate of the SPAAC reaction is a crucial parameter, especially in dynamic biological systems or when working with low reactant concentrations. Generally, DBCO exhibits faster reaction kinetics with azides than BCN due to its significantly higher ring strain.[1][3][8] However, this is not a universal rule; the nature of the azide (B81097) partner can significantly influence the reaction rate.[1][9]
For instance, while DBCO reacts faster with primary and secondary aliphatic azides, BCN can show comparable or even superior reactivity with sterically hindered tertiary azides or electron-deficient aromatic azides.[1][3] This makes the choice of linker dependent on the specific molecular context of the experiment.
Table 1: Second-Order Rate Constants (k₂) for SPAAC Reactions
| Cyclooctyne (B158145) | Azide Reactant | Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent |
| DBCO | Benzyl azide | 0.24 | CH₃CN:H₂O (3:1) |
| BCN | Benzyl azide | 0.07 | CH₃CN:H₂O (3:1) |
| DBCO | Phenyl azide | 0.033 | CH₃CN:H₂O (3:1) |
| BCN | Phenyl azide | 0.2 | CH₃CN:H₂O (3:1) |
| Note: Rate constants are representative and can vary based on specific derivatives, solvent systems, and temperature.[1] |
Linker Stability
The stability of the linker is paramount for maintaining the integrity of the bioconjugate throughout an experiment. This is particularly critical in the complex intracellular environment, which is rich in reducing agents and thiols like glutathione (B108866) (GSH).[3]
Experimental data shows that BCN is significantly more stable than DBCO in the presence of common biological thiols and reducing agents.[10][11] This enhanced stability makes BCN a superior choice for applications requiring long incubation times in cellular environments or those involving molecules that necessitate a reducing environment, such as antibodies.[10][12]
Table 2: Comparative Stability of DBCO and BCN Linkers
| Condition | DBCO Stability | BCN Stability | Key Observation |
| Glutathione (GSH) | Less stable (half-life ~71 min) | More stable (half-life ~6 h) | BCN shows markedly higher stability in the presence of this key intracellular antioxidant.[10][11] |
| TCEP (Reducing Agent) | Unstable over 24 hours | More stable | BCN is the preferred linker when reducing conditions are necessary.[10] |
| Aqueous Buffers (e.g., PBS) | Generally stable | Generally stable | Both linkers are suitable for typical aqueous experimental conditions.[1] |
| Acidic Conditions | Prone to rearrangement | Labile, can form inactive species | Both linkers exhibit limitations under acidic conditions.[1] |
| Intracellular (RAW264.7 cells) | Moderately stable (36% degradation after 24h) | Less stable (79% degradation after 24h) | In some specific intracellular contexts, DBCO has shown higher stability than BCN.[13] |
Visualizing the Chemistry and Workflow
To better illustrate the processes discussed, the following diagrams depict the core reaction and a typical experimental workflow.
Caption: General reaction scheme for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Experimental workflow for comparing the kinetics of DBCO and BCN linkers.
Experimental Protocols
To facilitate independent comparative studies, the following methodologies for key experiments are provided.
Protocol 1: Comparing Reaction Kinetics via ¹H NMR Spectroscopy
This protocol allows for the direct monitoring of reactant consumption and product formation to determine reaction rates.
Materials:
-
Cyclooctyne linker (this compound or BCN)
-
Azide-containing molecule
-
Deuterated solvent (e.g., DMSO-d₆, CD₃CN)
-
Internal standard (e.g., mesitylene)
-
NMR tubes and spectrometer
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the cyclooctyne linker, the azide-containing molecule, and the internal standard in the chosen deuterated solvent at known concentrations.
-
Reaction Setup: In an NMR tube, combine the azide solution and the internal standard.
-
Initiate Reaction: Add the cyclooctyne linker solution to the NMR tube to initiate the reaction. Quickly acquire the first NMR spectrum (t=0).
-
Data Acquisition: Acquire subsequent ¹H NMR spectra at regular time intervals.
-
Analysis: Integrate the signals corresponding to a unique proton on the starting material (cyclooctyne or azide) and the product (triazole). Normalize these integrals against the internal standard.
-
Calculation: Plot the concentration of the reactant versus time. Use this data to calculate the second-order rate constant (k₂).
Protocol 2: Evaluating Linker Stability in Cell Lysate
This protocol assesses the stability of the linkers in a simulated intracellular environment.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Cell lysis buffer (e.g., RIPA buffer)
-
DBCO and BCN linker stock solutions
-
Azide-functionalized fluorescent probe
-
Fluorescence microplate reader or gel electrophoresis equipment
Procedure:
-
Cell Lysate Preparation: Grow the chosen cell line to confluency. Lyse the cells and collect the supernatant after centrifugation. Determine the total protein concentration of the lysate.
-
Linker Incubation: Incubate a known concentration of the DBCO and BCN linkers separately in the cell lysate at 37°C.
-
Time Points: Remove aliquots from each incubation mixture at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Click Reaction: To each aliquot, add an excess of an azide-functionalized fluorescent probe. Allow the SPAAC reaction to proceed to completion.
-
Analysis: Analyze the fluorescence of each sample using a microplate reader. A decrease in fluorescence over time indicates degradation of the linker. Alternatively, use SDS-PAGE to visualize the fluorescently labeled lysate proteins.
Protocol 3: Cytotoxicity Assessment using MTT Assay
This protocol compares the potential cytotoxic effects of the linkers on a chosen cell line.
Materials:
-
Cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
DBCO and BCN linker stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow attachment.[3]
-
Linker Treatment: Prepare serial dilutions of the BCN and DBCO linkers in complete medium. Replace the old medium with the diluted linker solutions. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the cells with the linkers for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Summary and Selection Guide
The decision between this compound and BCN is a nuanced one that depends on the specific demands of the experiment. The Hydroxy-PEG3 moiety on the DBCO linker provides a distinct advantage in aqueous solubility and biocompatibility, which is a crucial consideration for many biological applications.
Caption: Decision-making guide for selecting between this compound and BCN.
Choose this compound when:
-
Speed is critical: For rapid labeling in dynamic systems or with low concentrations, the superior kinetics of DBCO are a clear advantage.[][3]
-
Aqueous solubility is paramount: The PEG3 linker significantly enhances water solubility, preventing aggregation and simplifying formulation.[5][6]
-
Steric hindrance is not a concern: For labeling accessible primary and secondary azides, DBCO offers high efficiency.[3]
Choose BCN when:
-
Stability is essential: For long-term experiments or when reducing agents like TCEP or high concentrations of thiols (GSH) are present, BCN's superior stability is crucial.[10][11]
-
Working with specific azides: BCN may offer better kinetics with sterically hindered or electron-deficient aromatic azides.[1][3]
-
A smaller, less hydrophobic linker is needed: BCN's compact structure can be beneficial to minimize perturbation of the native biomolecule.[3]
By carefully considering the kinetic, stability, and physicochemical properties of each linker in the context of the biological system and experimental goals, researchers can select the optimal tool to advance their scientific discoveries.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. purepeg.com [purepeg.com]
- 6. DBCO PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 7. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08732H [pubs.rsc.org]
- 8. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 9. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of DBCO and TCO Linkers in Bioconjugation
In the rapidly advancing fields of bioconjugation, drug development, and molecular imaging, the choice of a chemical linker is a critical decision that can significantly impact the efficacy, stability, and manufacturing of complex biomolecules such as antibody-drug conjugates (ADCs).[1] Among the most powerful tools in the bioorthogonal chemistry toolbox are dibenzocyclooctyne (DBCO) and trans-cyclooctene (B1233481) (TCO) linkers. Both enable covalent ligation in complex biological environments without the need for cytotoxic catalysts.[2][3] This guide provides a detailed, objective comparison of DBCO and TCO linkers, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal linker for their specific applications.
The primary distinction between these two linkers lies in their bioorthogonal reaction partners and mechanisms. DBCO reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), while TCO reacts with tetrazine partners through the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1] This fundamental difference has profound implications for reaction kinetics, stability, and overall performance of the resulting bioconjugate.
Performance Comparison: Kinetics and Stability
A crucial factor in bioconjugation is the speed of the reaction, especially when working with sensitive biological molecules at low concentrations. The iEDDA reaction between TCO and tetrazine is renowned for its exceptionally fast reaction rates, often orders of magnitude faster than the SPAAC reaction between DBCO and an azide.[1][4] This rapid conjugation can be advantageous for preserving the integrity of the antibody and can simplify the manufacturing process.[1]
However, the stability of the linker is paramount for ensuring that the payload is delivered specifically to the target site and to minimize off-target toxicities.[1] While both linkers form stable covalent bonds, they have different stability profiles. TCO is susceptible to isomerization to its less reactive cis-cyclooctene (CCO) form, a process that can be influenced by light and certain metals.[1][5] DBCO, while generally stable, can exhibit instability in the presence of reducing agents like dithiothreitol (B142953) (DTT) and thiols like glutathione (B108866) (GSH).[1][6][7]
Quantitative Data Summary
The following tables summarize key quantitative parameters for DBCO and TCO linkers, providing a comparative reference for experimental design.
Table 1: Reaction Kinetics Comparison
| Reaction Chemistry | Reactive Partners | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |
| Inverse-electron-demand Diels-Alder (iEDDA) | trans-Cyclooctene (TCO) + Tetrazine (Tz) | ~800 - 30,000[4] | Extremely fast, highly specific, bioorthogonal, and catalyst-free.[4][8] |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Dibenzocyclooctyne (DBCO) + Azide | ~1 - 2.1[4][9] | Catalyst-free, bioorthogonal, but significantly slower than iEDDA.[4] |
Table 2: Stability Comparison
| Linker Chemistry | Reactive Partners | Half-life in presence of Glutathione (GSH) | Key Stability Considerations |
| DBCO-Azide (SPAAC) | DBCO + Azide | ~71 minutes[6][7] | The hydrophobicity of the DBCO group can lead to aggregation and faster clearance.[6] Susceptible to degradation by some reducing agents.[1] |
| Tetrazine Ligation | Tetrazine + TCO | Moiety-dependent | TCO can isomerize to the less reactive cis-cyclooctene (CCO).[1][5] Tetrazine and TCO stability can be influenced by serum components.[6] |
| BCN-Azide (SPAAC) | BCN + Azide | ~6 hours[6][7] | BCN is generally more stable to thiols like GSH compared to DBCO.[6] |
| Maleimide-Thiol | Maleimide + Thiol | ~4 minutes[6] | Susceptible to retro-Michael reaction and exchange with serum thiols.[6] |
Visualizing the Chemistries and Workflow
To better understand the chemical reactions and the process of comparing these linkers, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.
Caption: Bioorthogonal reaction mechanisms for DBCO and TCO linkers.
Caption: Typical workflow for synthesizing an Antibody-Drug Conjugate.
Experimental Protocols
To aid researchers in their evaluation of these linkers, detailed methodologies for key comparative experiments are provided below.
Protocol 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR) Determination
Objective: To determine the efficiency of the conjugation reaction and the average drug-to-antibody ratio (DAR) of the purified ADC.[1]
Methodology:
-
Sample Preparation: Prepare solutions of the antibody, the TCO- or DBCO-linker payload, and the corresponding click chemistry partner (tetrazine or azide) in a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4).[1]
-
Antibody Modification (for DBCO): If starting with an unmodified antibody for DBCO conjugation, activate the antibody with a DBCO-NHS ester. A typical molar excess of DBCO-NHS ester to the antibody is 5-30 fold, reacting at room temperature for 30-60 minutes.[2]
-
Conjugation Reaction: Initiate the conjugation reaction by mixing the reactants at a defined molar ratio. For DBCO-azide SPAAC, a 1.5-4 fold molar excess of the azide-modified molecule to the DBCO-antibody is common, with reaction times from 2-24 hours at 4°C to 37°C.[2] For TCO-tetrazine iEDDA, the reaction is much faster and may require shorter incubation times.
-
Purification: Purify the resulting ADC from unreacted payload and other impurities using methods such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or dialysis.[10]
-
Characterization: Determine the DAR using techniques like UV-Vis spectroscopy (measuring absorbance at 280 nm for the protein and at a wavelength specific to the drug or linker, e.g., ~309 nm for DBCO) or mass spectrometry.[11]
Protocol 2: Serum Stability Assessment via HPLC
Objective: To assess the stability of the bioconjugate in serum over time.[6]
Methodology:
-
Sample Preparation: Incubate a known concentration of the purified ADC in serum (e.g., human or mouse serum) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48 hours).
-
Sample Processing: At each time point, precipitate serum proteins (e.g., with acetonitrile) and centrifuge to collect the supernatant containing the ADC and any released payload.
-
HPLC Analysis: Analyze the supernatant using reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the intact ADC from the free payload.
-
Data Analysis: Quantify the peak areas corresponding to the intact ADC and the released payload at each time point to determine the rate of degradation and the half-life of the conjugate in serum.
Conclusion: Selecting the Optimal Linker
The choice between DBCO and TCO linkers is a nuanced decision that depends on the specific requirements of the project.[1]
Choose DBCO when:
-
Enhanced stability is critical: DBCO generally offers better stability, particularly when isomerization is a concern.[1]
-
Slower, more controlled reaction is desired: The slower kinetics of SPAAC can be advantageous in certain experimental setups.[1]
-
Working with azide-modified molecules: DBCO is the specific reaction partner for azides in copper-free click chemistry.[2]
Choose TCO when:
-
Rapid reaction kinetics are paramount: The extremely fast iEDDA reaction is ideal for applications requiring rapid labeling, especially with low concentrations of reactants.[1][4]
-
Streamlined manufacturing is a priority: The speed of the TCO-tetrazine ligation can simplify and shorten the overall conjugation process.[1]
-
Working with tetrazine-modified molecules: TCO is the specific dienophile for the iEDDA reaction with tetrazines.[1]
Ultimately, the optimal linker choice will be determined by a thorough experimental evaluation of both options in the context of the specific antibody, payload, and desired product profile.[1] The experimental protocols and comparative data presented in this guide provide a solid foundation for making an informed decision in the development of the next generation of effective and safe bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. TCO-PEG24-DBCO | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. precisepeg.com [precisepeg.com]
- 9. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Target Binding Affinity of Hydroxy-PEG3-DBCO Conjugates
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is paramount. The use of copper-free click chemistry has revolutionized bioconjugation, and linkers such as Hydroxy-PEG3-DBCO play a crucial role in this process. This guide provides an objective comparison of the performance of this compound conjugates, with a focus on the validation of target binding affinity, and compares it to viable alternatives.
Introduction to this compound
This compound is a chemical linker that contains a dibenzocyclooctyne (DBCO) group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a hydroxyl (-OH) group. The DBCO moiety is highly reactive towards azide-functionalized molecules in a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, a cornerstone of copper-free click chemistry. This reaction is bioorthogonal, meaning it can proceed within complex biological systems without interfering with native biochemical processes. The PEG spacer enhances solubility and reduces non-specific interactions, while the hydroxyl group can be further functionalized if needed. These properties make this compound a valuable tool for creating stable bioconjugates for applications such as antibody-drug conjugates (ADCs), in vivo imaging, and proteomics.
Alternatives to this compound
The primary alternatives to DBCO-based linkers for copper-free click chemistry are other strained alkynes, with bicyclo[6.1.0]nonyne (BCN) being a prominent example. Like DBCO, BCN reacts with azides via SPAAC. The choice between DBCO and BCN often depends on the specific experimental requirements, including reaction kinetics, stability, and the steric and electronic properties of the molecules being conjugated.
Performance Comparison: DBCO vs. BCN
Generally, DBCO exhibits faster reaction kinetics with azides compared to BCN due to its greater ring strain.[1] However, the nature of the azide (B81097) can influence these rates.[1][2] For instance, while DBCO reacts faster with aliphatic azides, BCN can show a higher reaction rate with aromatic azides.[2] In one study comparing the efficiency of BCN and DBCO for post-functionalizing an azido-labeled virus, a stronger signal was observed with the DBCO structure, suggesting higher reactivity under those conditions.[3]
In terms of stability, BCN linkers have been reported to be more stable than DBCO linkers in the presence of the reducing agent TCEP (tris(2-carboxyethyl)phosphine), which can be an important consideration when working with molecules like antibodies that may require a reducing environment.[4]
The following table summarizes the key differences between DBCO and BCN based on available data.
| Feature | DBCO (Dibenzocyclooctyne) | BCN (Bicyclo[6.1.0]nonyne) |
| Structure | Bulky, aromatic | Compact, non-aromatic |
| Reactivity with Azides | Generally higher than BCN[1] | Generally lower than DBCO[1] |
| Stability | Less stable in the presence of some reducing agents (e.g., TCEP)[4] | More stable in the presence of some reducing agents (e.g., TCEP)[4] |
| Lipophilicity | Higher | Lower |
| Size | Larger | Smaller |
Experimental Protocols for Validating Target Binding Affinity
The validation of target binding affinity is crucial for any bioconjugate. The following are detailed methodologies for key experiments used to quantify these interactions.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (e.g., the bioconjugate) to a ligand (e.g., the target protein) immobilized on a sensor chip. The binding is detected as a change in the refractive index at the sensor surface.
Experimental Protocol:
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5 for amine coupling).
-
Activate the carboxymethylated dextran (B179266) surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the target protein (ligand) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the this compound-conjugated molecule (analyte) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analyte dilutions over the ligand-immobilized surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Considerations for PEGylated Molecules: The PEG chain can cause non-specific binding to the sensor surface. Using a sensor chip with a lower dextran matrix or adding a small percentage of a non-ionic surfactant like Tween 20 to the running buffer can help mitigate this.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.
Experimental Protocol:
-
Sample Preparation:
-
Dialyze both the target protein and the this compound conjugate into the same buffer to minimize heats of dilution.
-
Accurately determine the concentration of both samples.
-
-
Titration:
-
Load the target protein into the sample cell and the conjugate into the injection syringe.
-
Perform a series of small injections of the conjugate into the sample cell while maintaining a constant temperature.
-
Measure the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat pulses and plot them against the molar ratio of the conjugate to the target protein.
-
Fit the resulting isotherm to a binding model to determine the thermodynamic parameters (KD, n, ΔH).
-
Considerations for PEGylated Molecules: The viscosity of the solution can be affected by high concentrations of PEGylated molecules. It is important to ensure proper mixing in the ITC cell and to perform control experiments to measure the heat of dilution of the conjugate into the buffer.
Fluorescence Polarization (FP)
FP measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled molecule (tracer) upon binding to a larger molecule.
Experimental Protocol:
-
Assay Setup:
-
A fluorescently labeled version of the targeting molecule (without the PEG-DBCO conjugate) is required as a tracer.
-
In a microplate, add a fixed concentration of the tracer and the target protein.
-
Add increasing concentrations of the this compound conjugate as a competitor.
-
-
Measurement:
-
Excite the sample with plane-polarized light and measure the fluorescence emission parallel and perpendicular to the excitation plane.
-
Calculate the fluorescence polarization.
-
-
Data Analysis:
-
Plot the fluorescence polarization as a function of the competitor concentration.
-
Fit the data to a competitive binding model to determine the IC50, which can then be used to calculate the inhibition constant (Ki).
-
Considerations for PEGylated Molecules: The large size of the PEGylated conjugate can sometimes lead to an increase in the overall polarization signal even in the unbound state. Careful selection of the tracer and optimization of the assay conditions are crucial.
Visualizations
Experimental Workflow for Binding Affinity Comparison
Caption: Workflow for comparing the binding affinity of bioconjugates.
EGFR Signaling Pathway and ADC Interaction
Many antibody-drug conjugates (ADCs) that utilize click chemistry target receptors involved in cancer signaling, such as the Epidermal Growth Factor Receptor (EGFR).
Caption: EGFR signaling and the mechanism of action of an ADC.[][6][7]
References
Stability Showdown: A Comparative Guide to PEG Linkers for Enhanced Drug Development
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision that profoundly impacts the stability, efficacy, and safety of a therapeutic agent. Polyethylene glycol (PEG) linkers are widely employed to improve the pharmacokinetic profiles of drugs by increasing their solubility and circulation half-life. However, the stability of the PEG linker itself, both in laboratory settings (in vitro) and within a living organism (in vivo), is a crucial parameter that dictates the performance of the conjugate.
This guide provides an objective comparison of the in vitro and in vivo stability of different PEG linkers, supported by experimental data. We delve into the key factors influencing their stability, present comparative data in clearly structured tables, and provide detailed experimental protocols for assessing linker stability.
Factors Influencing PEG Linker Stability
The stability of a PEG linker is not an inherent property but is highly dependent on its chemical structure and the surrounding environment. Key factors at play include:
-
Linkage Chemistry: The type of covalent bond used to attach the PEG chain to the drug molecule is a primary determinant of stability. Common linkages include esters, amides, carbamates, and ethers. Amide and ether linkages are generally more stable than ester linkages, which are susceptible to hydrolysis by esterase enzymes present in plasma.[1][2][3]
-
Cleavable vs. Non-Cleavable Linkers: PEG linkers can be designed to be either stable (non-cleavable) or to break apart under specific physiological conditions (cleavable).[4] Cleavable linkers incorporate functionalities that are sensitive to pH, redox potential, or specific enzymes found in the target tissue, allowing for controlled drug release.[5][6]
-
PEG Chain Length: The length of the PEG chain can influence the stability of the conjugate. Longer PEG chains can provide a greater steric shield, protecting the linker and the attached drug from enzymatic degradation.[4]
-
Molecular Architecture: The overall structure of the PEG linker, whether linear or branched, can also impact stability and pharmacokinetic properties.[7]
Data Presentation: In Vitro and In Vivo Stability Comparison
The following tables summarize quantitative data on the stability of different PEG linkers from various studies. It is important to note that direct comparisons across different studies can be challenging due to variations in the conjugated molecule, experimental conditions, and analytical methods used.
Table 1: In Vitro Stability of Different Linker Chemistries
| Linker Type | Condition | Stability Metric | Molecule | Reference |
| Amide | Human Plasma (37°C) | >90% remaining after 90 min | PROTAC | [8] |
| Ester | Human Plasma (37°C) | Significant degradation by 90 min | PROTAC | [8] |
| Val-Cit Peptide | Human Plasma | t½ = 230 days | ADC | [9] |
| Phe-Lys Peptide | Human Plasma | t½ = 30 days | ADC | [9] |
| Hydrazone | pH 7.4 Buffer | High stability | ADC | [9] |
| Hydrazone | Mouse Plasma | t½ = 2 days | ADC | [9] |
Table 2: In Vivo Stability of Different PEG Linker Lengths
| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding | Animal Model | Reference |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes | Mouse | |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life | Mouse | |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life | Mouse | |
| Polymer-Drug Micelles | 5 kDa | Blood circulation half-life of 4.6 min | Not Specified | [10] |
| Polymer-Drug Micelles | 10 kDa | Blood circulation half-life of 7.5 min | Not Specified | [10] |
| Polymer-Drug Micelles | 20 kDa | Blood circulation half-life of 17.7 min | Not Specified | [10] |
Experimental Protocols
Accurate assessment of linker stability is crucial for the development of safe and effective PEGylated therapeutics. Below are detailed methodologies for key experiments used to evaluate the in vitro and in vivo stability of PEG linkers.
In Vitro Plasma Stability Assay
Objective: To determine the stability of a PEGylated compound in plasma by monitoring its degradation over time.
Materials:
-
PEGylated test compound
-
Pooled plasma from the desired species (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the PEGylated test compound in a suitable solvent.
-
Pre-warm the plasma to 37°C.
-
Initiate the reaction by adding the test compound to the pre-warmed plasma to achieve the desired final concentration.
-
Incubate the mixture at 37°C with gentle agitation.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding the aliquot to a quenching solution (e.g., cold acetonitrile containing an internal standard) to precipitate plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant and analyze the concentration of the intact PEGylated compound using a validated LC-MS/MS method.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample and determine the half-life (t½) of the compound in plasma.
In Vivo Pharmacokinetic Study
Objective: To assess the in vivo stability and pharmacokinetic profile of a PEGylated compound in an animal model.
Materials:
-
PEGylated test compound formulated for intravenous administration
-
Suitable animal model (e.g., mice, rats)
-
Equipment for intravenous injection and blood collection
-
Anticoagulant (e.g., heparin or EDTA)
-
Centrifuge for plasma separation
-
Analytical method for quantifying the compound in plasma (e.g., ELISA or LC-MS/MS)
Procedure:
-
Administer the PEGylated compound to the animal model via intravenous injection at a defined dose.
-
Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr) into tubes containing an anticoagulant.
-
Process the blood samples by centrifugation to separate the plasma.
-
Store the plasma samples frozen until analysis.
-
Quantify the concentration of the intact PEGylated compound in the plasma samples using a validated analytical method such as ELISA or LC-MS/MS.
-
Plot the plasma concentration versus time and determine key pharmacokinetic parameters, including half-life (t½), area under the curve (AUC), and clearance.
Mandatory Visualization
Caption: Experimental workflows for assessing in vitro and in vivo PEG linker stability.
Conclusion
The stability of PEG linkers is a critical attribute that significantly influences the therapeutic potential of a conjugated drug. A thorough understanding of the factors affecting linker stability and the implementation of robust in vitro and in vivo assessment methods are essential for the rational design of next-generation PEGylated therapeutics. This guide provides a framework for comparing different PEG linkers and selecting the optimal candidate to enhance drug performance and safety.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. research.utwente.nl [research.utwente.nl]
- 4. purepeg.com [purepeg.com]
- 5. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 6. purepeg.com [purepeg.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 10. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Spectrophotometric Quantification of DBCO Incorporation
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise quantification of dibenzocyclooctyne (DBCO) incorporation is a critical step to ensure the quality and consistency of their work. DBCO, a key reagent in copper-free click chemistry, allows for the efficient and specific labeling of biomolecules.[1][2][3] This guide provides a comparative overview of spectrophotometric methods for quantifying DBCO incorporation, alongside alternative techniques, supported by experimental data and detailed protocols.
The most direct method for quantifying DBCO incorporation relies on its distinct ultraviolet (UV) absorbance profile. DBCO exhibits a characteristic absorbance peak at approximately 309 nm, which allows for its quantification on labeled biomolecules like proteins and antibodies.[4][5] This approach is often favored for its simplicity, speed, and accessibility in most laboratory settings.[6]
Comparison of DBCO Quantification Methods
Several techniques are available for determining the degree of DBCO labeling. The choice of method often depends on the specific application, the nature of the biomolecule, and the available instrumentation.[4][6]
| Method | Principle | Information Provided | Advantages | Limitations |
| UV-Vis Spectrophotometry | Measures the absorbance of DBCO at ~309 nm. | Degree of Labeling (DOL) | Simple, rapid, and uses common lab equipment.[4] | Indirect measurement; potential interference from other molecules that absorb in the same region.[4] |
| Fluorescence Spectroscopy | Reaction of a non-fluorescent probe (e.g., anthracene-azide) with DBCO results in a fluorescent product.[6][7] | Quantitative (DBCO loading) | High sensitivity.[6] | Requires a specific fluorescent probe and may be affected by quenching or background fluorescence.[6] |
| Reverse-Phase HPLC (RP-HPLC) | Separates the labeled biomolecule from the unlabeled one based on the increased hydrophobicity imparted by the DBCO group.[4] | Confirmation of conjugation and purification of the final product.[4] | High resolution and sensitivity; provides both qualitative and quantitative data.[4] | Can be time-consuming and requires specialized equipment.[4] |
| SDS-PAGE | Visualizes the shift in molecular weight of the protein after conjugation with DBCO and other molecules.[4] | Qualitative assessment of conjugation. | Simple and widely available.[4] | Low resolution; not suitable for small molecule labeling and does not provide precise quantitative data.[4] |
Experimental Protocols
Here, we provide detailed methodologies for the key experiments discussed.
Spectrophotometric Quantification of DBCO Incorporation on Antibodies
This protocol allows for the determination of the average number of DBCO molecules conjugated per antibody, often referred to as the Degree of Labeling (DOL).
Materials:
-
DBCO-labeled antibody in a suitable buffer (e.g., PBS)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes or a NanoDrop spectrophotometer
Procedure:
-
Measure the absorbance of the purified DBCO-labeled antibody solution at 280 nm (A280) and 309 nm (A309).[8]
-
Calculate the molar concentration of the antibody. A correction factor is needed to account for the absorbance of DBCO at 280 nm.[9][10]
-
Calculate the molar concentration of DBCO using its molar extinction coefficient.
-
Determine the Degree of Labeling (DOL) by calculating the molar ratio of DBCO to the antibody.[8]
Calculations:
The number of DBCO molecules per antibody can be calculated using the following formulas:
-
Molarity of Antibody (M): [Antibody] = (A280 - (A309 * CF)) / ε_antibody
-
Molarity of DBCO (M): [DBCO] = A309 / ε_DBCO
-
Degree of Labeling (DOL): DOL = [DBCO] / [Antibody][5]
Example Data: In a study conjugating DBCO to an antibody, absorbance readings were taken, and the number of DBCO molecules per antibody was estimated to be between 3.4 and 13.5, depending on the conjugation strategy.[5]
Quantification of DBCO using a Fluorescence Assay (Anthracene-Azide)
This method offers a highly sensitive alternative for quantifying DBCO groups, particularly on surfaces like nanoparticles.[6]
Materials:
-
DBCO-labeled sample
-
Anthracene-azide probe
-
Fluorometer
-
Suitable buffer (e.g., PBS)
Procedure:
-
Prepare a stock solution of anthracene-azide in a solvent like DMSO.[6]
-
Disperse the DBCO-labeled sample in a suitable buffer.[6]
-
Add the anthracene-azide solution to the sample.[6]
-
Incubate the mixture in the dark to allow for the click reaction to proceed to completion.[6]
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the resulting anthracene-triazole product.[6]
-
Create a standard curve using a known concentration of a DBCO-containing molecule to correlate fluorescence intensity with the number of DBCO groups.[6]
Visualizing the Workflow
The following diagrams illustrate the key processes involved in DBCO labeling and quantification.
Caption: General workflow for DBCO labeling and quantification.
Caption: Spectrophotometric quantification workflow.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. interchim.fr [interchim.fr]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. Antibody Quantum Dot Conjugates Developed via Copper-free Click Chemistry for Rapid Analysis of Biological Samples Using a Microfluidic Microsphere Array System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. researchportal.helsinki.fi [researchportal.helsinki.fi]
A Researcher's Guide to Analyzing Protein Conjugation: A Comparison of Electrophoretic Mobility Shift Assay (EMSA) and Alternative Methods
For researchers, scientists, and drug development professionals, the successful conjugation of proteins is a cornerstone of innovation. Whether creating antibody-drug conjugates (ADCs), PEGylated proteins for extended half-life, or fluorescently tagged proteins for imaging, verifying the formation of a stable conjugate is a critical analytical step. The Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, offers a straightforward method for this analysis. This guide provides an objective comparison of EMSA with other common techniques, supported by experimental data and detailed protocols, to aid in selecting the most appropriate analytical method.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is an affinity electrophoresis technique that detects interactions between molecules based on their altered migration through a non-denaturing polyacrylamide or agarose (B213101) gel.[1][2] When a protein is conjugated to another molecule (e.g., another protein, a nucleic acid, or a small molecule), the resulting complex is larger and often carries a different charge than the unconjugated protein. This change in size and charge causes the complex to migrate more slowly through the gel matrix, resulting in a "shift" to a higher molecular weight position compared to the unbound protein.[3]
Experimental Workflow
The EMSA workflow is a relatively simple and rapid process for detecting conjugation.
Caption: Workflow for Protein Conjugation Analysis using EMSA.
Detailed Experimental Protocol
-
Gel Preparation : Prepare a native polyacrylamide gel (typically 4-12%) without SDS.[4] The buffer system (e.g., Tris-Glycine) should be chosen to maintain the protein's native state.
-
Sample Preparation :
-
Perform the protein conjugation reaction according to your specific protocol.
-
As a control, prepare a sample of the unconjugated protein.
-
Mix an aliquot of the reaction mixture and the control with a native loading dye (containing glycerol (B35011) for density but no SDS or reducing agents).
-
-
Electrophoresis :
-
Load the samples into the wells of the native gel.
-
Run the gel at a constant voltage (e.g., 100-150V) in a cold room or with a cooling system to prevent denaturation.[5] The run time will vary depending on the gel percentage and the size of the proteins.
-
-
Visualization :
-
After electrophoresis, stain the gel using a protein stain like Coomassie Brilliant Blue or a more sensitive silver stain.
-
Destain the gel to visualize the protein bands.
-
-
Analysis : Image the gel. A successful conjugation is indicated by the appearance of a new band at a higher molecular weight (a "shifted" band) and a potential decrease in the intensity of the original unconjugated protein band.
Alternative Methods for Conjugation Analysis
While EMSA is a valuable tool, other techniques offer different advantages, from providing more precise molecular weight information to functioning under denaturing conditions.
A. SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is a denaturing electrophoretic technique that separates proteins primarily by their molecular weight.[6] The detergent SDS denatures proteins and confers a uniform negative charge, eliminating the influence of native charge and shape on migration.[6] A successful conjugation results in a new, larger polypeptide, which will appear as a distinct band of higher molecular weight.[6]
Caption: Workflow for Protein Conjugation Analysis using SDS-PAGE.
B. Size Exclusion Chromatography (SEC)
SEC is a non-denaturing chromatographic technique that separates molecules based on their hydrodynamic radius (size and shape).[7] The sample is passed through a column packed with porous beads. Larger molecules, like protein conjugates, cannot enter the pores and elute first, while smaller, unconjugated proteins enter the pores and have a longer path, thus eluting later.[8]
Caption: Workflow for Protein Conjugation Analysis using SEC.
C. Mass Spectrometry (MS)
Mass Spectrometry provides the most definitive confirmation of conjugation by measuring the mass-to-charge ratio of ionized molecules.[6] It can precisely determine the molecular weight of the conjugate, confirming the addition of the second molecule and even identifying the number of molecules conjugated (e.g., the drug-to-antibody ratio in ADCs).[9][10]
Caption: Workflow for Protein Conjugation Analysis using MS.
Quantitative Data Comparison
The choice of technique often depends on the specific information required, throughput needs, and available equipment. The table below summarizes the key performance characteristics of each method.
| Parameter | EMSA (Native PAGE) | SDS-PAGE | Size Exclusion Chromatography (SEC) | Mass Spectrometry (MS) |
| Principle | Separation by size, shape, and native charge | Separation by molecular weight only | Separation by hydrodynamic radius (size/shape) | Measures mass-to-charge ratio |
| Conditions | Native (non-denaturing) | Denaturing | Native (typically) | Denaturing (typically) |
| Information Provided | Qualitative confirmation of conjugation; estimation of relative size | Estimation of molecular weight; assessment of purity | Quantitative analysis of conjugate vs. monomer; detection of aggregates[7] | Precise molecular weight; confirmation of identity; degree of conjugation[10] |
| Sensitivity | Moderate (ng range) | Moderate to High (ng range) | Low to Moderate (µg range) | Very High (fmol to pmol range)[2] |
| Throughput | High (multiple samples per gel) | High (multiple samples per gel) | Moderate (serial sample injection) | Low to Moderate |
| Quantitative Capability | Semi-quantitative (densitometry) | Semi-quantitative (densitometry)[6] | Highly quantitative (peak integration) | Highly quantitative (with standards)[11] |
| Key Advantage | Simple, preserves native conformation | Widely accessible, simple, good for purity checks[6] | Excellent for quantifying aggregates and monomer under native conditions[12] | Unambiguous mass confirmation, high specificity[9] |
| Key Limitation | Does not provide exact MW; influenced by charge/shape | Denaturing conditions may not be suitable for all conjugates | Lower resolution than PAGE; potential for column interactions[6] | High cost, complex instrumentation and data analysis[6] |
Summary and Recommendations
-
For rapid, qualitative screening: EMSA and SDS-PAGE are excellent first-line choices. They are high-throughput, cost-effective, and provide clear visual confirmation of a shift in molecular size. SDS-PAGE is often preferred for its simplicity and direct correlation with molecular weight.[6]
-
For quantitative analysis and aggregate detection: Size Exclusion Chromatography (SEC) is the superior method. It operates under native conditions and provides accurate quantification of the conjugated species, unconjugated protein, and aggregates, which is critical for biopharmaceutical quality control.[7]
-
For definitive confirmation and detailed characterization: Mass Spectrometry (MS) is the gold standard. It provides unequivocal proof of conjugation by delivering a precise molecular weight.[9][10] It is indispensable for characterizing the exact nature of the linkage and determining the degree of conjugation.
In practice, a multi-faceted approach is often best. A researcher might use SDS-PAGE for initial reaction screening, followed by SEC for quantification and aggregate analysis, and finally, MS for definitive structural confirmation of the final product. This tiered strategy ensures a thorough and reliable validation of protein conjugates for their intended downstream applications.
References
- 1. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]
- 2. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gel Shift Assays (EMSA) | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. licorbio.com [licorbio.com]
- 5. Video: An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides [jove.com]
- 6. benchchem.com [benchchem.com]
- 7. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Proteins by Size-Exclusion Chromatography Coupled to Multi-Angle Light Scattering (SEC-MALS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Protein Adduction Kinetics by Quantitative Mass Spectrometry. Competing Adduction Reactions of Glutathione-S-Transferase P1-1 with Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 11. Mass Spectrometry-Based Approaches Toward Absolute Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of Proteins by Size-Exclusion Chromatography Coupled to Multi-Angle Light Scattering (SEC-MALS) [jove.com]
Safety Operating Guide
Proper Disposal of Hydroxy-PEG3-DBCO: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents is paramount for ensuring a safe laboratory environment and adhering to environmental regulations. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Hydroxy-PEG3-DBCO, a frequently used reagent in bioconjugation and click chemistry.
While this compound is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, proper disposal protocols are essential to maintain a safe and compliant laboratory.[1] The chemical properties of its constituent parts—a dibenzocyclooctyne (DBCO) group, a polyethylene (B3416737) glycol (PEG) spacer, and a hydroxyl group—inform the recommended disposal pathway.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles | To shield eyes from potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent direct skin contact with the chemical. |
| Protective Clothing | Laboratory coat | To protect skin and clothing from contamination. |
Always work in a well-ventilated area, such as a chemical fume hood, to prevent the inhalation of any potential dust or aerosols.
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures that the material is managed in an environmentally responsible and compliant manner.
-
Waste Segregation and Collection :
-
Solid Waste : Collect any unused or expired solid this compound in a clearly labeled, sealed container. The container must be compatible with the chemical and explicitly marked with its full chemical name: "this compound".
-
Liquid Waste (Solutions) : If the compound is dissolved in a solvent (e.g., DMSO, DMF), collect it in a separate, sealed, and clearly labeled container for non-aqueous chemical waste. Do not mix with aqueous waste or other incompatible chemical waste streams.
-
Contaminated Labware : Dispose of any materials that have come into direct contact with this compound, such as pipette tips, tubes, and weighing paper, in a designated solid chemical waste container.
-
-
Storage Pending Disposal :
-
Store the sealed waste containers in a designated, well-ventilated chemical waste storage area.
-
Ensure the storage area is away from incompatible materials and ignition sources.[1]
-
-
Arrange for Professional Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide them with the full chemical name and any available safety data sheet (SDS) information.
-
Note on PEGylated Compounds: While polyethylene glycol (PEG) itself is considered readily biodegradable, it is crucial to treat the entire compound as chemical waste.[2] This prevents the release of the DBCO moiety into wastewater systems and avoids impacting the biological and chemical oxygen demand in water treatment processes.[2]
Spill Management Protocol
In the event of a spill, follow these steps to ensure safety and proper cleanup:
-
Evacuate and Ventilate : Immediately evacuate the area and ensure it is well-ventilated.
-
Control Ignition Sources : Remove all potential sources of ignition from the spill area.[1]
-
Absorb the Spill : For liquid spills, absorb with an inert material such as vermiculite, dry sand, or earth.[1] For solid spills, carefully sweep the material to avoid generating dust.
-
Collect and Dispose : Place the absorbed material or swept solid into a sealed, labeled chemical waste container.
-
Decontaminate : Clean the spill area with soap and plenty of water.
-
Prohibited Action : Do not flush any spilled material into the sewer system.[1]
Below is a logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safe Handling and Disposal of Hydroxy-PEG3-DBCO: A Procedural Guide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Hydroxy-PEG3-DBCO. The following procedures are based on available safety data for similar compounds and general laboratory safety principles. It is critical to note that the specific chemical, physical, and toxicological properties of this compound have not been thoroughly investigated[1]. Therefore, a cautious approach to handling is imperative.
Immediate Safety Information: Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion. The required level of protection varies depending on the specific handling operation.
| Operation | Recommended Personal Protective Equipment (PPE) |
| Weighing and Aliquoting Powder | - Gloves: Nitrile or neoprene (double-gloving recommended)[2] - Eye Protection: Safety glasses with side shields or chemical splash goggles[1][2] - Body Protection: Laboratory coat or disposable gown[2] - Respiratory Protection: Work in a certified chemical fume hood. If a fume hood is not available, a face mask or respirator is required to avoid inhaling dust particles[2]. |
| Dissolving in Solvent | - Gloves: Nitrile or neoprene[2] - Eye Protection: Chemical splash goggles[1][2] - Body Protection: Laboratory coat or disposable gown[2] - Work Area: Perform in a chemical fume hood to minimize exposure to solvent vapors[2]. |
| Performing Reactions | - Gloves: Nitrile or neoprene[2] - Eye Protection: Chemical splash goggles[2] - Body Protection: Laboratory coat or disposable gown[2] - Setup: Ensure all reaction vessels are properly sealed or vented as appropriate for the reaction conditions[2]. |
| Handling Waste | - Gloves: Nitrile or neoprene[2] - Eye Protection: Chemical splash goggles[2] - Body Protection: Laboratory coat or disposable gown[2] |
Note: All personnel handling chemicals are required to wear, at a minimum, pants, closed-toe shoes, a lab coat, and eye protection[2].
Health Hazard Information
While some safety data sheets for similar compounds state they are not classified as hazardous substances[1], this should be treated with caution. The toxicological properties of this compound are not fully known[1]. PEG compounds, in general, are considered to have low toxicity but can act as "penetration enhancers," potentially increasing the absorption of other harmful ingredients through the skin[3][4].
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention[1][5]. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention[1][5]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[1][5]. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a poison control center or doctor immediately for treatment advice[1][5][6]. |
Operational Plan: From Receipt to Reaction
A systematic workflow is crucial for the safe handling of this compound.
Experimental Protocol Steps:
-
Receiving and Storage: Upon receipt, visually inspect the container for any signs of damage or leaks. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents[1][2]. For long-term stability, powdered this compound should be stored at -20°C. If dissolved in a solvent, store at -80°C[7].
-
Preparation for Use: Before opening the vial, allow it to equilibrate to room temperature to prevent moisture condensation. All weighing and initial dilutions of the powdered compound should be performed within a chemical fume hood to minimize inhalation risk.
-
Dissolution: this compound is typically dissolved in a dry, water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) before being diluted into the final reaction buffer[2].
-
Reaction Conditions: DBCO reagents are used for copper-free Click Chemistry reactions. These reactions are efficient and can be performed under mild buffer conditions at temperatures ranging from 4°C to 37°C[2][8][9][10].
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Disposal Protocol:
-
Segregation: Separate waste into solid and liquid streams.
-
Solid Waste: Includes contaminated gloves, vials, pipette tips, and weighing paper.
-
Liquid Waste: Includes unused solutions and reaction mixtures.
-
-
Containment: Collect all waste in clearly labeled, sealed containers suitable for hazardous chemical waste.
-
Spill Management: In case of a spill, absorb the material with an inert substance like vermiculite, dry sand, or earth[1]. Place the absorbed material into a chemical waste container. Ensure the area is well-ventilated[1]. Do not flush spills to the sewer[1].
-
Disposal: Dispose of all contents and containers in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of the material down the drain or in regular trash[2]. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
References
- 1. biochempeg.com [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. madesafe.org [madesafe.org]
- 4. The Dirty Dozen: PEG Compounds and their contaminants - David Suzuki Foundation [davidsuzuki.org]
- 5. broadpharm.com [broadpharm.com]
- 6. targetmol.com [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
